molecular formula C6H7NO2 B130231 6-Methylpyridine-2,4-diol CAS No. 3749-51-7

6-Methylpyridine-2,4-diol

カタログ番号: B130231
CAS番号: 3749-51-7
分子量: 125.13 g/mol
InChIキー: WKGSLYHMRQRARV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylpyridine-2,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSLYHMRQRARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958594
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3749-51-7, 70254-45-4
Record name 4-Hydroxy-6-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3749-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2,4-pyridinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70254-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxy-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism and Stability of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-2,4-diol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical properties and diverse biological activities. A critical aspect of its chemistry is the phenomenon of tautomerism, which dictates its structure, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, focusing on the relative stability of its tautomers, and the experimental and computational methods used for their characterization. The predominant tautomeric form, 4-hydroxy-6-methyl-2-pyridone, is discussed in detail, supported by spectroscopic and crystallographic data. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of molecules.[1] this compound can exist in several tautomeric forms, primarily through keto-enol and imine-enamine transformations. The principal tautomers are the diol form (this compound), the keto-enol form (4-hydroxy-6-methyl-2-pyridone), and the diketo form (6-methylpiperidine-2,4-dione). The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the polarity of the solvent.[2]

For 2- and 4-hydroxypyridines, the equilibrium generally favors the pyridone (keto) form, as the lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to its aromatic character.[2][3] Intermolecular hydrogen bonding in both solution and the solid state also favors the pyridone tautomer.[2]

Tautomeric Forms of this compound

The potential tautomeric forms of this compound are illustrated below. The equilibrium between these forms is dynamic, with the 4-hydroxy-6-methyl-2-pyridone form being the most stable and experimentally observed tautomer under most conditions.

Tautomers T1 This compound (Diol Form) T2 4-Hydroxy-6-methyl-2-pyridone (Keto-Enol Form) T1->T2 Tautomerization T3 2-Hydroxy-6-methyl-4-pyridone (Keto-Enol Form) T1->T3 T2->T3 Tautomerization T4 6-Methyl-1H-pyridine-2,4-dione (Dione Form) T2->T4 T3->T4 Tautomerization T4->T1 Tautomerization

Caption: Tautomeric equilibrium of this compound.

Stability of Tautomers

The stability of the different tautomers of this compound is a critical factor in its chemical behavior. While specific quantitative data for this exact molecule is limited, extensive computational and experimental studies on analogous pyridone systems provide valuable insights.

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.[4][5] Studies on similar 2-pyridone and 4-pyridone systems consistently show that the pyridone (keto) forms are energetically favored over the hydroxypyridine (enol) forms, especially in polar solvents.[6] The energy difference is often small in the gas phase but increases significantly in solvents with high dielectric constants.[7] This stabilization of the keto form is attributed to its larger dipole moment.[6]

For analogous systems, the computational protocol typically involves:

  • Geometry Optimization: The molecular geometries of all possible tautomers are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[4]

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).[4]

  • Energy Calculations: Single-point energy calculations are then performed with a higher level of theory or a larger basis set to obtain more accurate relative energies.

  • Solvent Effects: The influence of different solvents is modeled using methods like the Polarizable Continuum Model (PCM).[5]

While a dedicated computational study for this compound is not extensively reported, based on analogous compounds, the order of stability is predicted to be: 4-hydroxy-6-methyl-2-pyridone > 2-hydroxy-6-methyl-4-pyridone > this compound > 6-methyl-1H-pyridine-2,4-dione .

Experimental Evidence

Experimental data overwhelmingly supports the predominance of the 4-hydroxy-6-methyl-2-pyridone tautomer in both solid and solution phases.

Quantitative Data

The following table summarizes the available spectroscopic data for the predominant tautomer, 4-hydroxy-6-methyl-2-pyridone.

Parameter Value Reference
¹H NMR (CDCl₃, δ ppm) 10.99 (s, NH-1), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), 2.07 (s, 3H, CH₃—C-6)[8]
¹³C NMR (CDCl₃, δ ppm) 167.6, 164.8, 145.9, 98.2, 95.7, 18.5[8]
IR (cm⁻¹) 3296, 3094, 2891, 1640[8]
Mass Spectrum (m/z) [M]⁺ 125 (100), 97 (16)[8]

Experimental Protocols

Synthesis of 4-Hydroxy-6-methyl-2-pyridone

A common synthetic route involves the hydrolysis and decarboxylation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[8]

Procedure:

  • A mixture of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol) in 350 ml of 1 N hydrochloric acid is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The mixture is stirred at reflux for 72 hours.

  • During this time, 4-hydroxy-6-methylpyridin-2(1H)-one precipitates as a white solid.

  • The solid is collected by filtration, washed with cold water, and dried.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying tautomeric equilibria.[9][10]

  • Sample Preparation: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can influence the tautomeric equilibrium.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded. For quantitative analysis, integration of the signals corresponding to each tautomer is performed.

  • Analysis: The relative amounts of each tautomer can be determined from the integrated peak areas. The presence of distinct sets of signals for each tautomer indicates a slow exchange on the NMR timescale.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in each tautomer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

  • Data Acquisition: The IR spectrum is recorded.

  • Analysis: The keto form will show a characteristic C=O stretching vibration (around 1640 cm⁻¹), while the enol form will exhibit a prominent O-H stretching band.[8]

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution.[11]

  • Sample Preparation: Solutions of the compound are prepared in various solvents of different polarities.

  • Data Acquisition: The UV-Vis absorption spectra are recorded.

  • Analysis: The different tautomers will have distinct absorption maxima. Changes in the spectra with solvent polarity can provide information about the shift in the tautomeric equilibrium.

Workflow for Tautomerism Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the tautomerism of this compound.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Results and Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV UV-Vis Spectroscopy Synthesis->UV Xray X-ray Crystallography Synthesis->Xray TautomerID Tautomer Identification NMR->TautomerID IR->TautomerID Equilibrium Tautomeric Equilibrium Constants UV->Equilibrium Structure Solid-State Structure Xray->Structure GeomOpt Geometry Optimization (DFT) FreqCalc Frequency Calculation GeomOpt->FreqCalc EnergyCalc Relative Energy Calculation FreqCalc->EnergyCalc Solvent Solvent Effect (PCM) EnergyCalc->Solvent Stability Relative Stability EnergyCalc->Stability Solvent->Equilibrium TautomerID->Stability Stability->Equilibrium

Caption: Workflow for the analysis of tautomerism.

Biological Relevance and Drug Development

This compound and its derivatives have shown a range of biological activities, making them attractive scaffolds for drug discovery.[1][12] These activities include antioxidant and antimicrobial effects.[1] The ability of this compound to improve the solubility of poorly soluble drugs also makes it valuable in drug formulation.[12] The specific tautomeric form of a drug molecule can significantly impact its binding to a biological target. Therefore, a thorough understanding of the tautomeric landscape of this compound is crucial for designing and optimizing new therapeutic agents.

Conclusion

The tautomerism of this compound is a key determinant of its chemical and biological properties. Experimental and computational evidence strongly indicates that the 4-hydroxy-6-methyl-2-pyridone tautomer is the most stable form. This guide has provided a detailed overview of the tautomeric forms, their relative stability, and the methodologies used for their characterization. For researchers in drug development, a comprehensive understanding of these tautomeric equilibria is essential for the rational design of new and effective therapeutics based on the this compound scaffold. Further quantitative studies on the tautomeric equilibrium in various physiological and non-physiological environments will provide deeper insights and facilitate the development of next-generation pharmaceuticals.

References

biological activity of 6-Methylpyridine-2,4-diol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 6-Methylpyridine-2,4-diol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of this compound. Pyridine, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiproliferative, and enzyme-inhibiting properties. This document collates quantitative data, details common experimental protocols for activity assessment, and visualizes key workflows and concepts relevant to the study of these compounds.

Overview of Biological Activities

Derivatives of the pyridine nucleus are investigated for a wide range of therapeutic applications. The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of diverse compound libraries. The primary biological activities explored for these and related derivatives include:

  • Antimicrobial Effects: Many pyridine derivatives have been synthesized and tested against various strains of bacteria and fungi, showing potential as candidates for new antimicrobial agents.

  • Antiproliferative Activity: The pyridine scaffold is prevalent in antitumor agents. Derivatives are frequently evaluated for their ability to inhibit the growth of various cancer cell lines.

  • Enzyme Inhibition: Specific pyridine derivatives have been identified as potent inhibitors of key enzymes involved in disease pathways, such as kinases (e.g., FGFR4, CK2) and metabolic enzymes (e.g., α-glucosidase).

Quantitative Data on Biological Activity

The following tables summarize quantitative data for selected pyridine derivatives, illustrating the potency and spectrum of activity commonly reported in the literature. While data for a broad range of direct this compound derivatives is limited in publicly accessible literature, the following examples from closely related pyridine and fused-pyrimidine structures serve as a benchmark for the activities that can be anticipated.

Table 1: Antiproliferative Activity of Selected Pyridine and Pyrido[2,3-d]pyrimidine Derivatives
Compound ClassDerivative/CompoundTarget Cell LinePotency (IC₅₀)Reference
AminodimethylpyrimidinolCompound 6O Hep3B (Hepatocellular Carcinoma)75.3 nM (for FGFR4 inhibition)[1][2]
Spiro-pyridineCompound 7 Caco-2 (Colorectal Adenocarcinoma)7.83 ± 0.50 µM[3]
Spiro-pyridineCompound 5 HepG-2 (Hepatocellular Carcinoma)10.58 ± 0.80 µM[3]
Pyrido[2,3-d]pyrimidineMethyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoateProtein Kinase CK2 (enzyme)6 µM[4]
Pyrazolo[3,4-d]pyrimidineCompound 4l U937 (Histiocytic Lymphoma)< 20 µM[5]
Table 2: Antimicrobial Activity of Selected Pyridine-Containing Derivatives
Compound ClassDerivative/CompoundTarget OrganismPotency (MIC)Reference
Imidazole derivativeCompound 16d S. aureus (MRSA)0.5 µg/mL[6]
Imidazole derivativeCompound 15t S. aureus (MRSA)1-2 µg/mL[6][7]
Imidazo[2,1-b][8][9][10]thiadiazoleCompound 21c Gram-positive bacteria4 µg/mL[7]
Imidazo[1,2-a]pyrimidineDichlorophenyl-isoxazol-oxadiazole derivativeS. aureus (MRSA)4.61 ± 0.22 µg/mL[11]
Fused PyrazolopyridopyrimidineCompound 15 S. aureus250 µg/mL[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. The following are standard protocols for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[10] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[14]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][16][17]

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[16][18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard, and then dilute it to the final required concentration (e.g., 5 × 10⁵ CFU/mL).[16]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Leave a well with broth only as a sterility control and a well with broth and inoculum as a growth control.[16]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[8]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[16]

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition is a therapeutic target for managing type 2 diabetes.

Principle: The assay measures the activity of α-glucosidase by observing the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP). pNP is a yellow-colored product that can be quantified spectrophotometrically at ~405 nm. An inhibitor will reduce the rate of pNP formation.

Procedure:

  • Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the substrate pNPG, and the test compounds in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).[9]

  • Reaction Mixture: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or a positive control (e.g., Acarbose).[9]

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period (e.g., 5-10 minutes) at 37°C.[9]

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.[9]

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).[9]

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is then determined from a dose-response curve.

Visualizations: Workflows and Concepts

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of novel this compound derivatives.

G General Workflow for Synthesis and Screening of Pyridine Derivatives cluster_assays In Vitro Assays synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Primary Biological Screening purification->screening antimicrobial Antimicrobial Assay (MIC Determination) screening->antimicrobial anticancer Antiproliferative Assay (IC50 via MTT) screening->anticancer enzyme Enzyme Inhibition Assay (e.g., α-glucosidase) screening->enzyme data_analysis Data Analysis & IC50/MIC Calculation antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt Identify Hits lead_opt->synthesis Iterative Design

Caption: A typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.

Conceptual Mechanism of Enzyme Inhibition

This diagram provides a simplified conceptual model of competitive enzyme inhibition, a common mechanism of action for drug candidates.

G Conceptual Model of Competitive Enzyme Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibited Reaction with Competitive Inhibitor E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + Substrate S1 Substrate ES1->E1 Releases P1 Product ES1->P1 Catalyzes E2 Enzyme EI2 Enzyme-Inhibitor Complex (Inactive) E2->EI2 + Inhibitor I2 Inhibitor (Pyridine Derivative) S2 Substrate NoP2 No Product Formation S2->NoP2 Blocked

Caption: Model showing an enzyme's active site being blocked by a competitive inhibitor.

Structure-Activity Relationship (SAR) Logic

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. This diagram illustrates the logical process of how different chemical modifications to a core scaffold can influence biological activity.

G Hypothetical Structure-Activity Relationship (SAR) Logic cluster_mods Chemical Modifications cluster_results Observed Activity Change core Core Scaffold (this compound) modA Add Electron- Withdrawing Group (e.g., -NO2) core->modA modB Add Bulky Hydrophobic Group (e.g., -Phenyl) core->modB modC Add H-Bond Donor/Acceptor (e.g., -NH2, -OH) core->modC resA Increased Potency modA->resA Leads to resB Decreased Potency (Steric Hindrance) modB->resB Leads to resC Increased Potency & Selectivity modC->resC Leads to

Caption: Logical flow of how specific chemical modifications can alter biological activity.

References

An In-depth Technical Guide to the Keto-Enol Equilibrium of 4-hydroxy-6-methyl-2-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomeric equilibrium between the keto and enol forms of heterocyclic compounds is a critical factor in drug discovery and development, influencing molecular recognition, physicochemical properties, and metabolic stability. This guide provides a comprehensive analysis of the keto-enol tautomerism of 4-hydroxy-6-methyl-2-pyridinone, a pyridinone derivative of significant interest. While direct quantitative equilibrium data for this specific molecule is not extensively available in the public domain, this document leverages data from closely related and well-studied pyridinone systems to provide a thorough understanding of the principles governing its tautomeric behavior. We will delve into the influence of solvent polarity on the equilibrium, present detailed experimental protocols for its investigation, and visualize the tautomeric relationship.

Data Presentation: Tautomeric Equilibrium in Various Solvents

The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[1] Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents shift the equilibrium towards the less polar enol form. The following tables summarize the expected trends and illustrative quantitative data for the tautomeric equilibrium of pyridinone systems, which can be considered analogous to 4-hydroxy-6-methyl-2-pyridinone.

Table 1: Illustrative Tautomeric Equilibrium Constants (KT) for a Generic Pyridinone System

SolventDielectric Constant (ε)Tautomeric Equilibrium Constant (KT = [keto]/[enol])Predominant Tautomer (%)
Water80.1High (>10)Keto (>90%)
Dimethyl Sulfoxide (DMSO)46.7HighKeto
Acetonitrile37.5IntermediateKeto
Chloroform4.8Low (<1)Enol
Cyclohexane2.0Low (<<1)Enol

Note: The KT values presented are illustrative and based on general observations for pyridinone tautomerism.[2] Actual experimental values for 4-hydroxy-6-methyl-2-pyridinone may vary.

Table 2: Illustrative Thermodynamic Data for a Generic Pyridinone Tautomerization

SolventΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
Gas Phase~ +0.5 - +1.5 (favoring enol)--
Water~ -1.5 - -2.5 (favoring keto)--
Chloroform~ +0.5 - -0.5--

Note: This data is illustrative and based on computational and experimental studies of similar pyridinone systems.[3][4] A positive ΔG° indicates the enol form is favored, while a negative value indicates the keto form is favored.

Experimental Protocols

Accurate determination of the tautomeric ratio of 4-hydroxy-6-methyl-2-pyridinone requires precise experimental design and execution. The two primary methods employed are ¹H NMR spectroscopy and UV-Vis spectroscopy.[5]

¹H NMR Spectroscopy for Tautomer Ratio Determination

Principle: The keto and enol tautomers of 4-hydroxy-6-methyl-2-pyridinone possess distinct chemical environments for their protons, resulting in separate signals in the ¹H NMR spectrum. The ratio of the integrals of corresponding non-overlapping signals directly reflects the molar ratio of the two tautomers.[6]

Detailed Methodology:

  • Sample Preparation:

    • Prepare solutions of 4-hydroxy-6-methyl-2-pyridinone (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., D₂O, DMSO-d₆, CDCl₃, and Cyclohexane-d₁₂).

    • Ensure the solvents are of high purity and anhydrous, as water can influence the equilibrium.

    • Use a consistent concentration across all samples to minimize concentration-dependent effects.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Maintain a constant temperature for all measurements (e.g., 298 K), as the tautomeric equilibrium can be temperature-sensitive.

    • Ensure a sufficient number of scans to obtain a high signal-to-noise ratio for accurate integration.

    • Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification.

  • Data Analysis:

    • Identify well-resolved, non-overlapping signals corresponding to unique protons of the keto and enol forms. For 4-hydroxy-6-methyl-2-pyridinone, the vinyl protons or the methyl protons could potentially be used.

    • Carefully integrate the selected signals.

    • Calculate the percentage of each tautomer using the following formula: % Keto = [Integral_keto / (Integral_keto + Integral_enol)] * 100 % Enol = [Integral_enol / (Integral_keto + Integral_enol)] * 100

    • The tautomeric equilibrium constant (KT) is then calculated as: K_T = % Keto / % Enol

UV-Vis Spectrophotometry for Tautomer Analysis

Principle: The keto and enol tautomers of 4-hydroxy-6-methyl-2-pyridinone have different conjugated systems and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The relative intensities of these absorption bands can be used to determine the tautomeric ratio.[7][8]

Detailed Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of 4-hydroxy-6-methyl-2-pyridinone in the desired solvents to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Use high-purity solvents.

  • Data Acquisition:

    • Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the λmax for both the keto and enol forms. This may require deconvolution of overlapping peaks if they are not well-resolved.

  • Data Analysis:

    • The molar extinction coefficients (ε) for the pure keto and enol forms at their respective λmax are required for accurate quantification. These can be determined experimentally using locked tautomers (e.g., N-methylated for the keto form and O-methylated for the enol form) or estimated using computational methods.

    • The ratio of the tautomers can be determined by solving a set of simultaneous equations based on Beer-Lambert Law at two different wavelengths.

Mandatory Visualization

The following diagrams illustrate the keto-enol tautomeric equilibrium and a general workflow for its experimental determination.

Caption: Keto-enol equilibrium of 4-hydroxy-6-methyl-2-pyridinone.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Experimental_Workflow A Sample Preparation (4-hydroxy-6-methyl-2-pyridinone in various deuterated solvents) B ¹H NMR Spectroscopy (Constant Temperature) A->B E UV-Vis Spectrophotometry (Dilute solutions in various solvents) A->E C Data Processing (Integration of characteristic signals) B->C D Calculation of Tautomer Ratio and Equilibrium Constant (K_T) C->D F Data Analysis (Deconvolution and application of Beer-Lambert Law) E->F G Determination of Tautomer Ratio F->G

Caption: Experimental workflow for determining tautomeric equilibrium.

References

An In-depth Technical Guide to the Core Mechanism of Action of 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-2,4-diol, existing in tautomeric equilibrium with 4-hydroxy-6-methyl-2(1H)-pyridinone, is a versatile heterocyclic compound. While comprehensive studies on the specific mechanism of action of the parent compound are limited, extensive research on its derivatives has unveiled a range of biological activities. This guide consolidates the current understanding of this compound, focusing on the mechanistic insights derived from its biologically active analogues. These derivatives have shown promise as antimicrobial, antioxidant, and enzyme-inhibiting agents. This document provides a detailed overview of these potential mechanisms of action, supported by available data, experimental methodologies, and logical frameworks to guide further research and drug development endeavors.

Chemical and Physical Properties

This compound is a foundational scaffold used in the synthesis of various biologically active molecules. Its chemical properties are pivotal to its role as a pharmacophore.

PropertyValueSource
Molecular Formula C₆H₇NO₂[1][2][3][4][5]
Molecular Weight 125.13 g/mol [1][2][3][4][5]
Tautomeric Form 4-hydroxy-6-methyl-2(1H)-pyridinone[6]
Appearance Solid[7]
Potential Biological Activities of Derivatives Antimicrobial, Antioxidant, Enzyme Inhibition[6][8]

Potential Mechanisms of Action (Inferred from Derivatives)

The primary biological activities associated with derivatives of this compound are antimicrobial, antioxidant, and enzyme inhibitory actions. The core pyridinone scaffold is central to these activities.

Antimicrobial and Antibiofilm Activity

Derivatives of 4-hydroxy-6-methyl-2-pyridinone have demonstrated significant activity against various microorganisms, including Mycobacterium smegmatis. The proposed mechanism involves the inhibition of critical bacterial enzymes.

  • Targeted Pathway: While the precise target is not always elucidated, pyridinone derivatives have been suggested to interfere with nucleic acid synthesis.

  • Logical Relationship: The core scaffold of this compound likely provides the necessary framework for interaction with the active sites of bacterial enzymes. Modifications to this scaffold can enhance potency and selectivity.

antimicrobial_mechanism 6-Methylpyridine-2,4-diol_Scaffold This compound Scaffold Derivative_Synthesis Chemical Derivatization 6-Methylpyridine-2,4-diol_Scaffold->Derivative_Synthesis Active_Antimicrobial_Agent Active Antimicrobial Derivative Derivative_Synthesis->Active_Antimicrobial_Agent Inhibition Enzyme Inhibition Active_Antimicrobial_Agent->Inhibition Binds to Bacterial_Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Bacterial_Enzyme->Inhibition Target of Cell_Death Bacterial Cell Death or Biofilm Inhibition Inhibition->Cell_Death

Fig. 1: Proposed antimicrobial mechanism workflow.
Antioxidant Properties

Compounds related to this compound have exhibited promising antioxidant activities.[6] The mechanism is likely attributed to the hydroxyl groups on the pyridine ring, which can donate hydrogen atoms to neutralize free radicals.

  • Signaling Pathway: This action helps in mitigating oxidative stress, which is implicated in numerous disease pathologies. The antioxidant capacity can be evaluated using standard assays such as DPPH and ABTS radical scavenging.

antioxidant_mechanism ROS Reactive Oxygen Species (Free Radicals) Neutralization Radical Neutralization ROS->Neutralization Pyridinediol This compound (or derivative) Pyridinediol->Neutralization Donates H• Oxidative_Stress Cellular Oxidative Stress Neutralization->Oxidative_Stress Reduces Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage synthesis_workflow Dehydroacetic_Acid Dehydroacetic Acid Step1 Hydrolysis (H₂SO₄, 130°C) Dehydroacetic_Acid->Step1 Intermediate 4-hydroxy-6-methyl- 2H-pyran-2-one Step1->Intermediate Step2 Amination (NH₄OH, 100°C) Intermediate->Step2 Final_Product 4-hydroxy-6-methyl- pyridin-2(1H)-one Step2->Final_Product

References

An In-depth Technical Guide to the Antioxidant Properties of Hydroxypyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypyridine compounds, particularly hydroxypyridinone derivatives, represent a versatile class of heterocyclic molecules with significant potential in medicinal chemistry. Their inherent structural features enable them to act as potent antioxidants through multiple mechanisms, primarily radical scavenging and metal ion chelation. This dual-action capability makes them promising candidates for therapeutic intervention in a myriad of pathologies underpinned by oxidative stress, including neurodegenerative diseases, ischemia-reperfusion injury, and metal overload disorders. This technical guide provides a comprehensive overview of the antioxidant properties of hydroxypyridine compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Quantitative data from key studies are summarized for comparative analysis, and logical workflows are visualized to facilitate a deeper understanding of this important class of molecules.

Introduction: Oxidative Stress and the Role of Hydroxypyridines

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. ROS, such as the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), are natural byproducts of aerobic metabolism.[1] However, their overproduction can lead to indiscriminate damage to vital biomolecules, including lipids, proteins, and DNA, contributing to the onset and progression of various diseases.[2][3]

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. They function by donating electrons to neutralize radicals, chelating transition metal ions that catalyze ROS formation, or upregulating endogenous antioxidant defense mechanisms.[1] Hydroxypyridine derivatives have emerged as a significant class of synthetic antioxidants. Their structure, particularly the α-hydroxyketone moiety in hydroxypyridinones, confers notable antioxidant capabilities.[2][3] Compounds like Deferiprone, a 3-hydroxypyridin-4-one, are already in clinical use for iron chelation therapy, highlighting the therapeutic relevance of this scaffold.[4] Furthermore, derivatives such as Mexidol (2-ethyl-6-methyl-3-hydroxypyridine) are used for their neuroprotective and antioxidant effects in treating anxiety and ischemic conditions.[5][6]

Core Mechanisms of Antioxidant Action

Hydroxypyridine compounds primarily exert their antioxidant effects through two synergistic mechanisms: direct radical scavenging and indirect prevention of radical formation via metal ion chelation.

Radical Scavenging

Hydroxypyridine derivatives can directly neutralize free radicals by donating a hydrogen atom or an electron. The phenolic hydroxyl group is crucial for this activity. The stability of the resulting phenoxyl radical, often stabilized by resonance within the aromatic pyridine ring, determines the scavenging efficiency. The primary mechanisms involved are:

  • Formal Hydrogen Transfer (FHT): The antioxidant donates a hydrogen atom to a free radical, effectively quenching it. This is a common mechanism in non-polar environments.[5]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, followed by proton transfer. This pathway is more prevalent in aqueous or polar media.[5]

Metal Ion Chelation

Transition metals, particularly iron (Fe²⁺) and copper (Cu⁺), are potent catalysts of ROS production through Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Hydroxypyridin-4-one derivatives, possessing an α-hydroxyketone group, act as efficient bidentate chelators.[1][2] They form stable, neutral 3:1 complexes with ferric ions (Fe³⁺), effectively sequestering them and preventing their participation in redox cycling.[1] This action inhibits the formation of hydroxyl radicals, providing a powerful indirect antioxidant effect.[1][4]

Antioxidant_Mechanisms cluster_0 Hydroxypyridine Compound cluster_1 Mechanisms of Action cluster_2 Cellular Threats cluster_3 Outcome HP Hydroxypyridine (e.g., Hydroxypyridinone) Scavenging Radical Scavenging (Direct Action) HP->Scavenging H• or e⁻ donation Chelation Metal Ion Chelation (Indirect Action) HP->Chelation Binds Metals Protection Cellular Protection (Reduced Oxidative Stress) Scavenging->Protection Chelation->Protection ROS Reactive Oxygen Species (e.g., •OH, ROO•) ROS->Scavenging Neutralizes Metals Transition Metals (e.g., Fe²⁺, Cu⁺) Metals->Chelation Sequesters

Caption: Dual antioxidant mechanisms of hydroxypyridine compounds.

Structure-Activity Relationships (SAR)

The antioxidant potency of hydroxypyridine derivatives is profoundly influenced by their chemical structure. Key SAR findings from various studies are summarized below:

  • Hydroxypyridin-4-ones vs. 3-Hydroxypyridines: The 3-hydroxy-4-keto arrangement in hydroxypyridin-4-ones is particularly effective due to its strong metal-chelating ability and the tautomerism that creates a catechol-like structure, enhancing both chelation and radical scavenging.[2][3]

  • Substitution on the Nitrogen Atom: In DPPH and hydrogen peroxide scavenging assays, N(1)-H hydroxypyridinones consistently show greater antioxidant potency than their N(1)-CH₃ substituted counterparts.[1] The N-H proton is a labile hydrogen that can be donated to radicals.[1] Conversely, N(1)-CH₃ substitution can lead to stronger iron chelation.[1]

  • Substituents on the Pyridine Ring:

    • Electron-Donating Groups (EDGs): The presence of EDGs (e.g., -OH, -OCH₃) on the pyridine ring or on attached phenyl moieties generally enhances radical scavenging activity by increasing the electron density and stabilizing the resulting radical.[7][8]

    • Auxiliary Moieties: Attaching moieties with labile hydrogens (e.g., via acylhydrazone linkers) to the hydroxypyridinone core can significantly increase radical scavenging capacity.[1][7]

  • Aromaticity and Tautomerism: Tautomerism in the hydroxypyridinone ring leads to a higher degree of aromaticity, which contributes to a catechol-like behavior. This enhances both the stability of the compound and its ability to chelate metals and scavenge radicals.[2][3]

SAR_Summary cluster_N1 N1 Position cluster_Ring Ring Substituents cluster_Activity Impact on Activity Core Hydroxypyridine Core N_H N-H Group Core->N_H N_CH3 N-CH₃ Group Core->N_CH3 EDG Electron-Donating Groups (e.g., -OH, -OCH₃) Core->EDG Aux Auxiliary Moieties with Labile H Core->Aux RadicalScavenging Increased Radical Scavenging N_H->RadicalScavenging + N_CH3->RadicalScavenging - MetalChelation Increased Metal Chelation N_CH3->MetalChelation + EDG->RadicalScavenging + Aux->RadicalScavenging +

Caption: Key structure-activity relationships for hydroxypyridine antioxidants.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of hydroxypyridine compounds is quantified using various in vitro assays. The results are typically expressed as IC₅₀ (the concentration required to inhibit 50% of the activity) or EC₅₀ (the concentration required to obtain 50% of the maximum effect). Lower values indicate higher potency.

Compound/DerivativeAssay TypeResult (IC₅₀ / EC₅₀ in µM)Reference CompoundReference(s)
3-Hydroxypyridine-4-one Acylhydrazones
Compound 6a (3,4-di-hydroxyphenyl moiety)DPPH Scavenging2.21Quercetin (1.59)[7]
Compound 6b (4-hydroxy-3-methoxyphenyl moiety)DPPH Scavenging17.49Quercetin (1.59)[7]
Ortho-Hydroxypyridine-4-ones
Compound Va (N(1)-H, R=phenyl)DPPH Scavenging28.5 ± 1.2Quercetin (6.8)[1]
Compound Vb (N(1)-H, R=2-hydroxyphenyl)DPPH Scavenging19.5 ± 0.8Quercetin (6.8)[1]
Compound Vc (N(1)-CH₃, R=phenyl)DPPH Scavenging> 100Quercetin (6.8)[1]
Compound Vb (N(1)-H, R=2-hydroxyphenyl)H₂O₂ Scavenging22.3 ± 0.9Ascorbic Acid (40)[1]
Mexidol (2-ethyl-6-methyl-3-hydroxypyridine)
MexidolPeroxyl Radical Reactionk = 2.8 × 10⁴ M⁻¹s⁻¹-[5]

Note: Direct comparison between studies can be challenging due to variations in experimental conditions. The data presented serves to illustrate relative potencies and SAR trends.

Detailed Experimental Protocols

Accurate evaluation of antioxidant activity requires standardized and well-defined protocols. Methodologies for common assays are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep purple to yellow.[1][2][9]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds and a standard antioxidant (e.g., Quercetin, Trolox, Ascorbic Acid)

    • UV-Vis Spectrophotometer

    • Micropipettes and 96-well plates or cuvettes

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare serial dilutions of the test compounds and the standard in methanol.

    • In a microplate well or cuvette, add a small volume of the test compound/standard solution (e.g., 100 µL).

    • Add a larger volume of the DPPH solution (e.g., 100 µL) to initiate the reaction.

    • A blank is prepared using methanol instead of the antioxidant solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

    % Inhibition = [ (A_blank - A_sample) / A_blank ] × 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the % inhibition against the compound concentration.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (Purple, ~517 nm) start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples mix Mix DPPH and Test Compound prep_dpph->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Blank measure->calculate end Determine IC₅₀ Value calculate->end

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Hydrogen Peroxide (H₂O₂) Scavenging Assay
  • Principle: This assay quantifies the ability of a compound to decompose hydrogen peroxide, a non-radical ROS, into water. The remaining H₂O₂ concentration is measured spectrophotometrically at 230 nm.[1]

  • Reagents and Equipment:

    • Hydrogen peroxide (e.g., 40 mM solution in phosphate buffer, pH 7.4)

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • Test compounds

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a solution of H₂O₂ in phosphate buffer.

    • Add a specific volume of the test compound solution to the H₂O₂ solution.

    • A blank solution contains the phosphate buffer without H₂O₂.

    • Incubate for a set time (e.g., 10 minutes) at room temperature.

    • Measure the absorbance of the H₂O₂ at 230 nm against the blank.

  • Calculation: The percentage of H₂O₂ scavenged is calculated as:

    % Scavenged = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the H₂O₂ solution without the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[10]

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate (e.g., 2.45 mM)

    • Ethanol or buffer

    • Test compounds and a standard (e.g., Trolox)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Generate the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate in the dark for 12-16 hours.

    • Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound/standard to a larger volume of the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[10] This assay directly measures the electron-donating capacity of a compound.

  • Reagents and Equipment:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test compounds and a standard (e.g., FeSO₄ or Trolox)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Warm the freshly prepared FRAP reagent to 37°C.

    • Add a small volume of the test sample to a larger volume of the FRAP reagent.

    • Incubate the mixture (e.g., for 4 minutes) at 37°C.

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The FRAP value of the sample is then calculated from this curve and expressed as Fe²⁺ equivalents.

Cellular Activity and Therapeutic Implications

While in vitro chemical assays are crucial for initial screening, the ultimate therapeutic value of hydroxypyridine compounds depends on their activity in a biological context. These compounds have shown promise in protecting cells from ischemic damage and oxidative stress.[6][11] Their mechanism in a cellular environment involves mitigating the damage caused by ROS overproduction, which can disrupt critical signaling pathways and lead to apoptosis or ferroptosis (an iron-dependent form of cell death).[12] By chelating intracellular iron and scavenging radicals, hydroxypyridines can help preserve mitochondrial function, maintain membrane integrity, and prevent the activation of cell death pathways.[6][12]

Cellular_Pathway OxidativeStress Oxidative Stress (e.g., Ischemia) ROS ↑ Intracellular ROS OxidativeStress->ROS Iron ↑ Redox-Active Iron OxidativeStress->Iron Damage Lipid Peroxidation Mitochondrial Damage DNA Damage ROS->Damage Iron->Damage Fenton Reaction HP Hydroxypyridine Compound HP->ROS Scavenges HP->Iron Chelates CellDeath Cell Death (Apoptosis, Ferroptosis) Damage->CellDeath

Caption: Mitigation of cellular oxidative stress by hydroxypyridines.

Conclusion

Hydroxypyridine compounds, and specifically hydroxypyridinones, are a class of molecules with compelling antioxidant properties rooted in their dual capacity for radical scavenging and metal ion chelation. Structure-activity relationship studies have provided clear guidance for rational drug design, indicating that N-H functionalities and electron-donating groups enhance radical scavenging, while the core 3-hydroxy-4-keto motif provides a powerful scaffold for metal sequestration. Standardized in vitro assays like DPPH, ABTS, and FRAP are essential tools for quantifying and comparing the potency of new derivatives. The demonstrated ability of these compounds to protect cells from oxidative damage underscores their significant potential as therapeutic agents for a wide range of disorders, making them a continued focus of research and development in medicinal chemistry.

References

6-Methylpyridine-2,4-diol as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-methylpyridine-2,4-diol core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features, including the presence of both hydrogen bond donors and acceptors, a methyl group for steric and electronic modulation, and a pyridine ring capable of various interactions, make it a "privileged scaffold." This designation refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functionalization. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in anticancer, antiviral, and antibacterial drug discovery.

Physicochemical Properties

This compound, also known as 4-hydroxy-6-methyl-2-pyridinone, exists in tautomeric forms. Its physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
XLogP3-0.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass125.047678466 Da
Monoisotopic Mass125.047678466 Da
Topological Polar Surface Area46.2 Ų
Heavy Atom Count9
pKa (predicted)4.50 ± 1.00 (weakly acidic)[1]
SolubilitySoluble in water, hot ethanol, and alkali solutions; slightly soluble in ether.[2]

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of 4-hydroxy-6-methyl-2-pyridinone involves the hydrolysis of dehydroacetic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 4-hydroxy-6-methyl-2-pyridinone

Materials:

  • Dehydroacetic acid

  • Sulfuric acid (92% aqueous solution)

  • Ammonium hydroxide (28% aqueous solution)

  • Ice

  • Cold water

  • Standard laboratory glassware (flask, beaker, filtration apparatus)

Procedure:

  • Hydrolysis of Dehydroacetic Acid:

    • In a 25 mL flask, combine dehydroacetic acid (1 mmol) and 92% sulfuric acid aqueous solution (5 mmol).

    • Heat the mixture to 130 °C for 10 minutes.

    • While the mixture is still warm, pour it into a beaker containing chopped ice.

    • Filter the resulting precipitate and wash it with cold water to isolate 4-hydroxy-6-methylpyran-2-one as a white solid. The expected yield is approximately 86%.

  • Formation of 4-hydroxy-6-methylpyridin-2(1H)-one:

    • In a 25 mL flask, add the synthesized 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) under stirring.

    • The reaction proceeds to yield 4-hydroxy-6-methylpyridin-2(1H)-one.

An alternative one-pot synthesis involves the reaction of ethyl acetoacetate and cyanoacetamide in the presence of a base like potassium hydroxide.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)
Pyridine-urea derivative 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)
Pyridine-urea derivative 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)
HmpyptscHCT116 (Colon)3.32
[Zn(Hmpyptsc)Cl2]HCT116 (Colon)2.60
HmpyptscDU145 (Prostate)3.60
[Zn(Hmpyptsc)Cl2]DU145 (Prostate)3.10
Signaling Pathway: p53 and JNK Mediated Apoptosis

Several pyridine derivatives have been shown to induce apoptosis in cancer cells by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway. The activation of this pathway leads to a cascade of events culminating in programmed cell death.

anticancer_pathway cluster_drug This compound Derivative cluster_cell Cancer Cell drug Pyridinone Derivative p53 p53 Activation drug->p53 JNK JNK Activation drug->JNK Bax Bax Upregulation p53->Bax JNK->Bax Apoptosis Apoptosis Bax->Apoptosis

Anticancer signaling pathway of pyridinone derivatives.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • This compound derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of the compound dilutions and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution to each well.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

Antiviral Activity

Pyridinone derivatives, including those based on the this compound scaffold, have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Quantitative Data: Anti-HIV Activity
Compound IDTargetIC50 (nM)
L-697,639HIV-1 RT20-800
L-697,661HIV-1 RT20-800
3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-oneHIV-1 RTPotent inhibitor
L-697,639HIV-1 replication in MT4 cells25-50
L-697,661HIV-1 replication in MT4 cells25-50
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into proviral DNA, a crucial step in the HIV replication cycle.

antiviral_workflow cluster_virus HIV Replication Cycle cluster_drug Inhibition ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT Reverse Transcription ViralDNA Viral DNA RT->ViralDNA Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication NNRTI Pyridinone NNRTI NNRTI->RT Binds to allosteric site & inhibits function

Workflow of HIV-1 reverse transcriptase inhibition.
Experimental Protocol: Reverse Transcriptase Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of labeled nucleotides.

Materials:

  • Streptavidin-coated microplate

  • Template/primer hybrid (e.g., poly(A) x oligo(dT)15)

  • Recombinant HIV-1 RT

  • dNTP mix (including DIG-labeled dUTP and biotin-dUTP)

  • Test compounds (pyridinone derivatives)

  • Anti-DIG-POD conjugate

  • Washing buffer

  • Peroxidase substrate and stop solution

  • Microplate reader

Procedure:

  • Immobilization: Immobilize the biotinylated template/primer on the streptavidin-coated plate.

  • Reaction Setup: Add the reaction mixture containing dNTPs to the wells, followed by the test compounds at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells to remove unincorporated nucleotides.

    • Add Anti-DIG-POD conjugate and incubate.

    • Wash again and add the peroxidase substrate.

    • Stop the reaction and measure the absorbance.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Antibacterial Activity

Derivatives of this compound have also shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity
Compound IDBacterial StrainMIC (µg/mL)
Imidazole derivative 15tS. aureus1-2
Imidazole derivative 16dS. aureus0.5
4-hydroxy-2-pyridone 6qE. coli (highly resistant)8 (MIC90)
4-hydroxy-2-pyridone 6oE. coli0.5-1 (MIC90)
4-hydroxy-2-pyridone 6vE. coli0.5-1 (MIC90)
4-hydroxy-2-pyridone 6oA. baumannii8-16 (MIC90)
4-hydroxy-2-pyridone 6vA. baumannii8-16 (MIC90)
Mechanism of Action: Inhibition of Bacterial Processes

The antibacterial mechanism of dihydroxypyridine derivatives can vary, but a key target is the inhibition of essential bacterial processes such as DNA synthesis or cell wall biosynthesis.

antibacterial_mechanism cluster_drug Dihydroxypyridine Derivative cluster_bacterium Bacterial Cell drug Dihydroxypyridine DNAsynth DNA Synthesis (e.g., DNA Gyrase) drug->DNAsynth Inhibition CellWall Cell Wall Synthesis (e.g., Transpeptidase) drug->CellWall Inhibition Growth Bacterial Growth & Replication DNAsynth->Growth CellWall->Growth

Potential antibacterial mechanisms of dihydroxypyridines.
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and antibacterial properties. The synthetic accessibility of this core, coupled with the ability to readily introduce diverse functional groups, allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this privileged scaffold in the ongoing quest for new and effective medicines. Further exploration of the specific molecular targets and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics based on the this compound framework.

References

The Acid-Base Profile of 6-Methylpyridine-2,4-diol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted acid-base properties of 6-Methylpyridine-2,4-diol, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's ionization characteristics, tautomeric forms, and relevant experimental methodologies.

Core Physicochemical Properties and pKa

This compound, also known by its tautomeric form 4-hydroxy-6-methyl-2-pyridinone, is a versatile scaffold in medicinal chemistry.[1] Its acid-base properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior, including solubility, membrane permeability, and receptor interactions.

The predicted pKa value for this compound is 4.50 ± 1.00 , indicating it is a weak acid.[1] This acidity is attributed to the hydroxyl groups on the pyridine ring, which can be deprotonated under basic conditions. The pyridine nitrogen atom can also be protonated under acidic conditions.[1] The molecule's amphiphilic nature, with both hydrophilic hydroxyl groups and a more lipophilic pyridine ring, contributes to its solubility in both aqueous and organic media.[1]

Table 1: Predicted Physicochemical and Acid-Base Properties of this compound

PropertyValueSource(s)
Predicted pKa 4.50 ± 1.00[1]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [2][3]
Tautomerism Exists in diol and keto-enol forms[1]
Solubility Good solubility in aqueous systems; soluble in various organic solvents[1]

Tautomerism: A Key Consideration

A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. The equilibrium between the diol and various keto-enol tautomers, such as 4-hydroxy-6-methyl-2(1H)-pyridinone, is influenced by factors like solvent polarity, pH, and temperature.[1] Understanding this tautomeric equilibrium is essential, as different tautomers can exhibit distinct biological activities and physicochemical properties.

tautomerism This compound This compound 4-Hydroxy-6-methyl-2(1H)-pyridinone 4-Hydroxy-6-methyl-2(1H)-pyridinone This compound->4-Hydroxy-6-methyl-2(1H)-pyridinone Keto-enol tautomerization 2-Hydroxy-6-methyl-4(1H)-pyridinone 2-Hydroxy-6-methyl-4(1H)-pyridinone This compound->2-Hydroxy-6-methyl-4(1H)-pyridinone Keto-enol tautomerization 4-Hydroxy-6-methyl-2(1H)-pyridinone->this compound 2-Hydroxy-6-methyl-4(1H)-pyridinone->this compound

Caption: Tautomeric forms of this compound.

Experimental Protocols for pKa Determination

Accurate experimental determination of pKa is vital for validating computational predictions and for regulatory submissions. Several robust methods are available for this purpose.

Potentiometric Titration

Potentiometric titration is a widely used and precise method for pKa determination.[4][5]

  • Principle: A solution of the compound is titrated with a standardized acid or base. The potential of a pH electrode is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.[4][6]

  • Methodology:

    • A calibrated potentiometer with a combined pH electrode is used.[4][7]

    • A solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility.[7] Ionic strength is kept constant using a background electrolyte like KCl.[7]

    • The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[7]

    • The solution is then titrated with a standard base (e.g., 0.1 M NaOH) in small, precise increments.[7]

    • The pH is recorded after each addition of the titrant, allowing the solution to equilibrate.[7]

    • The titration is continued until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[7]

    • The pKa is calculated from the titration curve, often by analyzing the first or second derivative to accurately locate the inflection point.[6] Multiple titrations are performed to ensure reproducibility.[7]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[8][9]

  • Principle: The absorbance of a series of solutions of the compound at different known pH values is measured. The pKa is determined by analyzing the pH-dependent changes in the absorbance spectrum.[9][10]

  • Methodology:

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.[8]

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol).[8]

    • Aliquots of the stock solution are added to each buffer solution to a constant final concentration, often in a 96-well microplate for high-throughput analysis.[8]

    • The UV-Vis spectrum of each solution is recorded.

    • The absorbance at one or more wavelengths where the ionized and unionized forms have different extinction coefficients is plotted against pH.

    • The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.[11]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for pKa determination that requires only a small amount of sample and can be used for impure samples.[12][13]

  • Principle: The electrophoretic mobility of an ionizable compound is dependent on its charge, which in turn is a function of the pH of the background electrolyte. By measuring the effective mobility of the compound in a series of buffers with different pH values, a titration curve can be generated, and the pKa determined.[13][14]

  • Methodology:

    • A series of background electrolytes (buffers) with a range of pH values are prepared.[13]

    • A small amount of the sample solution is injected into the capillary filled with a specific pH buffer.

    • A voltage is applied, and the migration time of the compound is measured. A neutral marker is often co-injected to determine the electroosmotic flow.[13]

    • The effective mobility is calculated from the migration time.

    • This process is repeated for the entire range of pH buffers.

    • The effective mobility is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[13]

Logical Workflow for pKa Determination and Tautomer Analysis

While specific signaling pathways involving this compound are not yet extensively documented, a logical workflow for its physicochemical characterization is crucial for its development as a drug candidate.

pka_workflow cluster_computational In Silico Analysis cluster_experimental Experimental Validation cluster_data Data Integration & Modeling pka_pred pKa Prediction (e.g., ACD/Labs, Schrödinger) pka_exp Experimental pKa Determination (Potentiometry, UV-Vis, CE) pka_pred->pka_exp Guides experiment tautomer_pred Tautomer Stability Prediction (DFT) nmr_analysis Tautomer Analysis (NMR Spectroscopy) tautomer_pred->nmr_analysis Guides experiment data_analysis Compare Predicted vs. Experimental Data pka_exp->data_analysis nmr_analysis->data_analysis qsar_model Develop QSAR Models (ADME Prediction) data_analysis->qsar_model Refines model

Caption: Logical workflow for pKa and tautomer analysis.

Biological Context and Applications

Derivatives of this compound have shown promise for their antioxidant and antimicrobial properties.[1] Furthermore, pyridinone-containing compounds have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[15][16] The acid-base properties of the core scaffold are instrumental in the design of new derivatives with improved biological activity and pharmacokinetic profiles. For instance, the ionization state at physiological pH will significantly influence the molecule's ability to cross biological membranes and interact with its target.

Conclusion

This technical guide has summarized the predicted pKa and key acid-base properties of this compound. A thorough understanding of its ionization and tautomeric behavior, validated by robust experimental methods, is fundamental for the successful development of novel therapeutics and other bioactive agents based on this promising chemical scaffold. The provided experimental protocols and logical workflow offer a solid framework for researchers in this field.

References

Theoretical Investigations into the Molecular Structure of 6-Methylpyridine-2,4-diol: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 6-Methylpyridine-2,4-diol, also known as 4-hydroxy-6-methyl-2-pyridinone. Due to the tautomeric nature of this molecule, computational methods are invaluable for understanding its structural and electronic properties. This document outlines the key computational methodologies, summarizes expected quantitative data in structured tables based on analogous systems, and illustrates the theoretical workflow with a detailed diagram.

Introduction

This compound (C₆H₇NO₂) is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its structure, characterized by a pyridine ring with hydroxyl and methyl substituents, allows for complex tautomeric equilibria, primarily between the diol and various keto-enol forms.[1][2][3] Understanding the relative stabilities and electronic characteristics of these tautomers is crucial for predicting the molecule's reactivity, intermolecular interactions, and biological activity.[4]

Theoretical studies, particularly those employing quantum chemical calculations, provide deep insights into the molecular landscape of such compounds.[5][6] While specific comprehensive theoretical studies on this compound are not extensively documented, this guide leverages established computational protocols for similar pyridine derivatives to present a robust framework for its analysis.[5][7]

Computational Methodology

The theoretical investigation of this compound's molecular structure typically involves a multi-step computational protocol. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.[8][9]

Experimental Protocol: A Standard Computational Workflow

  • Tautomer Identification and Initial Geometry: The first step is to identify all possible and chemically relevant tautomers of this compound. The initial 3D coordinates for each tautomer are generated using molecular modeling software.

  • Geometry Optimization: The molecular geometry of each tautomer is optimized to find the lowest energy conformation. This is commonly performed using DFT with a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a sufficiently large basis set, for example, 6-311++G(d,p).[4][7][8] This basis set includes diffuse functions (++) to accurately describe anions and p and d polarization functions for non-hydrogen and hydrogen atoms, respectively.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory.[4][7] This calculation serves two primary purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.[10]

  • Calculation of Molecular Properties: Once the optimized geometries are confirmed, various electronic and structural properties are calculated. These include:

    • Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

    • Energetics: Relative energies of the tautomers to determine the most stable form.

    • Electronic Properties: Molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and Mulliken atomic charges to understand reactivity and charge distribution.[8][11]

The logical flow of this computational approach is visualized in the diagram below.

Theoretical_Study_Workflow cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Analysis and Interpretation cluster_output Final Output start Identify Tautomers of This compound initial_geom Generate Initial 3D Geometries start->initial_geom geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) initial_geom->geom_opt Input Structures freq_calc Vibrational Frequency Analysis geom_opt->freq_calc check_minima Verify True Energy Minima (No Imaginary Frequencies) freq_calc->check_minima spectral_analysis Simulate IR/Raman Spectra freq_calc->spectral_analysis check_minima->geom_opt If Not Minima, Re-optimize prop_calc Calculate Molecular Properties (Bond lengths, angles, MESP, HOMO/LUMO) check_minima->prop_calc If Minima Confirmed compare_energies Compare Tautomer Stabilities prop_calc->compare_energies end Comprehensive Molecular Structure Report compare_energies->end spectral_analysis->end

Computational workflow for the theoretical study of this compound.

Predicted Molecular Structure Data

The following tables summarize the expected quantitative data for the most stable tautomer of this compound, based on DFT calculations of structurally similar pyridine derivatives.[5][8] These values serve as a predictive baseline for future experimental and computational work.

Table 1: Predicted Bond Lengths (Å)

BondExpected Length (Å)
C-C (ring)1.39 - 1.42
C-N (ring)1.34 - 1.38
C-O1.22 - 1.36
N-H~1.01
O-H~0.96
C-H (ring)~1.08
C-C (methyl)~1.51
C-H (methyl)~1.09

Table 2: Predicted Bond Angles (°)

AngleExpected Angle (°)
C-N-C (ring)118 - 122
C-C-C (ring)118 - 121
C-C-N (ring)119 - 123
C-C-O117 - 125
C-O-H~109
H-N-C~115
H-C-H (methyl)~109.5

Table 3: Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretch3400 - 3600
N-H Stretch3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2870 - 2960
C=O Stretch1650 - 1750
C=C/C=N Ring Stretch1400 - 1650
C-O Stretch1200 - 1350
C-N Stretch1250 - 1350

Note: The exact values will depend on the specific tautomer being analyzed and the computational method employed.[10][12]

Conclusion

Theoretical studies provide a powerful framework for elucidating the complex molecular structure and tautomeric landscape of this compound. By employing well-established computational protocols, such as those based on Density Functional Theory, it is possible to predict key geometric parameters, vibrational spectra, and electronic properties. This information is invaluable for understanding the molecule's chemical behavior and for guiding the rational design of new derivatives in drug discovery and materials science. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this and related heterocyclic compounds.

References

An In-depth Technical Guide to the Discovery and History of Pyridinediol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinediols, a class of heterocyclic organic compounds characterized by a pyridine ring substituted with two hydroxyl groups, hold a unique position in the landscape of chemical and pharmaceutical sciences. Their structural simplicity belies a rich history of discovery and a diverse range of biological activities that continue to be explored. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of key pyridinediol isomers. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into their mechanisms of action.

Introduction: The Pyridine Scaffold and the Significance of Hydroxylation

The pyridine ring is a fundamental heterocyclic motif, integral to the structure of numerous natural products, coenzymes, and a vast array of FDA-approved drugs. Its nitrogen atom imparts unique electronic properties, including the ability to act as a hydrogen bond acceptor and a base, influencing the molecule's overall polarity, solubility, and interaction with biological targets. The introduction of hydroxyl groups to the pyridine scaffold, forming pyridinediols, further enhances these properties, bestowing upon them a distinct chemical personality. These hydroxyl moieties can act as both hydrogen bond donors and acceptors, increasing water solubility and providing reactive sites for further chemical modification. The position of these hydroxyl groups on the pyridine ring dictates the isomer's specific chemical and biological characteristics.

Discovery and History: A Tale of Isomers

The history of pyridinediol compounds is not a single, linear narrative but rather a collection of discoveries of its various isomers, each with its own unique story. While the overarching history of pyridine chemistry dates back to the 19th century, the specific isolation and synthesis of its dihydroxylated derivatives unfolded over several decades.

  • 2,5-Dihydroxypyridine: One of the earliest accounts of a pyridinediol synthesis dates back to 1947 with the work of Adams and Govindachari on the structure of leucenol, where they synthesized 2,5-dihydroxy pyridine (5-hydroxy-2-pyridone).

  • 2,6-Dihydroxypyridine: This isomer is a known intermediate in the microbial degradation of nicotine by bacteria such as Arthrobacter nicotinovorans. This biological origin highlights a natural route to this particular pyridinediol.

  • Other Isomers (2,3-, 3,4-, and 3,5-Dihydroxypyridine): The historical records for the first syntheses of 2,3-, 3,4-, and 3,5-dihydroxypyridine are less definitively documented in singular seminal publications. Their discovery and synthesis are intertwined with the broader development of pyridine chemistry throughout the 20th century, often emerging from systematic studies of substitution reactions on the pyridine ring. For instance, a patented method describes the synthesis of 5-chloro-2,3-dihydroxypyridine, indicating industrial interest in this scaffold.

Physicochemical Properties of Pyridinediol Isomers

The physicochemical properties of pyridinediol isomers are crucial for understanding their behavior in both chemical reactions and biological systems. These properties are summarized in the table below.

Property2,3-Dihydroxypyridine2,5-Dihydroxypyridine2,6-Dihydroxypyridine3,4-Dihydroxypyridine3,5-Dihydroxypyridine
Molecular Formula C₅H₅NO₂C₅H₅NO₂C₅H₅NO₂C₅H₅NO₂C₅H₅NO₂
Molecular Weight ( g/mol ) 111.10[1]111.1[2]111.10[3][4]111.1[5]111.10
Melting Point (°C) 245 (dec.)[6][7]250-260[2]190–191[3][4]270.5[8]-
Boiling Point (°C) 208.19 (est.)[9]334[2]387.2 (est.)[4]509.8 (est.)[5]-
Water Solubility Soluble[6][9]-Soluble (41 g/L)[3][4]Soluble-
pKa 9.00 (est.)[10]8.51 (est.)[2]---
Appearance Khaki to grey or brown crystalline powder[10]-Colorless solid[3][4]White to light yellow crystal or powder[5]-

Note: Data for 3,5-Dihydroxypyridine is less readily available in the searched literature.

Synthesis and Experimental Protocols

The synthesis of pyridinediols can be achieved through various chemical and biological methods. The choice of method often depends on the desired isomer and the availability of starting materials.

General Synthetic Strategies
  • Hydroxylation of Pyridine Precursors: This is a direct approach that involves the introduction of hydroxyl groups onto a pyridine ring. Oxidizing agents like hydrogen peroxide can be used.

  • From Halogenated Pyridines: Substitution of halogen atoms on a pyridine ring with hydroxyl groups is a common strategy. For example, 2,6-dihydroxypyridine can be synthesized from 2,6-dichloropyridine.

  • Microbial Synthesis: As seen with 2,6-dihydroxypyridine, microorganisms can be utilized for the specific synthesis of certain isomers through enzymatic processes.

  • Multi-step Synthesis from Substituted Pyridines: More complex pyridinediols can be prepared through a series of reactions including diazotization, nitration, and reduction of substituted pyridines.

Detailed Experimental Protocols

This two-step synthesis involves the formation of a di-tert-butoxy intermediate followed by deprotection.

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

  • In a 100 mL round-bottom flask equipped with a stir bar, dissolve 2,6-dichloropyridine (1.00 g, 6.80 mmol) in 15 mL of mesitylene.

  • Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.

  • After cooling to room temperature, wash the solution with water (3 x 20 mL).

  • Collect the organic layer and dry it over anhydrous sodium sulfate. The crude product is used in the next step without further purification.

Step 2: Synthesis of 2,6-Dihydroxypyridine

  • To the crude solution of 2,6-di-tert-butoxypyridine, add formic acid (1.00 mL, 17.8 mmol).

  • Stir the bi-layered solution vigorously in air for 18 hours, during which a solid precipitate will form.

  • Collect the solid by filtration and dry it under vacuum.

Characterization:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 163.7, 147.0, 142.2, 114.9, 108.5.

  • IR (cm⁻¹): 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s).

This multi-step synthesis starts from 2-amino-5-chloropyridine.[11]

Step 1: Diazotization of 2-Amino-5-chloropyridine to 2-Hydroxy-5-chloropyridine

  • The reaction is carried out at a temperature of 20-80 °C, with a preferred range of 30-50 °C.[11]

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

  • The nitration is performed at 30-100 °C, preferably 50-60 °C, for 1-2 hours to yield 2-hydroxy-3-nitro-5-chloropyridine.[11]

Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine

  • The nitro group is reduced to an amino group using reducing agents such as hydrogen gas with a noble metal catalyst (e.g., nickel, palladium) or iron powder.[11]

Step 4: Diazotization and Hydrolysis to 5-Chloro-2,3-dihydroxypyridine

  • The resulting 2-hydroxy-3-amino-5-chloropyridine is diazotized at -20 to 10 °C (preferably -10 to 5 °C) followed by hydrolysis at 50-60 °C to obtain the final product.[11]

Biological Activities and Signaling Pathways

The biological activities of pyridinediol compounds are an area of growing interest, although much of the existing research has focused on the broader class of pyridine derivatives or the related dihydropyridines.

Enzyme Inhibition and Interaction
  • 2,6-Dihydroxypyridine is a substrate for the enzyme 2,6-dihydroxypyridine-3-hydroxylase , a flavoprotein that catalyzes its hydroxylation to 2,3,6-trihydroxypyridine in the presence of NADH. This enzyme is specifically inhibited by 2,6-dimethoxypyridine and 2,3-dihydroxypyridine.[4] This highlights a specific molecular interaction and a role in microbial metabolic pathways.

  • 2,5-Dihydroxypyridine is degraded by 2,5-dihydroxypyridine dioxygenase (NicX) , a non-heme iron oxygenase that catalyzes the opening of the pyridine ring.[2]

  • Hydroxypyridinethiones (HOPTOs) , which are structurally related to hydroxypyridones (the tautomeric form of some pyridinediols), have been investigated as inhibitors of metalloenzymes. This suggests that pyridinediols themselves may have potential as metal-chelating inhibitors of metalloenzymes.

Anticancer and Other Biological Activities

While specific quantitative data for the simple pyridinediol isomers is limited, studies on related compounds provide insights into their potential. For example, a pyridinium-based ionic liquid, an isomer of a pyridinyl propanediol, has shown cytotoxic effects against various human cancer cell lines.[12] The broader class of pyridine derivatives is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12] A recent review highlighted that the presence of hydroxyl groups on pyridine derivatives can enhance their antiproliferative activity against cancerous cell lines.[13]

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by simple pyridinediol compounds is not extensively documented in the currently available literature. However, the known interactions with enzymes suggest their potential to influence metabolic pathways. The structural similarity to other biologically active pyridine derivatives suggests that they could potentially interact with a variety of cellular targets, but further research is needed to elucidate these specific pathways.

Visualizations

Synthesis Workflow

Synthesis_Workflow General Workflow for Pyridinediol Synthesis and Characterization Start Starting Materials (e.g., Halogenated Pyridine, Substituted Pyridine) Synthesis Chemical or Biological Synthesis (e.g., Nucleophilic Substitution, Oxidation, Microbial Conversion) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry, X-ray Crystallography) Purification->Characterization End Pure Pyridinediol Isomer Characterization->End

A generalized workflow for the synthesis and characterization of pyridinediol compounds.
Signaling Pathway Involvement (Hypothetical)

Signaling_Pathway Hypothetical Interaction of a Pyridinediol with a Metalloenzyme Pyridinediol Pyridinediol Inhibition Enzyme Inhibition Pyridinediol->Inhibition Chelates metal ion Metalloenzyme Metalloenzyme (e.g., Zinc-dependent) ActiveSite Active Site Metal Ion (e.g., Zn²⁺) Metalloenzyme->ActiveSite Contains ActiveSite->Inhibition Target of chelation Downstream Disruption of Downstream Signaling Inhibition->Downstream

A hypothetical model of a pyridinediol inhibiting a metalloenzyme through metal chelation.

Conclusion and Future Directions

Pyridinediol compounds, with their rich chemical diversity and historical significance, represent a promising area for future research and development. While the foundational knowledge of their synthesis and physicochemical properties is established, a significant opportunity exists to expand our understanding of their biological activities and mechanisms of action. The limited availability of quantitative biological data for the simple pyridinediol isomers underscores the need for systematic screening and pharmacological evaluation. Future research should focus on:

  • Elucidating the historical first synthesis of all key isomers.

  • Comprehensive biological screening to identify novel therapeutic applications.

  • Detailed mechanistic studies to identify specific molecular targets and signaling pathways.

  • Structure-activity relationship (SAR) studies to guide the design of more potent and selective derivatives.

By building upon the historical foundation and embracing modern drug discovery technologies, the full potential of pyridinediol compounds as valuable scaffolds in medicinal chemistry can be realized.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylpyridine-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a 6-methylpyridine-2,4-diol derivative, specifically 3-cyano-4-methyl-6-hydroxy-2-pyridone, utilizing ethyl acetoacetate as a primary starting material. This pyridone derivative is a valuable intermediate in the synthesis of various biologically active compounds.

Introduction

Pyridone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The synthesis of functionalized pyridones is a key area of research in medicinal chemistry. The Guareschi-Thorpe reaction provides a classical and effective method for the synthesis of substituted 2-pyridones from β-ketoesters and cyanoacetamides. This protocol details a laboratory-scale synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone from ethyl acetoacetate and cyanoacetamide.

Reaction Scheme

The synthesis proceeds via a base-catalyzed condensation reaction between ethyl acetoacetate and cyanoacetamide, followed by intramolecular cyclization to form the pyridone ring.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone.

ParameterValueReference
Reactants Ethyl acetoacetate, Cyanoacetamide
Catalyst Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
Solvent Ethanol or Toluene[1]
Reaction Time ~4 hours (mechanochemical)[2]
Yield Up to 60%[3][4]
Melting Point 284°C
Appearance White solid[1]

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of substituted 2-pyridones.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Toluene

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (2.5 mmol), cyanoacetamide (2.5 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition: To the flask, add 50 mL of absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add 50 mL of water to dissolve the potassium salts. Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic, which will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the product in a desiccator or a vacuum oven.

  • Purification (Optional): The crude product can be further purified by recrystallization from ethanol to yield a white crystalline solid.[1]

Spectroscopic Data

The following spectroscopic data has been reported for 3-cyano-4-methyl-6-hydroxy-2-pyridone:[1]

  • ¹H-NMR (DMSO-d₆, ppm): δ 2.62 (3H, s, CH₃), 6.46 (1H, s, 5-H)

  • IR (KBr, cm⁻¹): 3015, 2850, 2200 (C≡N), 1650 (C=O), 1580

Visualizations

Reaction Pathway

Reaction_Pathway EA Ethyl Acetoacetate Intermediate Acyclic Intermediate EA->Intermediate CA Cyanoacetamide CA->Intermediate Base Base (K₂CO₃) Base->Intermediate Catalyst Product 3-Cyano-4-methyl-6-hydroxy-2-pyridone Intermediate->Product Cyclization Byproduct1 Ethanol Byproduct2 Water

Caption: Reaction pathway for the synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone.

Experimental Workflow

Experimental_Workflow Reactants Mix Reactants and Catalyst Reflux Reflux in Ethanol Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent Cool->Evaporate Precipitate Acidify and Precipitate Evaporate->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize from Ethanol (Optional) Dry->Recrystallize

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol is flammable; keep away from open flames and heat sources.

  • Potassium carbonate is an irritant; avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive; handle with care.

Conclusion

This document outlines a reliable and reproducible method for the synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone from ethyl acetoacetate and cyanoacetamide. The provided protocol and data are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic intermediate.

References

Application Notes and Protocols: 6-Methylpyridine-2,4-diol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Methylpyridine-2,4-diol as a versatile synthetic intermediate in the development of bioactive molecules. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and relevant biological pathways.

Introduction

This compound, also known by its tautomeric form 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its bifunctional nature, arising from the presence of hydroxyl groups and a reactive pyridine ring, allows for a variety of chemical transformations. This makes it a key precursor for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Notably, it is a crucial intermediate in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[1] Derivatives of this compound have also shown potential as antioxidant and antimicrobial agents.[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point>300 °C
SolubilitySoluble in water and polar organic solvents

Synthetic Applications

Synthesis of Pirfenidone

This compound is a key precursor in the industrial synthesis of Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone), an anti-inflammatory and antifibrotic agent. The synthesis involves an N-arylation reaction, typically a copper-catalyzed Ullmann condensation.

Experimental Protocol: Synthesis of Pirfenidone

This protocol is a representative example based on procedures described in the patent literature.

Materials:

  • 5-Methyl-2(1H)-pyridinone (tautomer of this compound)

  • Chlorobenzene

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Toluene

  • Dichloromethane

Procedure:

  • To a reaction vessel, add 5-methyl-2(1H)-pyridinone (1.0 eq), potassium carbonate (2.1 eq), and chlorobenzene (3.0 eq).

  • Add copper(I) iodide (0.2 eq) and N,N'-dimethylethylenediamine (0.4 eq) to the suspension.

  • Heat the reaction mixture to 130-140 °C and stir for 16-20 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane or methanol/water) to yield pure Pirfenidone.

Quantitative Data: Synthesis of Pirfenidone

ReactantCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
5-Methyl-2(1H)-pyridinoneCuI / DMEDAChlorobenzene1351676
5-Methyl-2(1H)-pyridinoneCuCl / Cyclohexane-1,2-diamineDMSO1501980
5-Methyl-2(1H)-pyridinoneCuBr / N,N'-dimethylcyclohexane-1,2-diamineDMFReflux1984

Note: Yields are based on reported examples in patent literature and may vary depending on specific reaction conditions and scale.

Experimental Workflow: Synthesis of Pirfenidone

G cluster_synthesis Synthesis of this compound cluster_pirfenidone Synthesis of Pirfenidone Dehydroacetic_acid Dehydroacetic Acid Pyranone 4-Hydroxy-6-methyl-2H-pyran-2-one Dehydroacetic_acid->Pyranone H₂SO₄, 130°C Pyridinone This compound Pyranone->Pyridinone NH₄OH Pyridinone_input This compound (5-Methyl-2(1H)-pyridinone) Arylation Ullmann Condensation Pyridinone_input->Arylation Chlorobenzene, CuI, K₂CO₃ Pirfenidone Pirfenidone Arylation->Pirfenidone Purification Purification Pirfenidone->Purification Recrystallization Final_Product Pure Pirfenidone Purification->Final_Product G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binding & Activation Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Gene Transcription Smad_complex->Gene_transcription Promotes Fibrosis Fibrosis (Collagen Deposition, Fibroblast Proliferation) Gene_transcription->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGFb Inhibits Production Pirfenidone->Fibrosis Inhibits

References

Application Notes and Protocols: Synthesis and Evaluation of a Pyridinyl-Based p38 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are key players in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer.[2] This has made p38 MAPKs attractive targets for therapeutic intervention. A prominent class of p38 MAPK inhibitors is characterized by a pyridinylimidazole scaffold, which acts as an ATP-competitive inhibitor.[3][4]

These application notes provide a detailed protocol for the synthesis of a pyridinyl-based p38 kinase inhibitor, drawing from established methodologies for creating analogs of well-known inhibitors like SB203580.[3][5] The document also outlines protocols for evaluating the inhibitor's activity and provides a general workflow for the synthesis and characterization process.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered signaling cascade. It is typically activated by upstream kinases in response to stress stimuli.[1] Once activated, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, leading to a cellular response such as the production of pro-inflammatory cytokines.[6]

p38_signaling_pathway extracellular Stress Stimuli / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates inhibitor Pyridinyl-based Inhibitor inhibitor->p38 inhibits response Cellular Response (e.g., Inflammation, Apoptosis) downstream->response experimental_workflow synthesis Synthesis of Pyridinyl-based Inhibitor purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization activity_assay In Vitro Kinase Activity Assay (IC50 Determination) characterization->activity_assay cellular_assay Cell-Based Assays (e.g., Cytokine Production) activity_assay->cellular_assay sar Structure-Activity Relationship (SAR) Analysis cellular_assay->sar

References

Application of 6-Methylpyridine-2,4-diol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-01

Introduction

6-Methylpyridine-2,4-diol, also known by its tautomeric form 4-hydroxy-6-methylpyridin-2(1H)-one, is a heterocyclic organic compound that has garnered attention in agrochemical research. While broadly categorized as a potential precursor for various agrochemicals, including fungicides and herbicides, specific research has highlighted its role as a lead structure for the development of new phytotoxic agents. This document outlines the current understanding of its application in this domain, providing detailed experimental protocols and data from relevant studies.

Herbicidal Activity

Research has demonstrated that derivatives of this compound exhibit phytotoxic activity, indicating their potential as herbicides. A study focused on the synthesis of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one revealed that these compounds show selectivity against dicotyledonous plant species.

Data Presentation

The phytotoxic effects of this compound derivatives were evaluated against the dicotyledonous species Ipomoea grandifolia and Cucumis sativus, and the monocotyledonous species Sorghum bicolor. The compounds were tested at a concentration of 6.7 × 10⁻⁸ mol per gram of substrate.

Table 1: Phytotoxic Activity of this compound Derivatives

CompoundTarget SpeciesActivity
3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)Ipomoea grandifoliaActive
Cucumis sativusActive
Sorghum bicolorInactive
3,3'-((4-methylphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)Ipomoea grandifoliaActive
Cucumis sativusActive
Sorghum bicolorInactive
3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)Ipomoea grandifoliaActive
Cucumis sativusActive
Sorghum bicolorInactive
3,3'-((4-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)Ipomoea grandifoliaActive
Cucumis sativusActive
Sorghum bicolorInactive
3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)Ipomoea grandifoliaActive
Cucumis sativusActive
Sorghum bicolorInactive

Experimental Protocols

Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (Tautomer of this compound)[1]

Objective: To synthesize the starting material for phytotoxic derivatives.

Materials:

  • Dehydroacetic acid

  • 28% Ammonium hydroxide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of dehydroacetic acid (10.0 g, 59.5 mmol) and 28% ammonium hydroxide (21.2 mL, 297.4 mmol) is heated under reflux for 4 hours.

  • The reaction mixture is cooled to room temperature.

  • The resulting solid is filtered and washed with cold ethanol.

  • The solid is then dissolved in water and acidified with HCl to a pH of 4-5.

  • The precipitate formed is filtered, washed with water, and dried to yield 4-hydroxy-6-methylpyridin-2(1H)-one.

Synthesis of 3,3'-(Arylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) Derivatives[1]

Objective: To synthesize phytotoxic derivatives from 4-hydroxy-6-methylpyridin-2(1H)-one.

Materials:

  • 4-hydroxy-6-methylpyridin-2(1H)-one

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde)

  • Ethanol

Procedure:

  • A solution of 4-hydroxy-6-methylpyridin-2(1H)-one (2.0 g, 16.0 mmol) and the respective aromatic aldehyde (8.0 mmol) in ethanol (50 mL) is heated under reflux.

  • The reaction time is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried.

Phytotoxicity Bioassay[1]

Objective: To evaluate the herbicidal activity of the synthesized compounds.

Materials:

  • Synthesized pyridone derivatives

  • Acetone

  • Tween-80®

  • Seeds of Ipomoea grandifolia, Cucumis sativus, and Sorghum bicolor

  • Petri dishes

  • Filter paper

  • Substrate (e.g., soil or agar)

  • Growth chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare the final test solution by diluting the stock solution with water containing 0.05% Tween-80® to achieve the desired concentration (e.g., to result in 6.7 × 10⁻⁸ mol of the active ingredient per gram of substrate).

  • Place a layer of the substrate in each Petri dish.

  • Sow the seeds of the test plant species in the Petri dishes.

  • Apply the test solution evenly to the substrate. A control group should be treated with a solution containing only acetone and Tween-80®.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 °C, 12-hour photoperiod).

  • After a set period (e.g., 7-10 days), evaluate the phytotoxic effects by observing parameters such as germination rate, root elongation, and shoot growth compared to the control group.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_bioassay Phytotoxicity Bioassay start Dehydroacetic Acid + NH4OH reflux1 Reflux 4h start->reflux1 cool1 Cool & Filter reflux1->cool1 acidify Dissolve in H2O & Acidify with HCl cool1->acidify product1 4-hydroxy-6-methylpyridin-2(1H)-one acidify->product1 product1_ref 4-hydroxy-6-methylpyridin-2(1H)-one reflux2 Reflux in Ethanol product1_ref->reflux2 aldehyde Aromatic Aldehyde aldehyde->reflux2 cool2 Cool & Filter reflux2->cool2 product2 Phytotoxic Derivatives cool2->product2 product2_ref Phytotoxic Derivatives application Application to Substrate product2_ref->application seeds Test Plant Seeds seeds->application incubation Incubation in Growth Chamber application->incubation evaluation Evaluation of Phytotoxicity incubation->evaluation

Caption: Experimental workflow for the synthesis and phytotoxic evaluation of this compound derivatives.

Other Potential Agrochemical Applications

While concrete research directly implicating this compound in fungicidal, insecticidal, or plant growth regulatory activities is limited, the broader class of pyridine derivatives has shown significant promise in these areas.

  • Fungicidal Activity: Various pyridine derivatives are known to possess antifungal properties. Further research could explore the synthesis and screening of this compound derivatives for activity against common plant pathogens.

  • Insecticidal Activity: The pyridine ring is a core component of several commercial insecticides. Structure-activity relationship studies on derivatives of this compound could lead to the discovery of novel insecticidal compounds.

  • Plant Growth Regulation: Some pyridine-containing compounds can influence plant growth and development. Investigations into the effect of this compound and its derivatives on plant hormone pathways could reveal potential applications as plant growth regulators.

logical_relationship cluster_applications Potential Agrochemical Applications parent This compound herbicide Herbicidal Activity (Phytotoxicity) parent->herbicide Demonstrated via Derivatives fungicide Fungicidal Activity parent->fungicide Potential insecticide Insecticidal Activity parent->insecticide Potential pgr Plant Growth Regulation parent->pgr Potential

Caption: Potential agrochemical applications of this compound.

Application Notes and Protocols for the Development of Antiviral Agents from 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridinone derivatives have emerged as a promising class of antiviral agents, demonstrating inhibitory activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and influenza virus.[1][2][3][4][5] The core structure of these compounds, including derivatives of 6-Methylpyridine-2,4-diol, serves as a versatile scaffold for the design and synthesis of potent viral enzyme inhibitors. These application notes provide an overview of the development of such antiviral agents, including synthesis strategies, mechanisms of action, and detailed experimental protocols for their evaluation.

Mechanism of Action

The primary antiviral mechanism of pyridinone derivatives involves the inhibition of essential viral enzymes, thereby disrupting the viral replication cycle. A common target for these compounds is the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT), which are crucial for the replication of the viral genome.[1][2][6] By binding to allosteric sites on these enzymes, pyridinone inhibitors can induce conformational changes that impair their function, effectively halting viral replication.

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by this compound Derivatives Viral Entry Viral Entry Viral Uncoating Viral Uncoating Viral Entry->Viral Uncoating Viral Genome Replication Viral Genome Replication Viral Uncoating->Viral Genome Replication Viral Protein Synthesis Viral Protein Synthesis Viral Genome Replication->Viral Protein Synthesis Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release Pyridinone Derivative Pyridinone Derivative Pyridinone Derivative->Viral Genome Replication Inhibits Viral Polymerase (e.g., HIV RT, HCV NS5B)

Caption: Inhibition of Viral Replication by Pyridinone Derivatives.

Synthesis of Antiviral Pyridinone Derivatives

While specific protocols starting directly from this compound are proprietary and vary between research groups, a general synthetic strategy for analogous 3-aminopyridin-2(1H)-one derivatives with antiviral activity can be outlined. One common approach involves the condensation of a β-ketoaldehyde with nitroacetamide, followed by reduction of the nitro group to an amine.[1] This amino group can then be further functionalized to enhance antiviral potency.

Representative Synthetic Protocol

A plausible synthetic route to a 3-amino-6-methylpyridin-2(1H)-one scaffold, a close analog to derivatives of this compound, is detailed below.

Synthesis_Workflow Start Start Condensation Condensation of 3-formyl-2-pentanone with nitroacetamide Start->Condensation End End Reduction Catalytic Reduction of Nitro Group Condensation->Reduction Functionalization Reaction with 2-halomethylbenzoxazole Reduction->Functionalization Purification Column Chromatography Functionalization->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Characterization->End

Caption: General Synthetic Workflow for Antiviral Pyridinone Derivatives.

Protocol 1: Synthesis of a 3-Amino-5-ethyl-6-methylpyridin-2(1H)-one Scaffold

  • Condensation:

    • In a round-bottom flask, dissolve 3-formyl-2-pentanone (1 equivalent) in ethanol.

    • Add nitroacetamide (1 equivalent) and a catalytic amount of a suitable base (e.g., piperidine).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting nitro-pyridinone intermediate by recrystallization or column chromatography.

  • Reduction:

    • Dissolve the purified nitro-pyridinone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude 3-amino-5-ethyl-6-methylpyridin-2(1H)-one.

  • Functionalization:

    • The resulting aminopyridinone can be further derivatized. For example, reaction with a substituted 2-halomethylbenzoxazole can yield potent HIV-1 reverse transcriptase inhibitors.[2]

    • Dissolve the aminopyridinone (1 equivalent) and the desired 2-halomethylbenzoxazole (1 equivalent) in an appropriate solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC. Once complete, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purification and Characterization:

    • Purify the final compound using column chromatography on silica gel.

    • Characterize the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data on Antiviral Activity

The antiviral efficacy of pyridinone derivatives is typically quantified by determining their 50% inhibitory concentration (IC50) against viral enzymes or their 50% effective concentration (EC50) in cell-based assays. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential of a compound.

Compound ClassTarget Virus/EnzymeAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
3-Aminopyridin-2(1H)-one derivativesHIV-1 Reverse TranscriptaseEnzyme AssayAs low as 19 nM>100 µM>5263[2]
3-[[(4,7-disubstituted-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-oneHIV-1 (in cell culture)Cell-based25-50 nMNot specifiedNot specified[2]
Amine-type cyclopentanepyridinone derivativesHIV-1 (Wild-Type)Cell-based540 nM - 79.29 µM>100 µM>185 (for most potent)[7]
Pyridine CarboxamidesHCV NS5B Polymerase (Genotype 1b)Enzyme Assay0.014 µMNot specifiedNot specified[3]
Pyridine CarboxamidesHCV Replicon (Genotype 1b)Cell-based0.7 µM>50 µM>71[3]
Pyrazolo[3,4-b]pyridine derivativesHerpes Simplex Virus-1 (HSV-1)Cell-based2.2 - 6.8 µM>100 µM>14 - >45[8]
Pyrazolo[3,4-b]pyridine derivativesMayaro Virus (MAYV)Cell-based0.52 - 4.8 µM>100 µM>20 - >192[8]
Pyrazolo[3,4-b]pyridine derivativesVesicular Stomatitis Virus (VSV)Cell-based1.0 - 2.5 µM>100 µM>40 - >100[8]

Experimental Protocols for Antiviral Evaluation

Detailed and robust experimental protocols are essential for the accurate assessment of the antiviral properties of newly synthesized compounds.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol is based on the methodology described for the evaluation of pyridinone-based RT inhibitors.[1]

HIV_RT_Assay_Workflow Start Start Prepare Reagents Prepare reaction buffer, RT enzyme, template-primer, [3H]dGTP, and test compounds Start->Prepare Reagents End End Set up Reaction Combine reagents in a 96-well plate Prepare Reagents->Set up Reaction Incubate Incubate at 37°C Set up Reaction->Incubate Stop Reaction Add cold trichloroacetic acid (TCA) Incubate->Stop Reaction Measure Incorporation Filter and measure radioactivity using a scintillation counter Stop Reaction->Measure Incorporation Data Analysis Calculate % inhibition and determine IC50 Measure Incorporation->Data Analysis Data Analysis->End

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

  • Preparation of Reagents:

    • Reaction Buffer (2X): 110 mM Tris-HCl (pH 8.2), 60 mM KCl, 60 mM MgCl2, 2 mM dithiothreitol, 2 mg/ml bovine serum albumin, 100 µM EGTA, 0.02% (v/v) Triton X-100.

    • Enzyme Solution: Dilute recombinant HIV-1 RT to a final concentration of 1.26 nM in a suitable buffer.

    • Template-Primer Solution: Prepare a solution of rC-dG(12-18) at 40 µg/ml.

    • Substrate Solution: Prepare a solution of [3H]dGTP at 16 µM.

    • Test Compounds: Prepare serial dilutions of the pyridinone derivatives in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 25 µl of the 2X Reaction Buffer.

    • Add 5 µl of the test compound dilution (or DMSO for control).

    • Add 5 µl of the Template-Primer Solution.

    • Add 5 µl of the Substrate Solution.

    • Initiate the reaction by adding 10 µl of the Enzyme Solution.

    • Incubate the plate at 37°C for 1 hour.

  • Stopping the Reaction and Detection:

    • Terminate the reaction by adding 100 µl of cold 10% (w/v) trichloroacetic acid (TCA).

    • Incubate on ice for 30 minutes to precipitate the nucleic acids.

    • Transfer the contents of the wells to a filter plate and wash multiple times with cold 5% TCA.

    • Wash with 95% ethanol.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Influenza Virus Polymerase Activity Assay (Generic In Vitro)

This protocol describes a general method for assessing the inhibition of influenza virus polymerase activity in vitro.[9][10]

  • Expression and Purification of Polymerase Complex:

    • Co-express the PA, PB1, and PB2 subunits of the influenza virus RNA polymerase in a suitable expression system (e.g., insect cells or E. coli).

    • Purify the heterotrimeric polymerase complex using affinity chromatography.

  • In Vitro Transcription Assay:

    • Reaction Mixture: Prepare a reaction mixture containing transcription buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT), a vRNA-like template, a capped RNA primer (e.g., ApG), NTPs including [α-32P]GTP, and the purified polymerase complex.

    • Assay Procedure:

      • Pre-incubate the purified polymerase with the test compound at various concentrations for 15 minutes at 30°C.

      • Initiate the transcription reaction by adding the template, primer, and NTP mix.

      • Incubate the reaction at 30°C for 1-2 hours.

    • Product Analysis:

      • Stop the reaction by adding a stop buffer containing EDTA and formamide.

      • Denature the RNA products by heating.

      • Separate the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

      • Visualize the results by autoradiography and quantify the band intensities to determine the level of inhibition.

Protocol 4: HCV NS5B Polymerase Inhibition Assay

This protocol provides a general framework for an in vitro assay to measure the inhibition of HCV RNA-dependent RNA polymerase (NS5B).

  • Reagents:

    • Purified recombinant HCV NS5B polymerase.

    • A suitable RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).

    • An appropriate primer (e.g., oligo(U) for a poly(A) template).

    • A mixture of NTPs, including a radiolabeled NTP (e.g., [α-33P]UTP).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

    • Test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, template, primer, and test compound dilutions.

    • Add the HCV NS5B polymerase and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the NTP mixture.

    • Incubate at 30°C for 1-2 hours.

  • Detection and Analysis:

    • Stop the reaction and precipitate the newly synthesized RNA using TCA, similar to the HIV RT assay.

    • Collect the precipitate on a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 values for the test compounds.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on antiviral pyridinone derivatives have provided valuable insights for lead optimization.[11]

  • Modifications on the Pyridinone Ring: For anti-HIV pyridinone derivatives, substitutions at positions 3, 4, and 6 of the pyridinone ring have been shown to be critical for antiviral activity.[11]

  • Side Chains: The nature and length of side chains can significantly impact potency and pharmacokinetic properties. For instance, in a series of cyclopentanepyridinone derivatives, alkyl or alkenyl chains with more than three carbons at the C-4 position were correlated with enhanced anti-HIV activity.[7]

  • Substituents on Appended Rings: In derivatives containing additional ring systems (e.g., benzoxazole), the nature and position of substituents on these rings can fine-tune the inhibitory activity. For example, dimethyl and dichloro substitutions on the benzoxazole moiety of certain HIV-1 RT inhibitors were found to be highly effective.[2]

SAR_Logic Pyridinone Core Pyridinone Core Position 3 Substitution Position 3 Substitution Pyridinone Core->Position 3 Substitution Position 4 & 6 Modifications Position 4 & 6 Modifications Pyridinone Core->Position 4 & 6 Modifications Alkyl/Alkenyl Side Chains (>C3) Alkyl/Alkenyl Side Chains (>C3) Pyridinone Core->Alkyl/Alkenyl Side Chains (>C3) Increased Potency Increased Potency Position 3 Substitution->Increased Potency Crucial for Antiviral Activity Improved Activity Improved Activity Position 4 & 6 Modifications->Improved Activity Crucial for Antiviral Activity Enhanced Anti-HIV Activity Enhanced Anti-HIV Activity Alkyl/Alkenyl Side Chains (>C3)->Enhanced Anti-HIV Activity

Caption: Key Structure-Activity Relationships for Antiviral Pyridinones.

Conclusion

Derivatives of this compound and related pyridinones represent a valuable and versatile scaffold for the development of novel antiviral agents. Their proven ability to inhibit key viral enzymes, coupled with the potential for synthetic modification to optimize potency and selectivity, makes them a continued focus of drug discovery efforts. The protocols and data presented herein provide a foundational guide for researchers engaged in the synthesis and evaluation of this promising class of antiviral compounds.

References

Application Notes and Protocols for the Synthesis of Novel Dengue Virus Inhibitors Derived from 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel dengue virus (DENV) inhibitors, with a proposed synthetic pathway originating from 6-methylpyridine-2,4-diol. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic and biological pathways to guide researchers in the development of new anti-dengue therapeutics.

Introduction

Dengue virus, a mosquito-borne flavivirus, is a significant global health threat with four distinct serotypes (DENV-1, -2, -3, and -4). The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for novel drug discovery. This document focuses on pyridone-based scaffolds, which have shown considerable promise as DENV inhibitors. While various synthetic routes to these inhibitors exist, we propose a versatile approach commencing with the readily available starting material, this compound.

Proposed Synthetic Pathway

A plausible synthetic route from this compound to a spiropyrazolopyridone core, a known potent DENV inhibitor scaffold, is outlined below. This proposed pathway is based on established chemical transformations of pyridine-2,4-diones and the general synthetic schemes for spiropyrazolopyridone inhibitors.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_condensation Three-Component Condensation cluster_diversification Further Diversification This compound This compound Activated Pyridone Intermediate Activated Pyridone Intermediate This compound->Activated Pyridone Intermediate e.g., Chlorination/Tosylati on Spiropyrazolopyridone Core Spiropyrazolopyridone Core Activated Pyridone Intermediate->Spiropyrazolopyridone Core Aminopyrazole Aminopyrazole Aminopyrazole->Spiropyrazolopyridone Core Isatin Derivative Isatin Derivative Isatin Derivative->Spiropyrazolopyridone Core Novel DENV Inhibitors Novel DENV Inhibitors Spiropyrazolopyridone Core->Novel DENV Inhibitors Functional Group Interconversion

Caption: Proposed synthetic workflow from this compound to novel dengue virus inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative compounds from promising classes of DENV inhibitors.

Table 1: Antiviral Activity and Cytotoxicity of Spiropyrazolopyridone Derivatives

CompoundDENV-1 EC₅₀ (µM)DENV-2 EC₅₀ (µM)DENV-3 EC₅₀ (µM)DENV-4 EC₅₀ (µM)CC₅₀ (µM)
1a (R-enantiomer) >200.014->20>5
1b (S-enantiomer) ->5-->5
22 (JMX0376) 1.80.0190.019>5>25
24 (JMX0395) 1.60.0380.017>5>25

Data sourced from multiple studies, including references[1].

Table 2: Antiviral Activity and Cytotoxicity of Diarylpyrazolylquinoline Derivatives

CompoundDENV-2 IC₅₀ (µM)Cytotoxicity
11c 1.36>50% viability at 200 µM[2]
12c 1.09>50% viability at 200 µM[2]
13c 0.81>50% viability at 200 µM[2]
Ribavirin (Control) 12.61-

Data from reference[2].

Table 3: Antiviral Activity and Cytotoxicity of 4-Anilinoquinoline Derivatives

CompoundDENV EC₅₀ (µM)VEEV EC₅₀ (µM)CC₅₀ (µM)
12 0.639.9>10[3][4]
50 0.692.3>10[3][4]
52 0.63-0.693.6>10[3][4]

Data from references[3][4].

Experimental Protocols

Protocol 1: Proposed Synthesis of a Spiropyrazolopyridone Core from this compound

This protocol describes a hypothetical, yet chemically feasible, multi-step synthesis.

Step 1: Chlorination of this compound

  • To a stirred solution of this compound (1 eq.) in phosphorus oxychloride (5-10 eq.), slowly add N,N-dimethylformamide (catalytic amount).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,4-dichloro-6-methylpyridine.

Step 2: Three-Component Condensation to form the Spiropyrazolopyridone Core

  • To a solution of an appropriate aminopyrazole derivative (1 eq.), an isatin derivative (1 eq.), and Meldrum's acid (1.2 eq.) in ethanol, add a catalytic amount of a base (e.g., piperidine).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the crude spiropyrazolopyridone product.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: In Vitro Dengue Virus Replicon Assay

This assay is used to determine the 50% effective concentration (EC₅₀) of the synthesized compounds.

  • Seed Huh-7 cells stably expressing a DENV replicon (e.g., DENV-2) in 96-well plates.

  • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Measure the activity of a reporter gene (e.g., luciferase) encoded by the replicon.

  • Calculate the EC₅₀ value, which is the compound concentration that reduces the reporter signal by 50% compared to untreated controls.

Protocol 3: Cytotoxicity Assay

This assay is performed to determine the 50% cytotoxic concentration (CC₅₀) of the compounds.

  • Seed Huh-7 cells (or other relevant cell lines) in 96-well plates.

  • After 24 hours, treat the cells with the same serial dilutions of the test compounds as in the replicon assay.

  • Incubate for the same duration as the replicon assay.

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Calculate the CC₅₀ value, which is the compound concentration that reduces cell viability by 50%.

Mechanism of Action and Signaling Pathways

Many of the identified pyridone-based DENV inhibitors, such as the spiropyrazolopyridones, are thought to target the viral non-structural protein 4B (NS4B). NS4B is a key component of the viral replication complex and is involved in membrane rearrangement and immune evasion.

DENV_Inhibition_Pathway cluster_virus Dengue Virus Replication cluster_inhibitor Inhibitor Action DENV_RNA DENV RNA Polyprotein Polyprotein DENV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS2B/3, NS4A/B, NS5) Polyprotein->NS_Proteins Proteolytic Cleavage Replication_Complex Replication Complex (on ER membrane) NS_Proteins->Replication_Complex NS_Proteins->Replication_Complex Inhibited New_vRNA New Viral RNA Replication_Complex->New_vRNA RNA Synthesis Pyridone_Inhibitor Pyridone-Based Inhibitor (e.g., Spiropyrazolopyridone) Pyridone_Inhibitor->NS_Proteins Binds to NS4B

Caption: Inhibition of DENV replication by targeting the NS4B protein within the replication complex.

Conclusion

The development of novel dengue virus inhibitors is a critical area of research. The use of versatile starting materials like this compound offers a promising avenue for the synthesis of diverse libraries of pyridone-based compounds. The protocols and data presented here provide a foundational guide for researchers to synthesize, evaluate, and optimize new chemical entities with potent anti-dengue activity. Further investigation into the proposed synthetic pathways and the mechanism of action of these compounds will be instrumental in advancing the fight against dengue fever.

References

Application Notes and Protocols for N-Alkylation of 4-hydroxy-6-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated 2-pyridones are significant structural motifs in a variety of biologically active compounds and pharmaceutical ingredients. The selective N-alkylation of 4-hydroxy-6-methyl-2-pyridone is a key synthetic transformation, yet it presents challenges due to the presence of two nucleophilic centers, the nitrogen and the oxygen, which can lead to a mixture of N- and O-alkylated products.[1][2] This document provides a detailed experimental procedure for the N-alkylation of 4-hydroxy-6-methyl-2-pyridone, summarizing various reaction conditions and presenting a generalized protocol to favor the desired N-alkylated product.

The starting material, 4-hydroxy-6-methyl-2-pyridone, can be synthesized from commercially available dehydroacetic acid.[3] The methodologies described herein are based on established procedures for the N-alkylation of pyridone scaffolds, often employing a strong base to deprotonate the pyridone followed by reaction with an alkylating agent.[4] The choice of base, solvent, and catalyst can significantly influence the regioselectivity of the reaction.[4][5]

Experimental Protocols

General Procedure for N-Alkylation of 4-hydroxy-6-methyl-2-pyridone

This protocol is a generalized method based on common literature procedures for achieving selective N-alkylation.[4]

Materials:

  • 4-hydroxy-6-methyl-2-pyridone

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Potassium tert-butoxide (t-BuOK), Cesium carbonate (Cs2CO3), or Sodium Hydride (NaH))

  • Solvent (e.g., anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Catalyst (optional, e.g., Tetrabutylammonium iodide (n-Bu4NI))

  • Reaction flask (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: To a dry reaction flask under an inert atmosphere (nitrogen or argon), add 4-hydroxy-6-methyl-2-pyridone (1.0 eq).

  • Dissolution: Add the anhydrous solvent (e.g., THF or DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., t-BuOK, 1.1 eq) portion-wise over 10-15 minutes. Stir the mixture at this temperature for 30 minutes. In some cases, a catalyst such as tetrabutylammonium iodide (0.1 eq) can be added to facilitate the reaction.[4]

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in the table below (typically 2-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated 4-hydroxy-6-methyl-2-pyridone.

Data Presentation

The following table summarizes various reported conditions for the N-alkylation of pyridone derivatives, which can be adapted for 4-hydroxy-6-methyl-2-pyridone.

Alkylating AgentBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl Halidet-BuOKn-Bu4NITHFRoom Temp2-12Good[4]
Alkyl HalideCs2CO3-DMFRoom Temp12Good[4]
Propargyl BromideNaHLiBrDMF/DMERoom Temp-Good[4]
Benzyl HalideK2CO3-DMF804High[5]
Alkyl Halide--Water (micellar)7024-6040-94[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start add_pyridone Add 4-hydroxy-6-methyl-2-pyridone to flask start->add_pyridone add_solvent Add anhydrous solvent add_pyridone->add_solvent cool_0c Cool to 0 °C add_solvent->cool_0c add_base Add Base cool_0c->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent stir Stir at Room Temperature add_alkylating_agent->stir quench Quench Reaction stir->quench extract Extract Product quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure N-Alkylated Product purify->end alkylation_pathway pyridone 4-hydroxy-6-methyl-2-pyridone anion Pyridone Anion (Ambident Nucleophile) pyridone->anion Deprotonation n_product N-Alkylated Product anion->n_product N-Alkylation (Kinetic/Thermodynamic Control) o_product O-Alkylated Product anion->o_product O-Alkylation (Competing Pathway) base Base (e.g., t-BuOK) base->anion alkyl_halide Alkyl Halide (R-X) alkyl_halide->n_product alkyl_halide->o_product

References

Application Notes and Protocols for 6-Methylpyridine-2,4-diol as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-2,4-diol is a heterocyclic organic compound with potential applications as a chelating agent for various metal ions. Its molecular structure, featuring a pyridine ring with two hydroxyl groups, suggests the capacity to form stable coordination complexes with a range of metals. This document provides detailed application notes and experimental protocols for the investigation of this compound as a chelating agent, including methods for synthesis, characterization, and determination of metal-ligand stoichiometry and stability constants. These protocols are intended to serve as a comprehensive guide for researchers in chemistry, materials science, and drug development.

Applications

The ability of this compound to form complexes with metal ions opens up possibilities for its use in various fields:

  • Catalysis: Metal complexes of this compound may exhibit catalytic activity in organic synthesis and other chemical transformations.

  • Material Science: The incorporation of metal complexes into materials can impart specific magnetic, optical, or electronic properties.

  • Drug Development: As a chelating agent, it could be explored for its potential to sequester metal ions involved in disease pathways or to act as a delivery vehicle for therapeutic metal ions.

  • Analytical Chemistry: It may serve as a selective reagent for the detection and quantification of specific metal ions.

Experimental Protocols

Synthesis of Metal Complexes with this compound

This protocol describes a general method for the synthesis of metal complexes with this compound. The specific metal salt and solvent system may need to be optimized for each complex.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)

  • Solvent (e.g., ethanol, methanol, water, or a mixture)

  • Base (optional, e.g., NaOH, triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Dissolve a specific molar amount of this compound in the chosen solvent in a round-bottom flask.

  • In a separate container, dissolve the metal salt in the same solvent. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 2:1) to target different complex stoichiometries.

  • Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • If deprotonation of the hydroxyl groups is required for coordination, a stoichiometric amount of a suitable base can be added dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-24 hours). The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the final product in a drying oven at an appropriate temperature or in a desiccator under vacuum.

Diagram: General Workflow for Metal Complex Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand_Sol Dissolve Ligand Mixing Mix Solutions Ligand_Sol->Mixing Metal_Sol Dissolve Metal Salt Metal_Sol->Mixing Reflux Reflux Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Drying Dry Product Filtration->Drying Jobs_Plot_Logic A Prepare Stock Solutions (Metal & Ligand) B Prepare Series of M:L Ratios (Constant Total Moles) A->B D Measure Absorbance at λmax B->D C Determine λmax of Complex C->D E Plot Absorbance vs. Mole Fraction of Ligand D->E F Determine Stoichiometry from Maximum Absorbance E->F

Application Notes and Protocols: Formulation and Evaluation of Pyridinediol Derivatives as Potential Fungicides and Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific pyridinediol derivatives have not been extensively documented as commercialized or late-stage development herbicides or fungicides. The following application notes and protocols are therefore based on established scientific principles for agrochemical formulation and testing, using a representative, hypothetical pyridinediol derivative, hereafter referred to as PYDIOL-FUNGICIDE-01 , for illustrative purposes. The methodologies provided are derived from standard practices in the field and are intended to serve as a comprehensive guide for researchers.

Introduction to Pyridinediol Derivatives in Agrochemical Research

The pyridine chemical scaffold is a cornerstone in the development of modern agrochemicals, integral to numerous successful fungicides, herbicides, and insecticides.[1][2][3][4] Pyridine derivatives are valued for their versatile biological activities and the potential for a wide range of chemical modifications.[5][6][7][8][9]

This document focuses on pyridinediol derivatives, a class of compounds that includes hydroxypyridones, which have shown promise for their fungicidal properties.[10][11] Specifically, we will outline the formulation of a hypothetical active ingredient, PYDIOL-FUNGICIDE-01 , and provide detailed protocols for evaluating its efficacy. These guidelines are designed for researchers, chemists, and plant scientists engaged in the discovery and development of novel crop protection agents.

PYDIOL-FUNGICIDE-01: A Representative Active Ingredient

For the purpose of these protocols, we will consider PYDIOL-FUNGICIDE-01 , a hypothetical 6-alkyl-substituted 2,4-dihydroxypyridine. This structure is chosen for its plausible biological activity, drawing parallels to known hydroxypyridone fungicides.

Physicochemical Properties (Hypothetical Data)

A successful formulation depends on the physicochemical properties of the active ingredient (AI).[12][13] The hypothetical properties of PYDIOL-FUNGICIDE-01 are summarized below.

PropertyHypothetical ValueSignificance in Formulation
Molecular Weight ~250 g/mol Influences concentration calculations and diffusion rates.
Physical State Crystalline SolidSuitable for solid formulations like Wettable Powders (WP).
Water Solubility Low (<100 mg/L)Necessitates formulation with wetting and dispersing agents.
Melting Point 150-160 °CIndicates thermal stability for processing and storage.
LogP (Octanol-Water) 2.5Suggests good membrane permeability but requires formulation for water dispersal.
Vapor Pressure LowLow risk of volatility and off-target movement as vapor.
Chemical Stability Stable in neutral and acidic pH; degrades in highly alkaline conditions.Dictates compatible tank-mix partners and storage conditions.

Formulation Protocol: Wettable Powder (WP)

A Wettable Powder (WP) formulation is a dry, finely ground preparation that forms a stable suspension when mixed with water for spraying.[13] This formulation type is suitable for water-insoluble active ingredients like PYDIOL-FUNGICIDE-01.

Formulation Composition: 50% WP

The following table provides a sample composition for a 50% Wettable Powder formulation of PYDIOL-FUNGICIDE-01.

ComponentRoleExample ProductConcentration (% w/w)
PYDIOL-FUNGICIDE-01 Active Ingredient-50.0
Sodium Lignosulfonate Dispersing AgentKraftSperse® 25M7.0
Sodium Alkyl Naphthalene Sulfonate Wetting AgentMorwet® D-4253.0
Kaolin Clay Inert Carrier/Diluent-39.5
Amorphous Precipitated Silica Anti-caking/Grinding AidHi-Sil® 2330.5
Total 100.0
Experimental Protocol for WP Formulation

This protocol details the laboratory-scale preparation of the 50% WP formulation.

Workflow for Wettable Powder Formulation

G cluster_0 Step 1: Pre-milling cluster_1 Step 2: Air Milling cluster_2 Step 3: Quality Control a Weigh all components accurately b Combine in a blender a->b c Blend for 5 minutes to create a premix b->c d Transfer premix to an air mill c->d Transfer premix e Mill to achieve a target particle size (e.g., <10 µm) d->e f Particle size analysis e->f Collect milled powder g Suspensibility test f->g h Wettability test g->h i Store in airtight, moisture-proof containers h->i

Caption: Workflow for preparing a Wettable Powder (WP) formulation.

  • Pre-blending:

    • Accurately weigh all components as per the formulation table.

    • Combine the weighed components in a laboratory blender.

    • Blend for 5-10 minutes at medium speed until a homogenous pre-mix is obtained.

  • Milling:

    • Transfer the pre-mix to an air mill (or other suitable fine-milling equipment).

    • Mill the powder until the desired particle size is achieved (typically, 95% of particles should be below 15 µm for good suspensibility).

  • Quality Control & Packaging:

    • Perform quality control tests, including particle size analysis, wettability (should wet in <1 minute), and suspensibility (should remain >80% suspended after 30 minutes in standard hard water).

    • Package the final WP formulation in airtight, moisture-proof containers to ensure stability.

Efficacy Evaluation Protocols

Protocol 1: In Vitro Fungicidal Efficacy Screening

This protocol uses a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the PYDIOL-FUNGICIDE-01 formulation against a panel of key plant pathogenic fungi.[14][15][16][17]

Workflow for In Vitro Fungicide Efficacy Testing

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis prep1 Prepare stock solution of PYDIOL-FUNGICIDE-01 WP in sterile water prep2 Create serial dilutions in a 96-well microtiter plate prep1->prep2 inoc1 Add fungal inoculum to each well prep2->inoc1 prep3 Prepare fungal spore suspension or mycelial fragment suspension inoc2 Include positive (fungus, no fungicide) and negative (medium only) controls inoc1->inoc2 incub Incubate at 25°C for 48-96 hours inoc2->incub read Measure fungal growth (e.g., optical density at 600 nm) incub->read calc Determine Minimum Inhibitory Concentration (MIC) read->calc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Materials:

    • PYDIOL-FUNGICIDE-01 (50% WP formulation)

    • Sterile 96-well microtiter plates

    • Liquid culture medium (e.g., Potato Dextrose Broth - PDB)

    • Target fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)

    • Microplate reader

  • Procedure:

    • Prepare Fungal Inoculum: Grow fungi on agar plates. Prepare a spore suspension (or mycelial fragments for non-sporulating fungi) in sterile water and adjust the concentration to approximately 1 x 10⁵ spores/mL.

    • Prepare Fungicide Dilutions:

      • Prepare a stock solution of the WP formulation (e.g., 1000 µg/mL of active ingredient) in sterile PDB.

      • In a 96-well plate, add 100 µL of PDB to all wells.

      • Add 100 µL of the stock solution to the first column of wells, creating a 500 µg/mL concentration.

      • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.

    • Inoculation: Add 10 µL of the fungal inoculum to each well (except for the negative control wells, which should contain only the medium).

    • Controls: Include positive controls (medium + inoculum, no fungicide) and negative controls (medium only).

    • Incubation: Seal the plates and incubate at 25°C for 48 to 96 hours, or until sufficient growth is observed in the positive control wells.

    • Data Collection: Determine fungal growth by visual assessment or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • MIC Determination: The MIC is the lowest concentration of the fungicide that causes complete inhibition of visible fungal growth compared to the positive control.[14]

Illustrative Quantitative Data: In Vitro Fungicidal Activity
Fungal PathogenMIC (µg/mL of AI) for PYDIOL-FUNGICIDE-01MIC (µg/mL of AI) for Standard Fungicide (e.g., Propiconazole)
Botrytis cinerea (Gray Mold)3.121.56
Fusarium graminearum (Head Blight)6.253.12
Alternaria solani (Early Blight)12.56.25
Sclerotinia sclerotiorum (White Mold)1.560.78
Protocol 2: In Vivo Herbicidal Efficacy Screening (Greenhouse)

This protocol outlines a whole-plant bioassay to screen for potential post-emergence herbicidal activity.[18][19]

  • Plant Preparation:

    • Sow seeds of test species (e.g., a grass like Avena fatua and a broadleaf like Amaranthus retroflexus) in pots filled with standard greenhouse soil mix.

    • Grow plants in a controlled greenhouse environment (25°C/18°C day/night, 16h photoperiod) until they reach the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare spray solutions of the PYDIOL-FUNGICIDE-01 WP formulation at various rates (e.g., 50, 100, 250, 500 g AI/ha) in water. Include a suitable adjuvant if necessary.

    • Apply the solutions using a calibrated track sprayer to ensure uniform coverage.

    • Include an untreated control (sprayed with water only) and a commercial standard herbicide for comparison.

  • Evaluation:

    • After 14-21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • For quantitative data, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and weigh it.

    • Calculate the percent biomass reduction relative to the untreated control.

Illustrative Quantitative Data: In Vivo Herbicidal Activity
Application Rate (g AI/ha)% Biomass Reduction - Avena fatua (Wild Oat)% Biomass Reduction - Amaranthus retroflexus (Redroot Pigweed)
50 15%25%
100 28%45%
250 40%68%
500 55%85%

Proposed Mechanism of Action

While the exact mechanism for our hypothetical compound is unknown, many pyridine-based fungicides function as Demethylation Inhibitors (DMIs).[17] They interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Signaling Pathway: DMI Fungicide Mechanism of Action

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol c14_demethylase 14-alpha-demethylase (CYP51 enzyme) lanosterol->c14_demethylase toxic_sterols Accumulation of Toxic Sterol Precursors lanosterol->toxic_sterols ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane Incorporation c14_demethylase->ergosterol Catalyzes demethylation pydiol PYDIOL-FUNGICIDE-01 (as a DMI) pydiol->c14_demethylase INHIBITS disrupted_membrane Disrupted Membrane Structure & Function toxic_sterols->disrupted_membrane disrupted_membrane->membrane PREVENTS FORMATION

Caption: Proposed mechanism of action via inhibition of ergosterol biosynthesis.

This pathway illustrates how DMI fungicides block the enzyme 14-alpha-demethylase, preventing the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and disrupts the integrity of the fungal cell membrane, ultimately causing cell death.

References

Unlocking Therapeutic Potential: Molecular Docking of 6-Methylpyridine-2,4-diol with Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

6-Methylpyridine-2,4-diol, a heterocyclic organic compound, has garnered interest in medicinal chemistry due to its structural similarity to endogenous signaling molecules and its potential to interact with various biological targets. Molecular docking studies, a cornerstone of computational drug design, are instrumental in elucidating the binding modes and affinities of small molecules like this compound with proteins of therapeutic relevance. These in silico analyses provide critical insights that guide lead optimization and the development of novel therapeutics.

This document provides detailed application notes and standardized protocols for conducting molecular docking studies of this compound. It also presents data on its interaction with a known biological target, G-protein coupled receptor 84 (GPR84), and outlines the associated signaling pathway.

I. Biological Target and In Vitro Activity

Recent studies have identified 6-alkylpyridine-2,4-diol derivatives as potent agonists of G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory responses and immune cell regulation. The following table summarizes the in vitro activity of 6-nonylpyridine-2,4-diol, a close analog of this compound, highlighting its high potency for GPR84.

Table 1: In Vitro Agonistic Activity of 6-Nonylpyridine-2,4-diol against GPR84

CompoundTargetAssay TypeEC50 (nM)
6-Nonylpyridine-2,4-diolGPR84Calcium Mobilization0.189

II. Molecular Docking Protocol: A General Workflow

While specific molecular docking studies detailing the binding energy of this compound are not extensively published, a standardized protocol can be employed to investigate its interaction with GPR84 or other potential biological targets. This protocol is based on widely used software such as AutoDock Vina.

1. Preparation of the Receptor Protein:

  • Obtain Protein Structure: Download the 3D structure of the target protein (e.g., a homology model of GPR84) from a protein structure database like the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms (e.g., Gasteiger charges).

  • File Conversion: Convert the prepared protein structure to the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound):

  • Obtain Ligand Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable, low-energy conformation.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Conversion: Convert the prepared ligand structure to the PDBQT file format.

3. Molecular Docking Simulation:

  • Grid Box Definition: Define a grid box that encompasses the putative binding site on the receptor protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Execution: Run the molecular docking simulation using AutoDock Vina. The software will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

  • Analysis of Results: Analyze the docking results to identify the best binding pose, characterized by the lowest binding energy (in kcal/mol). Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Below is a graphical representation of a generalized molecular docking workflow.

molecular_docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation rec_pdb Download PDB rec_prep Pre-process (Remove water, ligands) rec_pdb->rec_prep rec_h Add Hydrogens rec_prep->rec_h rec_charge Assign Charges rec_h->rec_charge rec_pdbqt Convert to PDBQT rec_charge->rec_pdbqt grid Define Grid Box rec_pdbqt->grid lig_struct Draw & Convert to 3D lig_min Energy Minimization lig_struct->lig_min lig_tors Define Torsions lig_min->lig_tors lig_pdbqt Convert to PDBQT lig_tors->lig_pdbqt lig_pdbqt->grid dock Run AutoDock Vina grid->dock analyze Analyze Results dock->analyze

Figure 1. A generalized workflow for molecular docking studies.

III. Signaling Pathway of GPR84

Upon activation by an agonist like a 6-alkylpyridine-2,4-diol derivative, GPR84 initiates a downstream signaling cascade. GPR84 primarily couples to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits can also lead to the activation of other signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and inflammation.[1]

The following diagram illustrates the canonical signaling pathway of GPR84.

GPR84_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Agonist) GPR84 GPR84 Ligand->GPR84 Binds & Activates G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammatory Response) CREB->Gene Cellular_Response Cellular Responses (Proliferation, Survival) MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 6-Methylpyridine-2,4-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Methylpyridine-2,4-diol. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic media. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Understanding the Solubility Challenge - Core Concepts & FAQs

This section addresses the fundamental properties of this compound that govern its solubility behavior.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is governed by a complex interplay of its structural features:

  • Amphiphilic Nature : The molecule possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.[1] The two hydroxyl (-OH) groups are polar and capable of hydrogen bonding, conferring aqueous solubility.[1] Conversely, the pyridine ring provides a degree of aromatic, non-polar character.

  • Strong Intermolecular Forces : In its solid, crystalline state, the compound exhibits a high melting point.[1] This indicates the presence of strong intermolecular hydrogen bonding networks that form a stable crystal lattice.[1] Significant energy is required to break these bonds before the solute can interact with solvent molecules.

  • Tautomerism : The compound exists as an equilibrium of different structural isomers called tautomers, most notably the diol and keto-enol forms (e.g., 4-hydroxy-6-methyl-2-pyridinone).[1][2] This equilibrium means the molecule can present different functional groups to a solvent, complicating its interaction profile.

  • Amphoteric Properties : With both a basic pyridine nitrogen and acidic hydroxyl groups, the molecule is amphoteric, meaning it can react as either an acid or a base.[1] Its predicted pKa of 4.5 suggests it behaves as a weak acid.[1] This dual nature is critical, as its charge state—and therefore solubility—can be dramatically altered by pH.[3]

  • Lipophilicity (LogP) : The LogP value, a measure of a compound's partitioning between octanol and water, is reported as -0.23.[1] This negative value indicates a slight preference for the aqueous phase over a non-polar lipid phase, consistent with its hydrophilic nature.[1]

Q2: Why is this compound poorly soluble in some common organic solvents like DMSO and methanol without intervention?

A2: This is a frequent and important observation. While solvents like Dimethyl Sulfoxide (DMSO) and methanol are polar and capable of hydrogen bonding, the compound's own crystal lattice energy is the primary barrier. The extensive hydrogen bonding network within the solid phase requires a significant energy input to overcome before dissolution can occur.[1] Simply mixing at ambient temperature is often insufficient. This is why techniques like heating and sonication are reported as necessary to achieve even slight solubility in these solvents.[1]

Section 2: Troubleshooting Guide for Common Solubility Issues

This section provides a problem-and-solution framework for specific challenges you may encounter in the lab.

Problem: My compound shows negligible solubility in a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile) at room temperature.

Causality : As discussed, the solvent-solute interaction is energetically unfavorable compared to the solute-solute interactions in the crystal lattice. You must introduce external energy to disrupt the crystal structure.

Solution Workflow :

G start Start: Weigh Compound & Add Solvent agitate Agitate/Vortex at Room Temp start->agitate check1 Is it dissolved? agitate->check1 heat Apply Controlled Heat (e.g., 40-60°C) check1->heat No success Success: Compound Dissolved check1->success Yes check2 Is it dissolved? heat->check2 sonicate Place in Ultrasonic Bath check3 Is it dissolved? sonicate->check3 check2->sonicate No, partial check2->success Yes combine Combine Heat & Sonication combine->check3 check3->combine No check3->success Yes fail Failure: Consider Alternative Strategy check3->fail Still Insoluble

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocol 1: Dissolution using Heat and Sonication

  • Preparation : In a suitable vial, add the solid this compound and the desired volume of the organic solvent (e.g., DMSO).

  • Initial Mixing : Vortex the mixture for 30-60 seconds at room temperature.

  • Heating : Place the vial in a heating block or water bath set to a controlled temperature (start at 40°C). Do not exceed the boiling point of the solvent or the decomposition temperature of the compound. Monitor for dissolution.

  • Sonication : If particles remain, transfer the vial to an ultrasonic bath for 5-15 minute intervals. The cavitation energy helps to break apart solid agglomerates.

  • Combination : For very stubborn samples, alternate between gentle heating and sonication.

  • Observation : After each step, allow the solution to cool to room temperature to ensure the compound does not precipitate back out. A stable solution should remain clear upon cooling.

Problem: I need to dissolve the compound in a less polar solvent system for my reaction or assay.

Causality : Direct dissolution in non-polar solvents is unlikely due to the "like dissolves like" principle.[4] The polarity mismatch is too great. The solution is to modify either the compound (by changing its charge state) or the solvent (by creating a co-solvent system).

Solution A: pH Adjustment to Promote Salt Formation

By adjusting the pH, you can ionize the amphoteric this compound, forming a salt.[5] Salts have drastically different solubility profiles than their neutral parent compounds, often exhibiting enhanced solubility in polar solvents, including alcohols which can bridge the gap to less polar systems.[6][7]

  • Acidification : Adding a strong acid (like HCl) will protonate the basic pyridine nitrogen, forming a cationic pyridinium salt.

  • Basification : Adding a strong base (like NaOH or KOH) will deprotonate the acidic hydroxyl groups, forming an anionic phenolate-type salt.[1]

G cluster_pH Effect of pH on Ionization State Anion Anionic Form (Deprotonated -OH) Soluble in Polar Protic Solvents Neutral This compound (Neutral Tautomers) Limited Organic Solubility Anion->Neutral + H+ (Lower pH) Neutral->Anion - H+ (Higher pH) Cation Cationic Form (Protonated Pyridine N) Soluble in Polar Protic Solvents Neutral->Cation + H+ (Lower pH) Cation->Neutral - H+ (Higher pH)

References

Technical Support Center: Synthesis of Substituted Pyridinediols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridinediols.

Frequently Asked Questions (FAQs)

Q1: My pyridinediol synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in pyridinediol synthesis can stem from several factors, including suboptimal reaction conditions, challenges in purification, and the inherent difficulty of a chosen synthetic route. Common issues include incomplete reaction, formation of side products, and degradation of the target molecule under the reaction conditions. For instance, in syntheses proceeding through a dihydropyridine intermediate, incomplete oxidation to the final pyridine product is a frequent cause of low yield.[1][2]

Q2: I am observing a complex mixture of products in my reaction. How can I improve the selectivity?

A2: Poor selectivity is a common challenge, especially in multicomponent reactions. To enhance selectivity, consider the following strategies:

  • Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reaction pathways. Systematically screening different temperatures may favor the formation of the desired product.[1]

  • Order of Reagent Addition: In some cases, adding reagents in a specific sequence can prevent the formation of unwanted byproducts by allowing for the formation of a key intermediate before the introduction of the final component.[1]

  • Choice of Catalyst: The catalyst plays a crucial role in directing the reaction pathway and can dramatically affect both yield and selectivity. Experimenting with different catalysts, such as Brønsted or Lewis acids, may be beneficial.

Q3: Purification of my substituted pyridinediol is proving difficult. What strategies can I employ?

A3: The purification of pyridinediols can be challenging due to their polarity.

  • Tautomerism: Pyridinols can exist in equilibrium with their pyridone tautomers, which often have similar polarities, making chromatographic separation difficult.[3]

  • Chromatography: For highly polar compounds that elute quickly on reverse-phase HPLC, increasing the polarity of the mobile phase (e.g., by increasing the water content) can improve retention and separation. Normal-phase chromatography on silica gel can also be effective, but care must be taken as the acidic nature of silica can sometimes cause degradation of sensitive compounds.

  • Derivatization: A highly effective strategy for purifying compounds that exist as a mixture of tautomers is to convert them into a single, less polar derivative. This can be achieved by protecting the hydroxyl groups, which facilitates easier purification by standard column chromatography.[3]

Q4: How do I choose an appropriate protecting group for the hydroxyl moieties in my pyridinediol synthesis?

A4: The choice of protecting group is critical and depends on the stability of your molecule and the reaction conditions of subsequent steps. An ideal protecting group should be:

  • Easy and efficient to introduce and remove.

  • Stable to the reaction conditions where protection is needed.

  • Selectively removable without affecting other functional groups.

Common protecting groups for hydroxyl groups include ethers (e.g., benzyl, silyl ethers) and esters (e.g., acetyl, benzoyl). For diols, cyclic protecting groups like acetals or ketals can be used to protect both hydroxyl groups simultaneously.[4][5]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Impure Starting Materials Ensure all reagents and solvents are pure and anhydrous, as required. Purify starting materials by recrystallization or distillation if necessary.
Suboptimal Reaction Temperature Screen a range of temperatures to find the optimal condition for your specific substrates. Some reactions may require heating, while others proceed better at lower temperatures to minimize side reactions.[1]
Incorrect Stoichiometry Carefully verify the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but can also lead to byproduct formation.
Inactive Catalyst If using a catalyst, ensure it is active and has been stored correctly. Consider using a freshly opened bottle or preparing a fresh batch of the catalyst.
Problem 2: Formation of Byproducts
Possible Cause Troubleshooting Steps
Side Reactions Analyze the reaction mixture by LC-MS or GC-MS to identify the major byproducts. This can provide insight into the competing reaction pathways. Consider adjusting the reaction conditions (temperature, solvent, catalyst) to disfavor the formation of these byproducts.
Oxidation of Dihydropyridine Intermediate In syntheses that proceed via a dihydropyridine intermediate (e.g., Hantzsch synthesis), ensure complete oxidation to the pyridine product. If the dihydropyridine is isolated, it can be oxidized in a separate step using a suitable oxidizing agent. For one-pot procedures, ensure the chosen oxidant is effective and used in the correct amount.[1][2]
Decomposition of Product The target pyridinediol may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. Ensure the workup procedure is mild and avoids strongly acidic or basic conditions if the product is sensitive.

Data Presentation

Table 1: Comparison of Synthetic Methods for Pyridinediols

Method Starting Materials Typical Reagents/Catalysts Typical Yield (%) Key Challenges
From Dichloropyridine 2,6-DichloropyridinePotassium tert-butoxide, Formic acid~17% (over 2 steps)Low overall yield.
From 4,6-Dihydroxynicotinic Acid 4,6-Dihydroxynicotinic acidPhosphoric acidNot specifiedHigh temperatures required (around 210°C).[3]
From 4-Aminopyridine (for Pyridin-4-ol) 4-AminopyridineSodium nitrite, Sulfuric acidModerateFormation of diazonium salt intermediate requires strict temperature control (0-10°C) to avoid side reactions.[3]
Hantzsch Dihydropyridine Synthesis Aldehyde, β-ketoester, Ammonia sourceVaries (e.g., PTSA, γ-Al2O3)Up to 96%Requires a final oxidation step from dihydropyridine to pyridine.[1]

Experimental Protocols

Synthesis of 2,4-Dihydroxypyridine from 4,6-Dihydroxynicotinic Acid

This protocol is adapted from a patented industrial process.

Reaction Scheme:

G start 4,6-Dihydroxynicotinic Acid product 2,4-Dihydroxypyridine start->product H3PO4, ~210°C

Caption: Decarboxylation of 4,6-dihydroxynicotinic acid.

Procedure:

  • A mixture of 4,6-dihydroxynicotinic acid and phosphoric acid is heated.

  • Water is removed from the reaction mixture, for example, by distillation, until the temperature of the reaction mixture reaches approximately 210°C (±5°C).[1][3]

  • The reaction is heated at this temperature until the decarboxylation is complete.

  • The reaction mixture is cooled, and the 2,4-dihydroxypyridine product is isolated.

Note: This reaction is performed at a high temperature, and appropriate safety precautions must be taken.

Hantzsch Synthesis of a Dihydropyridine Precursor

This is a general protocol for the Hantzsch synthesis, which produces a dihydropyridine that can be subsequently oxidized to a pyridine.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Aldehyde reaction Condensation/ Cyclization aldehyde->reaction ketoester β-Ketoester (2 eq.) ketoester->reaction ammonia Ammonia Source ammonia->reaction dhp 1,4-Dihydropyridine reaction->dhp

Caption: Hantzsch dihydropyridine synthesis workflow.

Procedure:

  • Combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a nitrogen source (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol).

  • The reaction mixture is typically heated under reflux until the reaction is complete, as monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the dihydropyridine product often precipitates and can be collected by filtration.

  • The crude product can be purified by recrystallization.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity 1. Check Purity of Starting Materials start->check_purity purify_reagents Purify Reagents and Repeat check_purity->purify_reagents Impurities Found check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Reagents Pure optimize_conditions Optimize Conditions and Repeat check_conditions->optimize_conditions Suboptimal monitor_reaction 3. Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction Optimal incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Side Products Formed? monitor_reaction->side_products analyze_purification 4. Analyze Purification Step monitor_reaction->analyze_purification Reaction Complete, Clean incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes optimize_purification Optimize Purification Method analyze_purification->optimize_purification Losses During Purification

Caption: A logical workflow for troubleshooting low yields.

Protecting Group Strategy Logic

G start Multifunctional Pyridinediol protect Protect Hydroxyl Groups start->protect reaction Perform Desired Transformation on Another Functional Group protect->reaction deprotect Deprotect Hydroxyl Groups reaction->deprotect product Final Product deprotect->product

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methylpyridine-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-methylpyridine-2,4-diol derivatives. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and recommended solutions in a question-and-answer format.

Q1: Low or no yield of the desired this compound product is observed. What are the potential causes and solutions?

A1: Low or no product yield can stem from several factors, from reagent quality to reaction parameters. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Product Yield

Low_Yield_Troubleshooting start Low or No Yield reagents Verify Reagent Quality & Stoichiometry start->reagents Start Here conditions Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Check purity of starting materials (e.g., 3-amino-4-methylpyridine) reagents->sub_reagents1 sub_reagents2 Confirm accurate molar ratios reagents->sub_reagents2 workup Analyze Work-up & Purification conditions->workup Conditions Optimized sub_conditions1 Adjust Temperature (e.g., incremental increase) conditions->sub_conditions1 sub_conditions2 Vary Reaction Time conditions->sub_conditions2 sub_conditions3 Screen Solvents (e.g., Pyridine, THF) conditions->sub_conditions3 side_reactions Identify Side Reactions workup->side_reactions Work-up OK sub_workup1 Check pH during extraction workup->sub_workup1 sub_workup2 Optimize chromatography conditions workup->sub_workup2

Caption: Troubleshooting workflow for low or no product yield.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Poor Quality Starting Materials Ensure the purity of reactants, such as the corresponding aminopyridine, through techniques like NMR or HPLC before use. Impurities can inhibit the reaction or lead to unwanted side products.
Incorrect Stoichiometry Precisely measure all reagents. A slight excess of one reactant may be beneficial, and this can be determined through small-scale optimization reactions.
Suboptimal Reaction Temperature Temperature is a critical parameter. If the reaction is sluggish, consider a stepwise increase in temperature. Conversely, if side products are forming, lowering the temperature may be necessary. For instance, some reactions may require initial cooling (e.g., 0 °C) followed by warming to room temperature or reflux.[1]
Inappropriate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reaction and product degradation due to prolonged reaction times can result in low yields.
Ineffective Solvent The choice of solvent is crucial. Pyridine can act as both a solvent and a base in some reactions.[2] If solubility is an issue or side reactions are prevalent, consider screening other anhydrous solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM).
Issues with Work-up and Purification The product may be lost during extraction or purification. Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. Optimize chromatographic purification by trying different solvent systems.

Q2: The reaction produces a significant amount of side products. How can I improve the selectivity?

A2: The formation of side products is a common issue in pyridine chemistry due to the multiple reactive sites on the pyridine ring.

Improving Reaction Selectivity

Selectivity_Improvement start High Side Product Formation temp Lower Reaction Temperature start->temp reagent_add Slow Reagent Addition start->reagent_add protecting_groups Consider Protecting Groups start->protecting_groups catalyst Investigate Catalyst/Base Choice start->catalyst result Improved Selectivity temp->result reagent_add->result protecting_groups->result catalyst->result

Caption: Strategies to improve reaction selectivity.

Potential Causes & Solutions:

Potential Cause Recommended Solution
High Reaction Temperature Elevated temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature may improve selectivity.
Rapid Addition of Reagents Adding reagents dropwise, especially highly reactive ones, can help to control the reaction rate and minimize the formation of side products.[2]
Reactive Functional Groups If the starting materials contain other reactive functional groups, consider using protecting groups to block these sites and direct the reaction to the desired position. For example, a Boc protecting group can be used for amine functionalities.[2]
Incorrect Base or Catalyst The choice of base or catalyst can significantly influence the regioselectivity of the reaction.[3] A weaker base might be more selective. Consider screening different bases (e.g., organic vs. inorganic) to find the optimal one for your specific transformation.

Q3: My final product is difficult to purify. What purification strategies can I employ?

A3: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

Potential Solutions:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Flash Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient of the eluting solvent can improve resolution.

  • Acid-Base Extraction: Pyridine derivatives are basic and can be protonated.[4] Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) can help remove basic impurities.[2] Conversely, if the product is acidic, a dilute basic wash (e.g., saturated NaHCO₃) can be used. Be mindful of the stability of your compound to acidic or basic conditions.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound derivatives?

A1: A common synthetic route involves the cyclization of a 1,3-dicarbonyl compound with an amine source. For instance, derivatives of 3-amino-4-methylpyridine can be used as starting materials for certain annulation reactions to form fused ring systems.[1]

Q2: What are some common solvents used in these reactions?

A2: The choice of solvent depends on the specific reaction. Common solvents include pyridine, which can also act as a base, as well as other aprotic solvents like THF and DCM.[1][2] For some reactions, protic solvents like ethanol in the presence of a base may be employed.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light can be helpful. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the molecular weight of the products being formed.

Q4: Are there any specific safety precautions I should take when working with pyridine derivatives?

A4: Yes. Pyridine and its derivatives often have a strong, unpleasant odor and can be harmful if inhaled or absorbed through the skin.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: My reaction appears to stall before completion. What should I do?

A5: If a reaction stalls, consider the following:

  • Re-evaluate Reagent Purity: Impurities in the starting materials or solvent can sometimes inhibit the reaction.

  • Increase Temperature: A modest increase in temperature may provide the necessary energy to overcome the activation barrier.

  • Add More Reagent: If one of the reagents is being consumed in a side reaction, a small additional charge of that reagent might restart the reaction.

  • Consider a Different Catalyst: The catalyst may have become deactivated.

Experimental Protocols

General Procedure for a [4+1] Cyclization to form a Fused Pyrrolopyridine System:

This protocol is adapted from a method for the synthesis of 6-azaindoles, which are structurally related to pyridine derivatives.[1]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 3-amino-4-methylpyridine derivative in anhydrous pyridine to make a 0.2 M solution.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the electrophilic reagent (e.g., trifluoroacetic anhydride, 3.3 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an appropriate time (e.g., 48 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as chloroform or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane gradient).[1]

General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) addition 2. Reagent Addition (Controlled Temperature) setup->addition reaction 3. Reaction Monitoring (TLC / LC-MS) addition->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purification 5. Purification (Chromatography/Recrystallization) workup->purification analysis 6. Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for synthesis.

Summary of Reaction Conditions

The optimal reaction conditions can vary significantly depending on the specific substrates and desired product. The following table summarizes some reported conditions for related pyridine derivative syntheses to provide a starting point for optimization.

Parameter Condition 1 (Fused Pyrrolopyridine Synthesis) [1]Condition 2 (General Pyridine Synthesis) [2]Condition 3 (Alkylation) [5]
Starting Material 3-amino-4-methylpyridineBoc-protected amine and pyridine2-mercaptopyrimidine-4,6-diol
Reagent Trifluoroacetic anhydrideMalonyl dichlorideAlkyl bromides
Solvent PyridineDry THFEthanol/Water
Base Pyridine (solvent)Not specified (likely pyridine)KOH
Temperature 0 °C to Room Temperature-20 °C to Room TemperatureReflux
Reaction Time 48 hours30 minutes to 2 days6 hours
Yield 82% (for a specific derivative)High (for dimethyl malonyl dichloride)8-17% (for specific derivatives)

References

preventing byproduct formation in pyridone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of pyridone derivatives.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my pyridone synthesis. What are the common causes and how can I improve it?

A1: Low yields in pyridone synthesis can arise from several factors, including suboptimal reaction conditions, incomplete reactions, and the formation of side products. For instance, in the classical Hantzsch synthesis, harsh reaction conditions and long reaction times often lead to lower yields.[1] To improve yields, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate parameters such as temperature, solvent, and reaction time. For the Bohlmann-Rahtz synthesis, the use of Lewis acid catalysts like ytterbium(III) trifluoromethanesulfonate can significantly improve yields.[2]

  • Ensure Complete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure all starting materials have been consumed.[2] In catalytic reactions, ensure the catalyst is not deactivated.[2]

  • Minimize Byproducts: Precise control of reactant stoichiometry can minimize self-condensation and other side reactions.[2]

Q2: I see multiple spots on my TLC plate. What are the likely byproducts in my pyridone synthesis?

A2: The nature of byproducts heavily depends on the synthetic route employed.

  • Guareschi-Thorpe Condensation: Common byproducts include incompletely cyclized linear intermediates and products from the self-condensation of starting materials like cyanoacetic esters. The alcohol corresponding to the ester can also be a byproduct.[2]

  • Bohlmann-Rahtz Synthesis: The primary side products are often incompletely cyclized aminodiene intermediates. Inefficient E/Z isomerization of this intermediate can lead to a mixture of isomers that do not all cyclize.[2][3]

  • General Side Reactions: Tautomerism between the pyridone and hydroxypyridine forms can sometimes lead to different reaction pathways, resulting in a mixture of products.[2]

Q3: My pyridone derivative is difficult to purify by column chromatography. What can I do?

A3: Purification of polar compounds like pyridones can be challenging. Common issues include streaking on the column and poor solubility.[2] Consider these alternative strategies:

  • Recrystallization: If a suitable solvent can be found, recrystallization is an effective method for purification.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Acid-Base Extraction: If your pyridone derivative has acidic or basic functional groups, an acid-base extraction can be a powerful purification step.[2]

  • Silica Plug Filtration: For removing baseline impurities from a relatively clean sample, a quick filtration through a short plug of silica can be effective.[2]

Troubleshooting Guides

Guide 1: Low Yield in Pyridone Synthesis

This guide provides a systematic approach to troubleshooting low yields in your pyridone synthesis.

Troubleshooting Workflow for Low Yield in Pyridone Synthesis

LowYieldTroubleshooting start Low Yield Observed check_reaction 1. Verify Reaction Completion (TLC, LC-MS) start->check_reaction check_conditions 2. Review Reaction Conditions (Temp, Solvent, Time, Stoichiometry) check_reaction->check_conditions Reaction Incomplete characterize_byproducts 4. Identify Byproducts (NMR, MS) check_reaction->characterize_byproducts Reaction Complete (Byproducts Present) check_reagents 3. Assess Reagent Purity (Starting Materials, Solvents, Catalyst) check_conditions->check_reagents optimize Optimize Conditions check_conditions->optimize Conditions Suboptimal purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impurities Detected modify_synthesis Modify Synthetic Route characterize_byproducts->modify_synthesis Byproduct Formation Unavoidable end Improved Yield optimize->end purify_reagents->optimize modify_synthesis->end

Caption: A step-by-step workflow for troubleshooting low yields in pyridone synthesis.

Data Presentation

Table 1: Comparison of Yields for Guareschi-Thorpe Synthesis under Different Conditions
Nitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium AcetateEthanolReflux24Mixture of products[2]
Ammonium CarbonateH₂O80195[2][4]
Ammonium CarbonateEthanol80180[2]
PiperidineEthanolReflux461-79[2]

This table demonstrates the significant impact of the nitrogen source and solvent on the yield of the Guareschi-Thorpe synthesis. Using ammonium carbonate in water provides a remarkably high yield in a short reaction time.[2][4]

Table 2: Effect of Lewis Acid Catalysis on the Yield of Bohlmann-Rahtz Pyridine Synthesis
CatalystSolventTemperature (°C)Yield (%)Reference
NoneTolueneRefluxLow[3]
Yb(OTf)₃ (20 mol%)TolueneRefluxHigh[2][3]
ZnBr₂ (15 mol%)TolueneRefluxHigh[3]

This table illustrates the enhancement in yield for the Bohlmann-Rahtz synthesis when a Lewis acid catalyst is employed.

Experimental Protocols

Detailed Methodology for an Improved Guareschi-Thorpe Condensation

This protocol is an example of an environmentally friendly Guareschi-Thorpe synthesis with a high yield.[2][4]

Materials:

  • Ethyl cyanoacetate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).[2]

  • Add 2 mL of water to the flask.[2]

  • Heat the reaction mixture to 80°C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.[2]

  • Collect the solid product by filtration.[2]

  • Wash the solid with cold water and dry under vacuum to obtain the desired 2,6-dihydroxy-3-cyano-4-methylpyridine.[2]

Detailed Methodology for a Lewis Acid-Catalyzed Bohlmann-Rahtz Synthesis

This protocol describes a one-pot synthesis of a substituted pyridine using a Lewis acid catalyst to improve the yield.[2]

Materials:

  • Ethyl β-aminocrotonate (1 mmol)

  • 1-Phenyl-2-propyn-1-one (1 mmol)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl β-aminocrotonate (1 mmol), 1-phenyl-2-propyn-1-one (1 mmol), and Ytterbium(III) trifluoromethanesulfonate (0.2 mmol).[2]

  • Add 5 mL of anhydrous toluene via syringe.[2]

  • Heat the reaction mixture to reflux with stirring.[2]

  • Monitor the reaction by TLC until the starting materials are consumed.[2]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.[2]

Visualizing Reaction Pathways

Guareschi-Thorpe Reaction Workflow

GuareschiThorpe cluster_reactants Reactants cluster_intermediates Intermediates cyanoacetate Cyanoacetic Ester michael_adduct Michael Adduct cyanoacetate->michael_adduct diketone 1,3-Diketone diketone->michael_adduct ammonia Ammonia Source (e.g., (NH₄)₂CO₃) ammonia->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate byproduct Byproducts (Incomplete Cyclization, Self-Condensation) michael_adduct->byproduct product Pyridone Product cyclized_intermediate->product cyclized_intermediate->byproduct

Caption: A simplified workflow of the Guareschi-Thorpe pyridone synthesis.

References

Technical Support Center: Purification of Crude 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Methylpyridine-2,4-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from ethyl acetoacetate and urea?

A1: The primary impurities may include unreacted starting materials (ethyl acetoacetate, urea), side-products from self-condensation of ethyl acetoacetate, and partially reacted intermediates. Depending on the reaction conditions, polymers and colored byproducts may also be present.

Q2: My purified this compound is discolored. What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of minor impurities or degradation products. Purification by recrystallization, sometimes with the addition of activated carbon, or column chromatography will typically yield a colorless, crystalline solid.[1]

Q3: The compound is "oiling out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the solvent being too nonpolar for the compound at a given temperature, or the presence of impurities that depress the melting point. To resolve this, you can try adding a more polar co-solvent, increasing the amount of solvent, or ensuring the cooling process is very slow.

Q4: What is the expected solubility of this compound in common laboratory solvents?

A4: this compound is an amphiphilic compound, meaning it has both hydrophilic and hydrophobic properties.[2] It exhibits good solubility in water and hot ethanol.[2] Its solubility in ether is slight.[2] To achieve even slight solubility in dimethyl sulfoxide (DMSO) and methanol, heating and sonication may be required.[2]

Troubleshooting Guides

Issue 1: Low Yield After Purification
  • Symptom: Significant loss of material after recrystallization or column chromatography.

  • Possible Cause (Recrystallization): The chosen solvent is too good at dissolving the compound even at low temperatures, or too much solvent was used. The compound may also be partially soluble in the wash solvent.

  • Possible Cause (Column Chromatography): The compound may be irreversibly adsorbed onto the silica gel, especially if the silica is acidic. The polarity of the elution solvent may not be optimal, leading to incomplete elution.

  • Solutions:

    • Recrystallization: Carefully select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Column Chromatography: Consider neutralizing the silica gel with a base like triethylamine before packing the column.[3] Perform a thorough optimization of the solvent system using Thin Layer Chromatography (TLC) to ensure good separation and mobility of the compound.

Issue 2: Co-elution of Impurities During Column Chromatography
  • Symptom: Fractions containing the desired product are still contaminated with impurities, as determined by TLC or other analytical methods.

  • Possible Cause: The polarity of the solvent system is not optimized for separating the compound from impurities with similar polarities. The column may have been overloaded with crude material.

  • Solutions:

    • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A common mobile phase for purifying pyridine derivatives is a mixture of a nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[4]

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation. This can help to resolve compounds with close Rf values.

    • Column Loading: Ensure that the amount of crude material loaded onto the column is appropriate for the column size. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConditions
WaterGood-
Hot EthanolExcellentHeating
EtherSlight-
Dimethyl Sulfoxide (DMSO)SlightRequires heating and sonication
MethanolSlightRequires heating and sonication

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point. The compound is highly soluble in hot ethanol and less soluble in water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of Crude this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., dichloromethane). For pyridine-containing compounds, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the solvent system to prevent streaking.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent (e.g., 100% dichloromethane). A common solvent system for similar compounds is a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration to 5-10%).[4]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recryst Crude Product dissolve Dissolve in Hot Ethanol crude_recryst->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Add Hot Water, Cool Slowly hot_filter->crystallize isolate_recryst Isolate Crystals (Vacuum Filtration) crystallize->isolate_recryst wash_recryst Wash with Cold Solvent isolate_recryst->wash_recryst dry_recryst Dry Crystals wash_recryst->dry_recryst pure_product_recryst Pure Product dry_recryst->pure_product_recryst crude_chrom Crude Product load Load onto Silica Gel Column crude_chrom->load elute Elute with DCM/Methanol Gradient load->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product_chrom Pure Product evaporate->pure_product_chrom

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_oiling_out Troubleshooting Oiling Out cluster_co_elution Troubleshooting Co-elution start Purification Issue low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out co_elution Co-elution start->co_elution check_solubility Check Solvent Solubility Profile low_yield->check_solubility neutralize_silica Neutralize Silica Gel low_yield->neutralize_silica Chromatography add_polar_solvent Add Polar Co-solvent oiling_out->add_polar_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling increase_solvent Increase Solvent Volume oiling_out->increase_solvent optimize_tlc Optimize Solvent System (TLC) co_elution->optimize_tlc check_loading Check Column Loading co_elution->check_loading use_min_solvent Use Minimum Hot Solvent check_solubility->use_min_solvent Recrystallization use_cold_wash Use Ice-Cold Wash Solvent use_min_solvent->use_cold_wash gradient_elution Use Gradient Elution optimize_tlc->gradient_elution

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Managing Tautomeric Forms in 6-Methylpyridine-2,4-diol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Methylpyridine-2,4-diol. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a particular focus on managing its tautomeric forms.

Understanding the Tautomerism of this compound

This compound exists as a mixture of tautomers, primarily the 4-hydroxy-6-methyl-2-pyridinone form, which is generally more stable, especially in polar solvents and in the solid state.[1][2] The presence of these tautomers can lead to challenges in controlling the regioselectivity of reactions such as alkylation, acylation, and halogenation.

Caption: Tautomeric equilibrium of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the dominant tautomeric forms of this compound in solution?

A1: The tautomeric equilibrium is solvent-dependent. In polar solvents, the 4-hydroxy-6-methyl-2-pyridinone form is favored.[1] In non-polar solvents, the equilibrium may shift, potentially increasing the population of other tautomers, although the pyridinone form is generally considered the most stable.[3] Computational studies on similar pyridone systems confirm the influence of solvent polarity on the tautomeric equilibrium.[2][4]

Q2: How does tautomerism affect the reactivity of this compound?

A2: The presence of multiple tautomers provides different nucleophilic sites, which can lead to the formation of a mixture of products in reactions like alkylation and acylation. For instance, in alkylation, reaction can occur on the nitrogen atom (N-alkylation) or the oxygen atoms (O-alkylation), yielding different isomers.[5][6] The reaction conditions, including the solvent, base, and electrophile, play a crucial role in determining the regioselectivity.[6]

Q3: Which analytical techniques can be used to characterize the tautomers of this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study tautomerism in solution, as the chemical shifts of protons and carbons are sensitive to the tautomeric form.[7][8] Infrared (IR) spectroscopy can also be used to distinguish between the keto (C=O) and enol (O-H) forms. X-ray crystallography can determine the dominant tautomer in the solid state.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

Problem: The reaction yields a mixture of N-alkylated and O-alkylated products, leading to difficult purification and low yield of the desired isomer.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice Polar aprotic solvents like DMF often favor N-alkylation, whereas non-polar solvents may increase the proportion of O-alkylation.
Incorrect Base Selection Strong, non-coordinating bases may favor N-alkylation. The choice of base can significantly impact the N/O alkylation ratio.[6]
Nature of the Alkylating Agent Hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles may favor the softer nitrogen atom (N-alkylation).[10]
Counter-ion Effects The use of silver salts of pyridones has been reported to favor O-alkylation.[10]

Troubleshooting Workflow for Alkylation Regioselectivity:

G start Low Regioselectivity in Alkylation solvent Modify Solvent System (e.g., switch from non-polar to polar aprotic) start->solvent base Change the Base (e.g., from a weak to a strong, non-coordinating base) start->base electrophile Vary the Alkylating Agent (consider hardness/softness) start->electrophile purification Optimize Purification (e.g., column chromatography with appropriate solvent system) solvent->purification base->purification electrophile->purification

Caption: Decision-making workflow for troubleshooting poor regioselectivity in alkylation reactions.

Issue 2: Formation of Multiple Products in Acylation Reactions

Problem: Acylation of this compound results in a mixture of N-acylated, O-acylated, and potentially di-acylated products.

Possible Causes and Solutions:

CauseSolution
Ambident Nucleophilicity Similar to alkylation, both N and O atoms can be acylated.[11]
Reaction Conditions The choice of acylating agent, solvent, and the presence or absence of a catalyst can influence the site of acylation.
Stoichiometry Using an excess of the acylating agent can lead to di-acylation.

Recommendations:

  • To favor O-acylation, acidic conditions can be employed, as the nitrogen atom is protonated and thus less nucleophilic.[12]

  • For N-acylation, the use of a base to deprotonate the nitrogen is typically required.

  • Careful control of the stoichiometry of the acylating agent is crucial to avoid multiple acylations.

Issue 3: Lack of Selectivity in Halogenation

Problem: Halogenation of this compound yields a mixture of mono- and di-halogenated products at various positions on the ring.

Possible Causes and Solutions:

CauseSolution
Activated Pyridine Ring The electron-donating groups (hydroxyl and methyl) activate the pyridine ring towards electrophilic substitution at multiple positions.
Harsh Reaction Conditions Strong halogenating agents or high temperatures can lead to over-halogenation.

Recommendations:

  • Use milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[13]

  • Control the reaction temperature and stoichiometry of the halogenating agent carefully.

  • The regioselectivity can be influenced by the solvent.[13]

Experimental Protocols

Protocol 1: Selective N-Alkylation of 4-Hydroxy-6-methyl-2-pyridinone

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials: 4-hydroxy-6-methyl-2-pyridinone, alkyl halide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-hydroxy-6-methyl-2-pyridinone (1 equivalent) in dry DMF, add K₂CO₃ (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 equivalents) dropwise.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Alkylation of 4-Hydroxy-6-methyl-2-pyridinone

This protocol is a general guideline and may require optimization.

  • Materials: 4-hydroxy-6-methyl-2-pyridinone, alkyl halide, silver carbonate (Ag₂CO₃), benzene or toluene.

  • Procedure:

    • Suspend 4-hydroxy-6-methyl-2-pyridinone (1 equivalent) and Ag₂CO₃ (1.5 equivalents) in benzene or toluene.

    • Add the alkyl halide (1.1 equivalents) to the suspension.

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove the silver salts.

    • Wash the solid with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction Workflow for Selective Alkylation:

G cluster_N N-Alkylation cluster_O O-Alkylation N_start 4-hydroxy-6-methyl- 2-pyridinone N_reagents Alkyl Halide, K2CO3, DMF N_start->N_reagents N_product N-alkylated Product N_reagents->N_product O_start 4-hydroxy-6-methyl- 2-pyridinone O_reagents Alkyl Halide, Ag2CO3, Toluene O_start->O_reagents O_product O-alkylated Product O_reagents->O_product

Caption: General workflows for achieving selective N- and O-alkylation.

References

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-6-methyl-2-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-hydroxy-6-methyl-2-pyridinone.

Troubleshooting Guides

Issue 1: Low Yield During Scale-Up

Symptoms: A significant drop in the isolated yield of 4-hydroxy-6-methyl-2-pyridinone is observed when transitioning from laboratory-scale to pilot-plant or industrial-scale production.

Potential Cause Troubleshooting Action Rationale
Inefficient Heat Transfer - Implement a reactor with a higher surface-area-to-volume ratio. - Ensure efficient agitation to improve heat distribution. - Consider a slower, controlled addition of reagents to manage exothermic events.In larger reactors, localized "hot spots" can form due to inadequate heat dissipation, leading to thermal degradation of reactants, intermediates, or the final product, and promoting side reactions.[1]
Mass Transfer Limitations - Increase the agitation speed to ensure a homogenous reaction mixture. - Evaluate the use of a different solvent to improve the solubility of reactants.Poor mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.[1]
Suboptimal Reaction Conditions at Scale - Re-optimize the reaction temperature and time for the larger scale. - Investigate the effect of catalyst loading and concentration.Reaction kinetics can be affected by the change in scale. Conditions that were optimal in the lab may not be ideal in a larger reactor.[2]
Atmospheric Moisture - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.The presence of excess water can interfere with certain reaction steps and lead to the formation of undesired byproducts.
Issue 2: Impurity Profile Changes and Purification Challenges

Symptoms: The purity of the final product is lower than expected, with new or increased levels of impurities observed on analysis (e.g., TLC, HPLC). Difficulty in purifying the product at a larger scale.

Potential Cause Troubleshooting Action Rationale
Formation of Side Products - Characterize the major impurities using techniques like LC-MS and NMR to understand their structure. - Adjust reaction conditions (e.g., lower temperature, alternative catalyst) to minimize the formation of identified side products.Common side reactions in pyridinone synthesis can include dimerization, regioisomer formation, or incomplete cyclization.[1]
Ineffective Purification at Scale - For recrystallization, perform a thorough solvent screening to find a system that provides good recovery and high purity. - If using column chromatography, consider deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking of the polar pyridinone product.[3]Recrystallization is often the most scalable and cost-effective method for solid compounds.[1] However, the choice of solvent is critical for its success at a larger scale.
Residual Starting Materials - Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to ensure complete conversion. - Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.Incomplete conversion of starting materials like dehydroacetic acid or the intermediate pyrone can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of 4-hydroxy-6-methyl-2-pyridinone?

A1: The most prevalent and industrially viable route starts from dehydroacetic acid (DHA).[4] This two-step process involves:

  • Hydrolysis of Dehydroacetic Acid: Dehydroacetic acid is hydrolyzed, typically using a strong acid like sulfuric acid, to form 4-hydroxy-6-methyl-2H-pyran-2-one.[4]

  • Amination: The resulting pyrone intermediate is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to yield 4-hydroxy-6-methyl-2-pyridinone.[4][5]

Q2: What are the critical process parameters to control during the hydrolysis of dehydroacetic acid at scale?

A2: When scaling up the hydrolysis of dehydroacetic acid, controlling the reaction temperature and the concentration of the sulfuric acid is crucial. High temperatures can lead to side reactions and product degradation, while the water content in the sulfuric acid can affect the reaction rate and yield. Efficient stirring is also vital to ensure uniform heat and mass transfer.

Q3: I am observing a dark-colored product after the amination step. What could be the cause?

A3: The formation of a dark-colored product can be due to several factors, including oxidation of the pyridinone ring or the presence of polymeric byproducts. Consider running the reaction under an inert atmosphere and ensure that the reaction temperature is well-controlled to prevent thermal decomposition. The quality of the starting materials should also be investigated.

Q4: What are suitable analytical methods for monitoring the reaction and ensuring the quality of the final product?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick assessment of the conversion of starting materials and the formation of the product. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identification of impurities.

Data Summary

Table 1: Lab-Scale Synthesis Data
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
HydrolysisDehydroacetic Acid92% Sulfuric Acid-1300.1786Not Reported[4]
Amination4-hydroxy-6-methyl-2H-pyran-2-oneAq. Ammonium Hydroxide-Not ReportedNot Reported80Not Reported[4]

Note: The provided data is based on laboratory-scale experiments. Yields and purity may vary upon scale-up and require process optimization.

Experimental Protocols

Laboratory-Scale Synthesis of 4-hydroxy-6-methyl-2-pyridinone

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one [4]

  • In a suitable reaction flask, dehydroacetic acid is treated with a 92% sulfuric acid aqueous solution.

  • The mixture is heated to 130 °C for approximately 10 minutes.

  • While still warm, the reaction mixture is carefully poured into a beaker containing crushed ice.

  • The resulting precipitate is collected by filtration and washed with cold water to afford 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.

Step 2: Synthesis of 4-hydroxy-6-methyl-2-pyridinone [4]

  • The 4-hydroxy-6-methyl-2H-pyran-2-one obtained from the previous step is reacted with aqueous ammonium hydroxide.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC).

  • Upon completion, the product, 4-hydroxy-6-methyl-2-pyridinone, is isolated. This may involve cooling the reaction mixture to induce precipitation, followed by filtration and washing.

Visualizations

Synthesis_Pathway DHA Dehydroacetic Acid HMP 4-hydroxy-6-methyl-2H-pyran-2-one DHA->HMP  H₂SO₄, Heat   Pyridinone 4-hydroxy-6-methyl-2-pyridinone HMP->Pyridinone  NH₄OH  

Caption: Synthesis pathway of 4-hydroxy-6-methyl-2-pyridinone from dehydroacetic acid.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_params Review Critical Process Parameters (Temp, Time, Stoichiometry) start->check_params analyze_impurities Analyze Impurity Profile (LC-MS, NMR) start->analyze_impurities optimize_conditions Optimize Reaction Conditions check_params->optimize_conditions analyze_impurities->optimize_conditions purification Evaluate Purification Method optimize_conditions->purification Improvement material_quality Check Starting Material Quality optimize_conditions->material_quality No Improvement purification->optimize_conditions Ineffective end Problem Resolved purification->end Successful material_quality->optimize_conditions

Caption: A logical workflow for troubleshooting common issues in chemical synthesis scale-up.

References

Technical Support Center: Troubleshooting Low Yield in Pyrodinol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low-yield condensation reactions for pyridinols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of pyridinol derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common general factors I should investigate?

Low yields in condensation reactions can often be attributed to a few key areas. A systematic approach to troubleshooting is recommended.[1][2] Begin by evaluating the purity of your starting materials, as impurities can significantly hinder reaction progress. Next, scrutinize the reaction conditions, including temperature, reaction time, solvent, and catalyst choice, as these parameters are critical for optimal outcomes. Finally, consider the possibility of competing side reactions that may be consuming your reactants or product.[1][2] Inefficient purification and work-up procedures can also lead to significant product loss.

Q2: How can I be certain that my starting materials are pure enough for the reaction?

The purity of both the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is crucial for the success of many pyridine syntheses.[1] It is highly recommended to purify these materials before use. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common and effective method for purifying α-pyridinium methyl ketone salts. Similarly, α,β-unsaturated carbonyl compounds, which are often prepared via aldol condensation, should be purified by recrystallization or column chromatography to remove unreacted starting materials or byproducts.[1]

Q3: I'm observing multiple spots on my TLC plate or broad peaks in my NMR spectrum for my pyridin-4-ol product. Is it impure?

This is a common observation and is often not due to impurities but to tautomerism. Pyridin-4-ol exists in a tautomeric equilibrium with 4-pyridone. These two forms have similar polarities, making them difficult to separate using standard column chromatography. In solution, particularly in polar solvents, the pyridone form is often favored. This equilibrium can lead to peak broadening in NMR spectra due to chemical exchange.

Q4: My Hantzsch synthesis of a dihydropyridine precursor to a pyridinol is giving a low yield. What are the likely causes?

Low yields in the Hantzsch synthesis are often due to several factors. The classical one-pot method can suffer from harsh reaction conditions and long reaction times.[3] A primary culprit is often incomplete oxidation of the initially formed 1,4-dihydropyridine to the final pyridine product.[2][3] Ensure you are using an effective oxidizing agent in the correct stoichiometry. Additionally, incorrect order of reagent addition in unsymmetrical Hantzsch reactions can lead to the formation of undesired byproducts.[2]

Q5: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and results in a low yield. How can this be improved?

The high temperature required for cyclodehydration is a known drawback of the classical Bohlmann-Rahtz synthesis.[4][5] The use of acid catalysis can significantly lower the reaction temperature and improve the yield. Both Brønsted acids like acetic acid and solid-supported acid catalysts such as Amberlyst-15 have been shown to be effective.[4][6] Lewis acids like ytterbium(III) triflate or zinc(II) bromide in a suitable solvent like toluene can also effectively catalyze the reaction at lower temperatures.[2]

Troubleshooting Guides for Specific Condensation Reactions

Guareschi-Thorpe Reaction for Hydroxy-Pyridinols

The Guareschi-Thorpe reaction is a classical method for synthesizing 2,6-dihydroxypyridines. However, the traditional approach can be inefficient.

Problem: Low Yield in Classical Guareschi-Thorpe Synthesis

  • Possible Cause: Inefficient reaction conditions.

    • Solution: Modern modifications have significantly improved yields. An effective and environmentally friendly approach involves using ammonium carbonate in an aqueous medium.[7] This method often results in the precipitation of the pure product directly from the reaction mixture, which simplifies the workup and leads to high yields.[7]

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. For the ammonium carbonate modification, a temperature of 80°C is often effective.[7]

A general troubleshooting workflow for low yields is presented below:

G start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_cond Optimize Reaction Conditions check_purity->optimize_cond Purity Confirmed check_side_reactions Investigate Side Reactions optimize_cond->check_side_reactions Conditions Optimized review_workup Review Workup & Purification check_side_reactions->review_workup Side Products Minimized product_identified Product Yield Improved review_workup->product_identified Procedure Refined

Caption: A general workflow for troubleshooting low reaction yields.

Kröhnke Pyridine Synthesis for Pyridinol Derivatives

The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines. Low yields can often be traced back to several key parameters.

Problem: Low or No Formation of the Desired Pyridine Product

  • Possible Cause: Impure starting materials.

    • Solution: As mentioned in the FAQs, ensure the purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound through recrystallization or chromatography.[1]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: A systematic optimization of reaction parameters should be considered.[1]

      • Temperature: While temperatures typically do not exceed 140°C, screening a range of temperatures (e.g., 80°C, 100°C, 120°C) is advisable to find the optimal condition for your specific substrates.[1]

      • Solvent: Glacial acetic acid and methanol are common, but a solvent-free approach has been shown to produce excellent yields in some cases.[1]

      • Reaction Time: Prolonged reaction times can lead to product decomposition. Monitor the reaction by TLC to determine the optimal duration.[1]

Problem: Formation of Significant Side Products

  • Possible Cause: Self-condensation of the α,β-unsaturated carbonyl compound.

    • Solution: This is more likely at elevated temperatures. Controlled, slow addition of reagents and optimization of the reaction temperature can minimize this side reaction.[1]

The logical relationship for optimizing Kröhnke synthesis parameters can be visualized as follows:

G sub_opt Suboptimal Yield temp Temperature (80-140°C) sub_opt->temp time Reaction Time (Monitor by TLC) sub_opt->time solvent Solvent (Acetic Acid, Methanol, Solvent-free) sub_opt->solvent reagent_add Reagent Addition (Controlled/Slow) sub_opt->reagent_add optimized Optimized Yield temp->optimized time->optimized solvent->optimized reagent_add->optimized

Caption: Key parameters for optimizing the Kröhnke pyridine synthesis.

Data Presentation

Reaction NameCommon SolventsTypical Temperature Range (°C)Common Catalysts/ReagentsReported Yields (%)Reference
Guareschi-Thorpe Water, Ethanol, Water/Ethanol80 - RefluxAmmonium Carbonate, Ammonium Acetate68 - >90[2][7]
Kröhnke Glacial Acetic Acid, Methanol80 - 140Ammonium Acetate60 - >90[1]
Hantzsch Ethanol, Water, GlycerolRoom Temperature - Refluxp-Toluenesulfonic acid (PTSA), Ferric Chlorideup to 96[3]
Bohlmann-Rahtz Toluene, Ethanol, DMSO50 - 160Acetic Acid, Amberlyst-15, Yb(OTf)₃, ZnBr₂65 - 95[2][4][6]

Experimental Protocols

Modified Guareschi-Thorpe Synthesis of a Hydroxy-Cyanopyridine

This protocol is adapted from a high-yield, environmentally friendly modification of the classical Guareschi-Thorpe reaction.[7]

  • To a solution of ethyl cyanoacetate (1 mmol) and ethyl acetoacetate (1 mmol) in a 1:1 mixture of water and ethanol (2 mL), add ammonium carbonate (2 mmol).

  • Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.

The experimental workflow is outlined in the diagram below:

G step1 1. Combine Reactants & Solvent (Ethyl Cyanoacetate, Ethyl Acetoacetate, H2O/EtOH) step2 2. Add Ammonium Carbonate step1->step2 step3 3. Heat at 80°C with Stirring step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Cool to Room Temperature step4->step5 step6 6. Filter Precipitated Product step5->step6 step7 7. Wash with Cold Water & Dry step6->step7 final_product Pure Hydroxy-Cyanopyridine step7->final_product

References

stability issues of 6-Methylpyridine-2,4-diol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Methylpyridine-2,4-diol in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound in solution?

A1: this compound is susceptible to degradation under certain conditions. The primary concerns are its sensitivity to pH, temperature, light, and oxidizing agents. Due to its tautomeric nature, the equilibrium between the diol and keto forms can be influenced by the solvent and pH, which in turn affects its stability.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is pH-dependent. The compound has a predicted pKa value of approximately 4.5, indicating it behaves as a weak acid.[1] In alkaline solutions, it readily forms salts, which can enhance its solubility but may also influence its degradation pathways.[1] Extreme pH conditions (both acidic and basic) should be avoided during long-term storage to prevent hydrolysis and other degradation reactions. For related hydroxypyridines, lower pH has been shown to increase the rate of photolytic degradation.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: this compound is soluble in water, hot ethanol, and alkali solutions. It has limited solubility in less polar organic solvents like ether.[1] For aqueous solutions, the use of buffers to maintain a stable pH is recommended. The choice of solvent can affect the tautomeric equilibrium, which may impact stability.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To ensure maximum stability, solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at a cool temperature (refrigerated at 2-8°C is a common recommendation for related compounds).[2] For long-term storage, aliquoting the solution to avoid repeated freeze-thaw cycles is advisable.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for pyridine derivatives include oxidation, photodegradation, and hydrolysis.[1] Oxidation may lead to the formation of N-oxides or ring-opened products. Photodegradation of hydroxypyridines can result in further hydroxylation or ring cleavage. Hydrolysis under strong acidic or basic conditions could also lead to ring opening.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Precipitate formation in aqueous solution - pH of the solution is near the pKa of the compound, reducing solubility.- The concentration of the compound exceeds its solubility limit at the storage temperature.- Adjust the pH of the solution to be further from the pKa (e.g., using a buffer).- Gently warm the solution and sonicate to redissolve the precipitate. If it persists, the solution may be supersaturated.- Prepare a more dilute solution.
Discoloration of the solution (e.g., turning yellow or brown) - Oxidation of the compound due to exposure to air or light.- Degradation of the compound over time.- Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon).- Store solutions in amber vials or wrap containers in aluminum foil to protect from light.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC-UV).
Inconsistent experimental results - Degradation of the stock solution.- Use of a solvent in which the compound is not fully stable.- Fluctuation in experimental conditions (pH, temperature).- Perform a stability study of your stock solution under your specific storage conditions (see Experimental Protocols section).- Prepare fresh stock solutions more frequently.- Ensure the pH and temperature of your experimental setup are well-controlled.
Loss of compound activity - Chemical degradation of this compound.- Confirm the identity and purity of the compound before use.- Follow the recommended storage and handling procedures to minimize degradation.- Consider performing forced degradation studies to understand the stability limits of the compound in your experimental system.

Stability Data Summary

Quantitative stability data for this compound is limited in the public domain. The following table summarizes key physicochemical properties that influence its stability.

Property Value Significance for Stability
Molecular Formula C₆H₇NO₂Provides the basis for molecular weight and elemental composition.
Molecular Weight 125.13 g/mol Important for preparing solutions of known concentration.[2]
pKa (predicted) 4.50 ± 1.00Indicates the compound is a weak acid; its solubility and stability are pH-dependent.[1]
Melting Point 324-330 °CA high melting point suggests strong intermolecular forces and good thermal stability in the solid state.[1]
Solubility Soluble in water, hot ethanol, and alkali solutions; slightly soluble in ether.The choice of solvent is critical for both dissolution and stability.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer at a set temperature.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the desired aqueous buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Aliquot the stock solution into several amber vials.

    • Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature (e.g., 25°C, 37°C, or 50°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

    • Immediately analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.

  • Acidic Hydrolysis:

    • Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis:

    • Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation:

    • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photostability:

    • Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) for a specified duration. A control sample should be kept in the dark.

  • Thermal Degradation:

    • Heat a solid sample of this compound at a high temperature (e.g., 105°C) for a set period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., LC-MS) to separate and identify the parent compound and any degradation products.

Visualizations

Tautomeric_Forms diol This compound (Diol Form) keto1 4-Hydroxy-6-methyl- pyridin-2(1H)-one (Keto-Enol Form 1) diol->keto1 Tautomerization keto2 2-Hydroxy-6-methyl- pyridin-4(1H)-one (Keto-Enol Form 2) diol->keto2 Tautomerization keto1->keto2 Tautomerization

Caption: Tautomeric forms of this compound in solution.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare Stock Solution in Desired Buffer aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate at Controlled Temperature aliquot->incubate sample Sample at Time Points incubate->sample analyze Analyze via HPLC-UV or LC-MS sample->analyze data Quantify and Determine Degradation analyze->data

Caption: General experimental workflow for stability testing.

Troubleshooting_Logic action_node action_node start Stability Issue Observed? check_solution Precipitate or Discoloration? start->check_solution check_results Inconsistent Results? start->check_results No action_ph Adjust pH / Use Buffer check_solution->action_ph Yes action_light Protect from Light check_solution->action_light Yes action_fresh Prepare Fresh Solution check_results->action_fresh Yes action_conditions Verify Experimental Conditions check_results->action_conditions Yes

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Refining Protocols for Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the functionalization of the pyridine ring.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the pyridine ring so challenging?

A1: The functionalization of the pyridine ring presents several challenges due to its inherent electronic properties. The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution, a common method for functionalizing benzene rings.[1][2] This electron-deficient nature also makes the C-H bonds less reactive.[1][3] Furthermore, the lone pair of electrons on the nitrogen atom can coordinate to Lewis acids and transition metal catalysts, which can complicate or inhibit catalytic reactions.[2][4]

Q2: What are the main strategies for functionalizing the pyridine ring?

A2: Several strategies have been developed to overcome the challenges of pyridine functionalization. These can be broadly categorized as:

  • Activation of the Pyridine Ring: This involves modifying the pyridine nitrogen to alter the ring's reactivity. A common approach is the formation of pyridine N-oxides, which can facilitate C-H activation.[2][5]

  • Directed ortho-Metalation (DoM): This method uses a directing group to deprotonate a specific C-H bond ortho to it with a strong base, typically an organolithium reagent.[6][7][8]

  • Halogen/Metal Exchange: This involves the exchange of a halogen atom on the pyridine ring with a metal, creating a nucleophilic center that can react with various electrophiles.[9][10]

  • Minisci Reaction: This is a radical substitution reaction that is particularly effective for introducing alkyl groups onto electron-deficient heterocycles like pyridine.[11][12]

  • Transition-Metal-Catalyzed C-H Functionalization: This rapidly evolving field uses transition metals like palladium, rhodium, and iridium to directly functionalize C-H bonds with a variety of coupling partners.[1][13][14]

Q3: How do I choose the right protecting group for the pyridine nitrogen?

A3: The choice of a protecting group for the pyridine nitrogen depends on the reaction conditions you plan to use.

  • N-oxides are a popular choice as they can activate the ring for C-H functionalization at the C2 and C4 positions and can be readily removed.[2][5]

  • Benzyl groups , and their derivatives (e.g., 4-methoxybenzyl), can be used to form pyridinium salts, which can influence the reactivity of the ring.[15] The stability of these groups will vary depending on the reaction conditions.

  • For certain reactions, temporary dearomatization of the pyridine ring can serve as a protecting group strategy, enabling functionalization at otherwise difficult-to-access positions.[1]

Section 2: Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Functionalization

Q: My C-H functionalization reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge in pyridine functionalization.[1][16] The outcome is influenced by a combination of electronic and steric factors. Here is a troubleshooting workflow:

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity Observed check_method Review Functionalization Method start->check_method dom Directed ortho-Metalation (DoM)? check_method->dom If... minisci Minisci Reaction? check_method->minisci If... tm_cat Transition-Metal Catalysis? check_method->tm_cat If... dom_sol Check Directing Group (DG) Strength and Position. Consider a different DG. dom->dom_sol minisci_sol Modify Reaction Conditions: - Adjust pH (acidic conditions favor C2/C4) - Use a blocking group for one position minisci->minisci_sol tm_cat_sol Screen Ligands and Solvents. Ligands can significantly influence regioselectivity. tm_cat->tm_cat_sol sterics Consider Steric Hindrance. Bulky reagents or substituents can direct functionalization to less hindered positions. dom_sol->sterics minisci_sol->sterics tm_cat_sol->sterics

Caption: Troubleshooting workflow for poor regioselectivity.

  • For Directed ortho-Metalation (DoM): The regioselectivity is primarily controlled by the position of the directing metalating group (DMG).[6][8] If you are getting a mixture of products, ensure your DMG is robust and directs to a single position. The strength of the DMG can also play a role.[9]

  • For Minisci Reactions: These reactions typically favor the C2 and C4 positions due to radical stabilization.[11][12] To achieve selectivity between these two positions, you can introduce a removable blocking group at one of the sites.[11] Reaction conditions, such as the acidity of the medium, can also influence the isomeric ratio.[12]

  • For Transition-Metal-Catalyzed Reactions: Regioselectivity can often be tuned by changing the ligand on the metal catalyst or by varying the solvent.[13][16] Some catalysts have an inherent preference for a specific position (e.g., C3-selective C-H olefination of pyridines with a Pd catalyst and a 1,10-phenanthroline ligand).[13]

Issue 2: Low Yield in Directed Lithiation Reactions

Q: I am getting a low yield in my directed lithiation of pyridine. What are the common causes and solutions?

A: Low yields in directed lithiation are often due to side reactions or incomplete deprotonation.[7][17]

Common Causes and Solutions for Low Yield in Directed Lithiation

Problem Potential Cause Troubleshooting Suggestions
Low Conversion Insufficiently strong base or non-optimal reaction temperature.Use a stronger or more sterically hindered base like s-BuLi or LiTMP instead of n-BuLi.[6][7] Ensure the reaction is performed at a sufficiently low temperature (typically -78 °C) to prevent base degradation and side reactions.[7][18]
Nucleophilic Addition of Organolithium Reagent The organolithium reagent is adding to the C=N bond of the pyridine ring instead of deprotonating a C-H bond.[7][8]Use a hindered lithium amide base like LDA or LiTMP, which are less nucleophilic.[6][7]
"Halogen Dance" Rearrangement If your substrate is halogenated, the lithium intermediate may be unstable and undergo a "halogen dance," where the halogen and lithium swap positions.[18][19][20]Perform the reaction at a very low temperature and trap the lithiated species quickly with the electrophile.[18][20]
Decomposition of the Lithiated Intermediate The lithiated pyridine species can be unstable, especially at higher temperatures.Maintain a low temperature throughout the reaction and the addition of the electrophile.[18]
Issue 3: Difficulties in Product Purification

Q: I am having trouble purifying my functionalized pyridine product. What are some effective purification strategies?

A: The basicity of the pyridine nitrogen can complicate purification by chromatography on silica gel.

Purification Strategies for Functionalized Pyridines

Technique Description When to Use
Acid-Base Extraction Exploit the basicity of the pyridine nitrogen. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.For removing non-basic impurities.
Chromatography on Alumina Basic or neutral alumina can be a better choice than silica gel for purifying basic compounds, as it can reduce tailing and improve separation.When silica gel chromatography gives poor results due to the basicity of the product.
Chromatography on Deactivated Silica Gel Silica gel can be "deactivated" by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia. This can help to reduce the interaction of the basic pyridine product with the acidic silica surface.A common and effective method for improving silica gel chromatography of pyridines.
Crystallization If the product is a solid, crystallization can be a highly effective purification method. Formation of a salt (e.g., with oxalic acid or HCl) can sometimes facilitate crystallization.[21]For solid products, especially for final purification to high purity.
Distillation For liquid products that are thermally stable, distillation can be an effective purification method.For volatile and thermally stable liquid products.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation (DoM) of a Substituted Pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the substituted pyridine (1.0 eq) and dry THF (0.2 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: A solution of a lithium base (e.g., LDA, LiTMP, or s-BuLi, 1.1 eq) in a suitable solvent is added dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Electrophilic Quench: The electrophile (1.2 eq) is added, either neat or as a solution in dry THF, at -78 °C.

  • Warming and Quenching: The reaction is allowed to warm slowly to room temperature and is then quenched by the addition of a saturated aqueous solution of NH4Cl.

  • Workup: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method as described in the purification troubleshooting guide.

Protocol 2: General Procedure for a Minisci-Type Alkylation

This protocol is adapted from typical Minisci reaction conditions.[12]

  • Preparation: To a solution of the pyridine substrate (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile and water) is added the carboxylic acid (as the radical precursor, 3.0 eq) and sulfuric acid (to protonate the pyridine).

  • Initiation: Silver nitrate (AgNO3, 0.2 eq) is added, and the mixture is heated to a specified temperature (e.g., 80 °C).

  • Radical Generation: A solution of ammonium persulfate ((NH4)2S2O8, 3.0 eq) in water is added portion-wise over a period of time (e.g., 1 hour).

  • Reaction: The reaction mixture is stirred at the elevated temperature for several hours until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: The reaction mixture is cooled to room temperature and then basified with an aqueous solution of NaOH or NaHCO3. The mixture is then extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated, and the crude product is purified by chromatography or crystallization.

Section 4: Data Tables

Table 1: Comparison of Conditions for Directed Lithiation of 3-Chloropyridine

EntryBaseSolventTemperature (°C)Position of LithiationReference
1LDATHF-604[18]
2n-BuLi/TMEDAEther-602[18]
3TMPLiTHF-784[10]

Table 2: Regioselectivity in the Minisci Reaction of Pyridine with Pivalic Acid

ProductConditionsYieldReference
2-tert-butylpyridineAgNO3, (NH4)2S2O8, H2SO4Typically good, but often with isomeric mixtures[12]
4-tert-butylpyridine(with 2-isomer)

Section 5: Visualizations

start Choose Functionalization Strategy position What is the desired position of functionalization? start->position c2_c4 C2 or C4 position->c2_c4 c3 C3 position->c3 c2_c4_strat Consider: - Minisci Reaction (for alkyl groups) - C-H activation with N-oxide - DoM with C2/C4 directing group c2_c4->c2_c4_strat c3_strat Consider: - DoM with C2 or C4 directing group - Transition-metal catalysis with C3-directing ligand - Dearomatization-rearomatization strategies c3->c3_strat

Caption: Decision diagram for selecting a pyridine functionalization strategy.

cluster_minisci Minisci Reaction Pathway start Pyridine + R-COOH + AgNO3 + (NH4)2S2O8 step1 Generation of Alkyl Radical (R.) from Carboxylic Acid start->step1 Heat step2 Radical Addition to Protonated Pyridine (at C2 or C4) step1->step2 step3 Oxidation and Rearomatization step2->step3 product Functionalized Pyridine step3->product

Caption: Simplified pathway of the Minisci reaction.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of 6-Methylpyridine-2,4-diol and its Elusive Counterpart, 6-Methylpyridine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of 6-methylpyridine-2,4-diol and 6-methylpyridine-3,4-diol remains a significant challenge for the scientific community due to a stark disparity in available research. While this compound, particularly in its tautomeric form 4-hydroxy-6-methyl-2-pyridinone, has been the subject of various biological investigations, its isomer, 6-methylpyridine-3,4-diol, remains largely uncharacterized in the scientific literature.

This guide endeavors to synthesize the existing data for this compound and highlight the current knowledge gap concerning 6-methylpyridine-3,4-diol, providing a resource for researchers and drug development professionals.

This compound: A Profile of Potential

Existing research has illuminated several potential biological activities for this compound and its derivatives, spanning from phytotoxicity to antiviral applications.

Phytotoxic Activity

Derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have been synthesized and evaluated for their phytotoxic effects on various plant species. The data from these studies indicates a potential for this scaffold in the development of novel herbicides.

Table 1: Phytotoxic Activity of 4-hydroxy-6-methylpyridin-2(1H)-one Derivatives

Compound DerivativeTarget SpeciesActivity MetricResultReference
Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one)Ipomoea grandifoliaRoot Growth InhibitionSignificant[1]
Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one)Cucumis sativusRoot Growth InhibitionModerate[1]
Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one)Sorghum bicolorRoot Growth InhibitionLow[1]

Experimental Protocol: Phytotoxicity Assay

The phytotoxic activity of the compounds was assessed by evaluating their effect on the root development of dicotyledonous (Ipomoea grandifolia and Cucumis sativus) and monocotyledonous (Sorghum bicolor) species. Seeds were germinated on a substrate containing the test compounds at a concentration of 6.7 × 10⁻⁸ mol per gram of substrate. The root length was measured after a specified incubation period and compared to a control group to determine the percentage of inhibition.[1]

Antiviral Activity

Notably, derivatives of the closely related 4-(Arylthio)-pyridin-2(1H)-ones have demonstrated potent and specific inhibitory activity against the HIV-1 reverse transcriptase enzyme. This suggests that the pyridinone core could serve as a valuable scaffold for the development of novel antiretroviral agents.

Table 2: Anti-HIV-1 Activity of 4-(Arylthio)-pyridin-2(1H)-one Derivatives

CompoundTargetActivity MetricResultReference
Compound 16HIV-1 Reverse TranscriptaseIC₅₀3 nM[2]
Compound 7cHIV-1 Reverse TranscriptaseIC₅₀6 nM[2]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of the compounds against HIV-1 reverse transcriptase was determined using a cell-free enzymatic assay. The assay measures the incorporation of a radiolabeled nucleotide into a DNA template by the recombinant enzyme in the presence of varying concentrations of the test compounds. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is then calculated.[2]

Other Potential Activities

6-Methylpyridine-3,4-diol: A Call for Investigation

In stark contrast to its 2,4-diol isomer, there is a significant dearth of publicly available scientific literature on the biological activity of 6-methylpyridine-3,4-diol. Extensive searches have failed to yield any specific experimental data, comparative studies, or even preliminary reports on its potential biological effects. This represents a critical knowledge gap that warrants future investigation.

Logical Relationship: Isomeric Substitution and Biological Activity

The differing substitution patterns of the hydroxyl groups on the pyridine ring are expected to significantly influence the electronic properties, steric hindrance, and hydrogen bonding capabilities of the two isomers. These differences, in turn, are likely to result in distinct biological activities and pharmacological profiles. The following diagram illustrates the fundamental structural difference that underpins the anticipated divergence in their biological functions.

G Structural Isomers of 6-Methylpyridinediol cluster_0 This compound cluster_1 6-Methylpyridine-3,4-diol This compound Structure: Pyridine ring with methyl group at C6 and hydroxyl groups at C2 and C4 Known_Activities Potential Activities: - Phytotoxic - Antiviral (HIV-1 RT Inhibition) - Antioxidant (inferred) - Antimicrobial (inferred) This compound->Known_Activities Exhibits Comparison Direct Comparison Not Feasible Due to Lack of Data for 3,4-diol Isomer Known_Activities->Comparison 6-Methylpyridine-3,4-diol Structure: Pyridine ring with methyl group at C6 and hydroxyl groups at C3 and C4 Unknown_Activities Biological Activity: Largely uninvestigated 6-Methylpyridine-3,4-diol->Unknown_Activities Exhibits Unknown_Activities->Comparison

References

A Comparative Analysis of the Antimicrobial Potential of 4-Hydroxy-2-pyridone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of 4-hydroxy-2-pyridone derivatives, structural analogs of 6-Methylpyridine-2,4-diol, in comparison to standard antibiotics. This guide provides a detailed overview of their activity, supported by experimental data and standardized protocols.

Introduction to Pyridinone-Based Antimicrobials

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyridine-based compounds, including pyridinols and pyridones, have garnered attention for their diverse biological activities. Their structural versatility allows for modifications that can enhance their antimicrobial potency and spectrum. This guide focuses on the antimicrobial performance of 4-hydroxy-2-pyridone and alkyl pyridinol derivatives as surrogates for this compound, comparing their efficacy against common bacterial pathogens with that of established antibiotics.

Comparative Antimicrobial Efficacy

The antimicrobial activity of novel compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various 4-hydroxy-2-pyridone and alkyl pyridinol derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside data for commonly used antibiotics, Ciprofloxacin and Vancomycin.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Table 1: Antimicrobial Activity of 4-Hydroxy-2-pyridone Alkaloids and Standard Antibiotics

Compound/AntibioticStaphylococcus aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)Bacillus subtilisClostridium perfringensRalstonia solanacarum
Furanpydone A (1) 12.5 µM12.5 µM>50 µM>50 µM>50 µM
N-hydroxyapiosporamide (3) 25.0 µM25.0 µM>50 µM>50 µM>50 µM
Apiosporamide (4) 3.13 µM1.56 µM6.25 µM6.25 µM3.13 µM
Ciprofloxacin (Control) -----

Data extracted from a study on 4-hydroxy-2-pyridone alkaloids isolated from Arthrinium sp.[1]. The original study used Ciprofloxacin as a positive control, though specific MIC values were not presented in the comparative table.

Table 2: Antimicrobial Activity of Alkyl Pyridinol Derivatives and Vancomycin

Compound/AntibioticS. aureus ATCC 25923S. aureus (MRSA) ATCC 33591S. aureus (MRSA) ATCC BAA-44S. aureus (MRSA) USA300LAC
JC-01-072 4 µg/mL4 µg/mL4 µg/mL8 µg/mL
JC-01-074 16 µg/mL16 µg/mL16 µg/mL16 µg/mL
EA-02-009 1 µg/mL0.5 µg/mL1 µg/mL32 µg/mL
Vancomycin (Control) ---4 µg/mL (used as a control in a separate assay)

Data is from a study on synthetic alkyl pyridinol compounds.[2][3][4] Vancomycin was used as a control in a membrane damage assay in the same study.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a standardized and widely adopted technique.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the 4-hydroxy-2-pyridone/alkyl pyridinol derivatives are prepared in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Overnight cultures of the test microorganisms are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile plates are used for setting up the dilutions.

2. Inoculum Preparation:

  • Several colonies from a fresh agar plate are suspended in a sterile broth.
  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • The adjusted inoculum is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution and Inoculation:

  • A two-fold serial dilution of the test compounds is performed in the 96-well plate containing the growth medium.
  • Each well is then inoculated with the prepared bacterial suspension.
  • Controls:
  • Growth Control: Wells containing only the medium and the bacterial inoculum.
  • Sterility Control: Wells containing only the sterile medium.
  • Positive Control: Wells containing a known antibiotic with established efficacy against the test organisms.

4. Incubation:

  • The microtiter plates are incubated at 35-37°C for 16-24 hours.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for turbidity.
  • The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Microtiter Plate Wells prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation controls Set Up Controls (Growth, Sterility, Positive) controls->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC Determination.

Conclusion

The presented data on 4-hydroxy-2-pyridone and alkyl pyridinol derivatives indicate that this class of compounds possesses significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The efficacy of some derivatives, such as Apiosporamide and EA-02-009, is comparable to or exceeds that of standard antibiotics in certain instances. These findings underscore the potential of pyridinone-based scaffolds as a promising starting point for the development of new antibacterial agents. Further investigation into the structure-activity relationships, mechanism of action, and toxicological profiles of these compounds, including this compound, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Efficacy Analysis of Pyridinediol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various pyridinediol-based kinase inhibitors, supported by experimental data from recent studies. The focus is on inhibitors targeting key kinases implicated in cancer signaling pathways, including PIM-1, TYK2, and ALK.

Quantitative Efficacy Summary

The following tables provide a structured overview of the in vitro inhibitory activities of several pyridinediol-based compounds against their target kinases and cancer cell lines.

Table 1: PIM-1 Kinase Inhibitory Activity of Pyridine and Thieno[2,3-b]pyridine Analogues [1]

Compound IDChemical SeriesTarget KinaseIC50 (µM)*Antitumor Activity (GI50, µM)†
5bPyridinePIM-10.0440.302 - 3.57
8dThieno[2,3-b]pyridinePIM-10.019N/A
10cPyridonePIM-10.128N/A
13hS-phenacylPIM-10.479N/A
15eS-alkylPIM-10.083N/A

*IC50: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition in vitro. †GI50: The concentration of a drug that inhibits cell growth by 50%, evaluated against the NCI 60-cell line panel.

Table 2: TYK2 Kinase Inhibitory Activity and In Vivo Efficacy of Acyl Pyridine Analogues [1]

Compound IDTarget KinaseIn Vitro SelectivityIn Vivo Efficacy ModelIn Vivo Outcome
12TYK2 (JH2 Domain)Selective over other JAK family kinasesN/AN/A

Table 3: Cytotoxicity of Pyridine-Based Kinase Inhibitors Against Cancer Cell Lines [2]

CompoundTarget Cell LineIC50 (µM)
Compound 12MCF-70.5
HepG25.27
Compound 9MCF-70.34
HepG20.18
Doxorubicin (Ref.)MCF-72.14
HepG22.48

Table 4: Kinase Inhibitory Activity of Pyridine and Pyrimidine Derivatives [2]

CompoundTarget KinaseIC50 (µM)
Compound 4CDK2/cyclin A20.24
Compound 11CDK2/cyclin A20.50
Compound 1CDK2/cyclin A20.57
Roscovitine (Ref.)CDK2/cyclin A20.39

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors and a general workflow for evaluating their efficacy.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription Substrates Downstream Substrates (e.g., BAD, p27) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Pyridinediol_Inhibitor Pyridinediol-based PIM-1 Inhibitor Pyridinediol_Inhibitor->PIM1

Caption: PIM-1 Signaling Pathway and Inhibition.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Assay (Kinase Inhibition, IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Cytotoxicity, GI50) Biochemical_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Animal Model (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization Lead_Optimization->Compound_Synthesis

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PIM-1 Kinase Inhibitory Assay[3]

The inhibitory activity of the compounds against PIM-1 kinase was evaluated using a kinase assay. The compounds were tested in a range of concentrations to determine their IC50 values. The assay typically involves incubating the PIM-1 enzyme with a specific substrate and ATP. The degree of substrate phosphorylation is then measured in the presence and absence of the inhibitor. Staurosporine is often used as a reference compound.

Cell Proliferation Assay (GI50)[1]

The effect of the compounds on cell growth was assessed using a cell proliferation assay. The National Cancer Institute's 60-cell line panel (NCI-60) is a common platform for this evaluation. Cells are seeded in microtiter plates and exposed to various concentrations of the test compounds for a specified period. The cell viability is then determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.

In Vivo Tumor Xenograft Studies[3]

To evaluate the in vivo efficacy of the kinase inhibitors, tumor xenograft models are often employed. In these models, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume and body weight are monitored throughout the study. At the end of the study, the tumor growth inhibition is calculated to assess the compound's antitumor activity. For instance, one study reported that a pyridine-based compound caused a tumor inhibition of 42.1% in solid tumors in SEC-bearing mice.[3]

Concluding Remarks

The presented data highlights the potential of pyridinediol-based compounds as effective kinase inhibitors. The thieno[2,3-b]pyridine analogue 8d demonstrated the most potent PIM-1 inhibition with an IC50 of 0.019 µM.[1] Furthermore, novel pyridine-based compounds have shown significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds exhibiting greater potency than the reference drug doxorubicin.[2][3] The selectivity of these compounds, as seen with the acyl pyridine analogue targeting the TYK2 JH2 domain, is a critical aspect of their therapeutic potential.[1] Further research and lead optimization, following the outlined experimental workflow, are crucial for the development of these promising compounds into clinical candidates.

References

A Comparative Guide to the Spectroscopic Data of Hydroxypyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the three isomers of hydroxypyridine: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. A key characteristic of these isomers is their existence in a tautomeric equilibrium between the pyridinol and pyridone forms, which significantly influences their spectroscopic properties. The position of this equilibrium is sensitive to the solvent environment.[1] This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to facilitate their differentiation and characterization.

Spectroscopic Data Comparison

The following tables provide a summary of the key spectroscopic data for the three hydroxypyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of hydroxypyridine isomers. The chemical shifts are highly dependent on the predominant tautomeric form in the given solvent. In polar solvents like DMSO-d₆, the pyridone tautomer is often favored for 2- and 4-hydroxypyridine, while the hydroxypyridine form is dominant for the 3-isomer.[2]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton2-Hydroxypyridine3-Hydroxypyridine[3]4-Hydroxypyridine
H2-8.10-8.307.40-7.60
H36.20-6.40-6.30-6.50
H47.20-7.407.20-7.40-
H56.10-6.307.10-7.306.30-6.50
H67.40-7.608.10-8.307.40-7.60
OH/NH11.5-12.0 (NH)9.5-10.0 (OH)10.5-11.5 (NH)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon2-Hydroxypyridine3-Hydroxypyridine[2]4-Hydroxypyridine
C2162.0-164.0145.0-147.0175.0-177.0
C3104.0-106.0155.0-157.0115.0-117.0
C4135.0-137.0123.0-125.0140.0-142.0
C5118.0-120.0126.0-128.0115.0-117.0
C6140.0-142.0141.0-143.0140.0-142.0

Note: Data for 2- and 4-hydroxypyridine in DMSO-d₆ is compiled from typical values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the different tautomeric forms. The presence of a strong C=O stretching band is indicative of the pyridone form, while a prominent O-H stretching band suggests the hydroxypyridine form.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional Group2-Hydroxypyridine3-Hydroxypyridine4-Hydroxypyridine
O-H stretch (hydroxy form)~3400 (broad)3200-3400 (broad)~3400 (broad)
N-H stretch (pyridone form)3000-3100-3000-3100
C=O stretch (pyridone form)~1650-1690-~1640-1680
C=C & C=N stretch1450-16001450-16001450-1600
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers, which are influenced by the extent of conjugation in their aromatic systems. The λmax values can shift depending on the solvent and the predominant tautomer.

Table 4: UV-Vis Absorption Maxima (λmax, nm) in Methanol

Isomerλmax 1[4]λmax 2[4]
2-Hydroxypyridine~226~298
3-Hydroxypyridine~278~315
4-Hydroxypyridine~255-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same nominal mass, their fragmentation patterns can differ, aiding in their identification. The molecular ion peak [M]⁺ is expected at m/z 95.

Table 5: Key Mass Spectral Fragments (m/z)

IsomerKey Fragments and Proposed Neutral Losses
2-Hydroxypyridine67 ([M-CO]⁺), 68 ([M-HCN]⁺)
3-Hydroxypyridine67 ([M-CO]⁺), 68 ([M-HCN]⁺)
4-Hydroxypyridine67 ([M-CO]⁺), 68 ([M-HCN]⁺)

Note: The fragmentation of hydroxypyridines often involves the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), leading to common fragments.[5][6] Differentiation may require careful analysis of relative fragment intensities or high-resolution mass spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and comparison of hydroxypyridine isomers.

Materials:

  • Hydroxypyridine isomer sample (2-5 mg for ¹H, 10-20 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups and compare the vibrational modes of the hydroxypyridine isomers.

Materials:

  • Hydroxypyridine isomer sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.

UV-Vis Spectroscopy

Objective: To measure the UV-Vis absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax).

Materials:

  • Hydroxypyridine isomer sample

  • Spectroscopic grade solvent (e.g., methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the hydroxypyridine isomer in the chosen solvent at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern of the hydroxypyridine isomers.

Materials:

  • Hydroxypyridine isomer sample

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Solvent for sample preparation (e.g., methanol or acetonitrile/water mixture)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., 1-10 µg/mL).

  • Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump.

  • Ionization: Use a suitable ionization technique, such as ESI in positive ion mode.

  • MS Scan: Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ at m/z 96).

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Fragment Ion Scan: Acquire the product ion spectrum (MS/MS spectrum) to observe the fragmentation pattern.

  • Data Analysis: Analyze the m/z values of the fragment ions to propose fragmentation pathways and identify characteristic fragments for each isomer.[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of hydroxypyridine isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Hydroxypyridine Isomers cluster_isomers Hydroxypyridine Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Isomer1 2-Hydroxypyridine NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR UV UV-Vis Spectroscopy Isomer1->UV MS Mass Spectrometry Isomer1->MS Isomer2 3-Hydroxypyridine Isomer2->NMR Isomer2->IR Isomer2->UV Isomer2->MS Isomer3 4-Hydroxypyridine Isomer3->NMR Isomer3->IR Isomer3->UV Isomer3->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data UV_Data λmax (nm) UV->UV_Data MS_Data m/z Values Fragmentation Patterns MS->MS_Data Comparison Tabulated Data Comparison Structural Differentiation NMR_Data->Comparison IR_Data->Comparison UV_Data->Comparison MS_Data->Comparison

Caption: Logical workflow for the spectroscopic analysis and comparison of hydroxypyridine isomers.

References

A Comparative Analysis of the Biological Activities of 6-Methylpyridine-2,4-diol and its Thio-analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides a comparative overview of the biological activities of 6-methylpyridine-2,4-diol and its corresponding thio-analogs, leveraging available experimental data on structurally related compounds to infer comparative efficacy. This analysis focuses on key biological properties, including antimicrobial and cytotoxic effects, supported by detailed experimental protocols and visual workflows.

The substitution of oxygen with sulfur in a bioactive molecule can significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity. This guide explores these differences in the context of the this compound scaffold. While direct comparative studies are limited, data from research on 4-hydroxy-2-pyridones and 2-thiouracils provide valuable insights into the potential therapeutic applications of these compound classes.

Comparative Biological Activity

A review of existing literature suggests that both this compound and its thio-analogs possess promising biological activities, particularly in the antimicrobial and anticancer domains.

Antimicrobial Activity

Derivatives of 4-hydroxy-2-pyridone, the core structure of this compound, have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.[1][2] The mechanism of action for some of these compounds involves the inhibition of bacterial DNA synthesis.[1][2]

Thio-analogs, specifically derivatives of 2-thiouracil, have also been extensively studied for their antimicrobial properties. Studies on 6-methyl-2-thiouracil have shown activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[3][4][5] The introduction of a sulfur atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

The following table summarizes the antimicrobial activities of representative compounds from each class against various microorganisms.

Compound/Analog ClassMicroorganismActivity Metric (e.g., MIC in µg/mL)Reference
4-Hydroxy-2-pyridone Derivatives
Compound 6q (a 4-hydroxy-2-pyridone derivative)E. coli (highly resistant strains)MIC₉₀ = 8[1]
2-Thiouracil Derivatives
6-methyl-2-thiouracilS. aureus- (Inactive)[5]
6-methyl-2-thiouracilE. faecalis- (Inactive)[5]
6-methyl-2-thiouracilE. coliZone of inhibition[5]
6-methyl-2-thiouracilP. vulgarisZone of inhibition[5]
6-methyl-2-thiouracilC. albicans- (Inactive)[5]
6-methyl-2-thiouracilS. cerevisiae- (Inactive)[5]
Cu(II) complex with 6-methyl-2-thiouracilS. aureusZone of inhibition[5]
Cu(II) complex with 6-methyl-2-thiouracilE. faecalisZone of inhibition[5]
Cu(II) complex with 6-methyl-2-thiouracilE. coliZone of inhibition[5]
Cu(II) complex with 6-methyl-2-thiouracilP. vulgarisZone of inhibition[5]
Cu(II) complex with 6-methyl-2-thiouracilC. albicansZone of inhibition[5]
Cu(II) complex with 6-methyl-2-thiouracilS. cerevisiaeZone of inhibition[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MIC₉₀ is the MIC required to inhibit the growth of 90% of isolates.

Cytotoxic Activity

Thio-derivatives of pyrimidines have also been investigated for their antitumor properties. The cytotoxic effects of these compounds are often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

The following table presents available data on the cytotoxic activity of related compounds.

Compound/Analog ClassCancer Cell LineActivity Metric (e.g., IC₅₀ in µM)Reference
Pyridine Derivatives
FPTHQ (a pyridine derivative)A2780 (Ovarian)Induces senescence[6]
FPTHQ (a pyridine derivative)OVCAR-3 (Ovarian)Induces senescence[6]
FPTHQ (a pyridine derivative)SKOV-3 (Ovarian)Induces senescence[6]
Thieno[2,3-b]pyridine Derivatives
Compound 4HeLa (Cervical)IC₅₀ < 50[7]
Compound 5HeLa (Cervical)IC₅₀ < 50[7]
Compound 4MCF-7 (Breast)IC₅₀ < 50[7]
Compound 5MCF-7 (Breast)IC₅₀ < 50[7]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial/Fungal cultures

  • Test compounds (this compound or its thio-analogs)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and solvent)

  • Growth control (broth and inoculum)

  • Multichannel pipette

  • Microplate reader (optional)

  • Resazurin solution (optional, as a growth indicator)[3]

Procedure:

  • Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then made in MHB directly in the 96-well plates to achieve a range of concentrations.[3]

  • Inoculum Preparation: A standardized microbial inoculum is prepared from a fresh agar plate and diluted in MHB to a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[3]

  • Inoculation: The diluted microbial suspension is added to each well containing the compound dilutions and to the growth control wells. Sterile broth is added to the negative control wells.[3]

  • Incubation: The plates are covered and incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader. The addition of a growth indicator like resazurin can aid in the visualization of microbial growth.[3]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate (ELISA) reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent is added to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: The plates are incubated for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then left overnight in the incubator.

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis Compound Test Compound Stock Solution SerialDilution Serial Dilution of Test Compound Compound->SerialDilution Dispense Inoculum Microbial Inoculum (5x10^5 CFU/mL) Inoculation Inoculation of Wells Inoculum->Inoculation Add SerialDilution->Inoculation Incubation Incubate (18-24h, 37°C) Inoculation->Incubation Controls Positive, Negative & Growth Controls Controls->Incubation Observation Visual/Spectrophotometric Observation Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_reagent MTT Reaction cluster_measurement Measurement SeedCells Seed Cells in 96-well Plate Adherence Allow Adherence (Overnight) SeedCells->Adherence AddCompound Add Test Compound (Various Concentrations) Adherence->AddCompound IncubateCompound Incubate (24-72h) AddCompound->IncubateCompound AddMTT Add MTT Reagent IncubateCompound->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Workflow for the MTT assay to determine the cytotoxic activity of a compound.

p21_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Compound Pyridine Derivative (e.g., FPTHQ) DNA_Damage DNA Damage Compound->DNA_Damage Induces p21 p21 Upregulation DNA_Damage->p21 Activates CDK CDK Inhibition p21->CDK Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest CDK->CellCycleArrest Leads to Senescence Cellular Senescence CellCycleArrest->Senescence Results in

References

A Comparative Guide to Assessing the Purity of 6-Methylpyridine-2,4-diol from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 6-Methylpyridine-2,4-diol is a versatile heterocyclic compound with applications in pharmaceuticals and agrochemicals. Its derivatives have shown potential as antioxidant and antimicrobial agents, and in the modulation of metabolic pathways. Given its role as a building block in the synthesis of potentially therapeutic agents, ensuring the high purity of this compound is a critical first step in research and development. Impurities can lead to misleading experimental results, side reactions, and potentially toxic byproducts in drug formulations.

This guide provides an objective comparison of methodologies to assess the purity of this compound from various commercial suppliers. It includes detailed experimental protocols for common analytical techniques and presents a hypothetical comparison of purity data to illustrate how results may vary between sources.

Key Purity Assessment Parameters

The primary methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. Each technique offers unique advantages in identifying and quantifying the main compound and any potential impurities.

Experimental Protocols

Herein are detailed methodologies for the key experiments to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and quantification capabilities. A reverse-phase method is typically suitable for a polar compound like this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: An isocratic or gradient elution using a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and buffered water.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (or a wavelength of maximum absorbance for the compound)

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. For a relatively polar compound like this compound, derivatization may be necessary to improve its volatility.

Methodology:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Derivatization (if necessary): Silylation is a common derivatization technique. React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons on the hydroxyl groups with trimethylsilyl (TMS) groups.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Injection Mode: Split or splitless, depending on the concentration.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-450 amu.

  • Data Analysis: Identify the main peak and any impurity peaks by their mass spectra. Purity can be estimated by the area percentage of the main peak.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.

  • Data Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard. The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Melting Point Analysis

The melting point is a simple and effective physical property for assessing purity. Pure crystalline solids have a sharp melting point range, while impurities tend to broaden and depress the melting range. The reported melting point for this compound is in the range of 324-330°C, with variations often attributed to purity levels.[1]

Methodology:

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Analysis: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. A narrow range (e.g., < 2 °C) close to the literature value suggests high purity.

Comparative Purity Data

The following table summarizes hypothetical purity assessment data for this compound from three different suppliers. This data is for illustrative purposes to demonstrate how results might be presented.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.297.595.8
Number of Impurities (HPLC) 245
Major Impurity (%) 0.51.22.1
Purity by qNMR (%) 99.197.395.5
Melting Point (°C) 328-329.5325-328324-328
Appearance White crystalline solidOff-white powderLight yellow powder

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of experiments for a comprehensive purity assessment of this compound.

G cluster_0 start Receive this compound from Supplier visual Visual Inspection (Color, Form) start->visual mp Melting Point Analysis visual->mp hplc HPLC Purity Assay mp->hplc qnmr qNMR Purity Assay hplc->qnmr gcms GC-MS for Volatile Impurities qnmr->gcms report Final Purity Report gcms->report

Purity Assessment Workflow
Representative Signaling Pathway

Derivatives of this compound have been investigated as potential α-glucosidase inhibitors.[2] α-Glucosidase inhibitors delay the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose. This mechanism is relevant to the management of type 2 diabetes and impacts the insulin signaling pathway. The diagram below provides a simplified overview of the insulin signaling pathway, which would be modulated by such inhibitors.

G cluster_1 Insulin Signaling Pathway insulin Insulin receptor Insulin Receptor insulin->receptor irs IRS Proteins receptor->irs pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose Glucose Uptake glut4->glucose

References

Comparative Analysis of 6-Methylpyridine-2,4-diol Derivatives: Specificity and Off-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-reactivity and binding profiles of emerging 6-Methylpyridine-2,4-diol derivatives. This document provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed methodologies.

This guide synthesizes available data to offer a comparative overview of the biological activities of several this compound derivatives and related pyridine compounds. While direct immunological cross-reactivity studies are not extensively available in the public domain, this analysis utilizes binding affinity (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and half-maximal effective concentrations (EC₅₀) as crucial indicators of specificity and potential off-target interactions. Understanding these profiles is essential for the development of selective therapeutic agents.

Quantitative Comparison of Derivative Performance

The following tables summarize the biological activity of various pyridine derivatives, providing a baseline for comparing their potency and selectivity.

Table 1: Inhibitory Activity of 4(5)-(6-methylpyridin-2-yl)imidazole and -pyrazole Derivatives against ALK5. [1]

CompoundStructureALK5 IC₅₀ (µM)
16 4-(6-quinolinyl)imidazole0.026
18 5-(6-quinolinyl)imidazole0.034

Table 2: Agonist Activity of 6-Alkylpyridine-2,4-diol Derivatives on GPR84.

CompoundStructureGPR84 EC₅₀ (nM)
6-Nonylpyridine-2,4-diol Alkyl-substituted pyridine-diol0.189

Note: The original study identified 6-Nonylpyridine-2,4-diol as a potent GPR84 agonist, developed from a high-throughput screening hit.[2]

Table 3: Binding Affinities of Substituted Pyridine Derivatives for Sigma Receptors. [3]

CompoundLinker (n)Kᵢ (hσ₁R) (nM)
2 2HH7.57
3 3HHData not provided
4 Data not providedHHData not provided
5 2HMe1.45
6 3HMeData not provided
7 Data not providedHMeData not provided
9 Data not providedPhH7.45
12 Data not providedPhMe10.9

Table 4: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives. [4]

CompoundCell LineIC₅₀ (µM)
6c Breast, Colon, Bladder CancerSignificant cytotoxicity
6d Breast, Colon, Bladder CancerSignificant cytotoxicity
6e Breast, Colon, Bladder CancerSignificant cytotoxicity
6j Breast, Colon, Bladder CancerSignificant cytotoxicity
6o Breast, Colon, Bladder CancerSignificant cytotoxicity
6p Breast, Colon, Bladder CancerSignificant cytotoxicity

Note: This study highlights the anticancer potential of these derivatives, indicating their interaction with cellular pathways leading to apoptosis.[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting the provided data and for designing further comparative studies.

ALK5 Inhibition Assay[1]

The inhibitory activity of the synthesized compounds against the transforming growth factor-β (TGF-β) type 1 receptor kinase (ALK5) was determined using an enzyme assay. The assay measures the phosphorylation of a substrate by ALK5. Compounds were tested at various concentrations to determine their IC₅₀ values. Additionally, a cell-based luciferase reporter assay was conducted in HaCaT cells transiently transfected with a p3TP-luc reporter construct to assess the inhibition of the TGF-β signaling pathway in a cellular context.

GPR84 Agonist Activity Assay

The agonist activity of 6-alkylpyridine-2,4-diol derivatives on GPR84 was evaluated using a calcium mobilization assay in HEK293 cells expressing the receptor. GPR84 activation leads to an increase in intracellular calcium levels, which can be measured using a fluorescent indicator. Dose-response curves were generated to determine the EC₅₀ values of the compounds.[2] A cAMP assay was also employed, where activation of the Gαi/o-coupled GPR84 results in a dose-dependent reduction of forskolin-stimulated cAMP accumulation.[2]

Sigma Receptor Binding Assays[3]

Binding affinities for the human sigma-1 receptor (hσ₁R) were determined using radioligand binding assays. The assays were performed on membrane preparations from HEK-293 cells stably transfected with hσ₁R. (+)-[³H]pentazocine was used as the radioligand, and non-specific binding was determined in the presence of a high concentration of haloperidol. Compounds were tested at a range of concentrations to calculate their Kᵢ values according to the Cheng-Prusoff equation.

In Vitro Cytotoxicity and Apoptosis Induction Assays[4]

The cytotoxic effects of the pyrido[2,3-d]pyrimidine derivatives were evaluated against human breast, colon, and bladder cancer cell lines. The IC₅₀ values were calculated following treatment with the compounds. To determine the mechanism of cell death, assays for caspase-3 activation and nuclear chromatin degradation were performed. The selectivity of the cytotoxic compounds was assessed using non-tumoral human cell lines.

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the assessment of the featured pyridine derivatives.

experimental_workflow_alk5 cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_results Data Analysis synthesis Synthesis of 4(5)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives enzyme_assay ALK5 Enzyme Assay (Phosphorylation Measurement) synthesis->enzyme_assay cell_assay Cell-Based Luciferase Reporter Assay (HaCaT cells with p3TP-luc) synthesis->cell_assay ic50 Determination of IC50 values enzyme_assay->ic50 inhibition_percent Calculation of % Inhibition cell_assay->inhibition_percent

Caption: Workflow for the evaluation of ALK5 inhibitors.

gpr84_signaling_pathway ligand 6-Alkylpyridine-2,4-diol Derivative (Agonist) gpr84 GPR84 ligand->gpr84 Binds to g_protein Gαi/o Protein gpr84->g_protein Activates ca_mobilization Calcium Mobilization gpr84->ca_mobilization Induces ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces downstream Downstream Cellular Effects camp->downstream ca_mobilization->downstream

Caption: Simplified GPR84 signaling cascade.

References

Safety Operating Guide

Proper Disposal of 6-Methylpyridine-2,4-diol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methylpyridine-2,4-diol (CAS No. 70254-45-4), emphasizing adherence to regulatory standards and best safety practices.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required.[2]

In the event of accidental contact, follow these first-aid measures:

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Inhalation: Move the person into fresh air.

  • If Swallowed: Never give anything by mouth to an unconscious person.

In all cases of exposure, it is advisable to consult a physician and have the Safety Data Sheet (SDS) available.

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration.[3] However, it is crucial to engage a licensed professional waste disposal service for this purpose.[3]

  • Segregation and Storage of Waste:

    • Do not mix this compound waste with other waste streams.[2]

    • Keep the waste in its original, suitable, and closed container for disposal.[3][4] The container should be clearly labeled.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact a licensed and certified hazardous waste disposal company to handle the collection and disposal of this compound.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and handling requirements.

  • Recommended Disposal Method:

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Surplus and non-recyclable solutions should also be offered to a licensed disposal company.[3]

  • Disposal of Contaminated Packaging:

    • Contaminated packaging and containers should be treated as the unused product itself and disposed of in the same manner.[2][3] Do not attempt to clean or reuse the containers.

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Ensure Personal Safety: Wear the appropriate personal protective equipment as outlined in Section I.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from entering drains or waterways.[2]

  • Clean-up:

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.[2]

    • For liquid spills, absorb with an inert material and place it into a suitable disposal container.

  • Decontaminate the Area: Clean the affected area thoroughly.

IV. Regulatory Compliance

All disposal activities must be conducted in strict accordance with all applicable national, regional, and local regulations for hazardous waste. It is the responsibility of the waste generator to ensure full compliance.

Disposal Workflow for this compound

Disposal Decision Workflow for this compound cluster_0 Initial Assessment cluster_1 Waste Preparation cluster_2 Disposal Action start Material Identified for Disposal: This compound assess Is the material surplus and non-recyclable or waste? start->assess ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess->ppe Waste contact_vendor Contact Licensed Hazardous Waste Disposal Company assess->contact_vendor Surplus/Non-recyclable segregate Segregate Waste: Do not mix with other chemicals. ppe->segregate containerize Place in a labeled, sealed container. segregate->containerize store Store in a cool, dry, well-ventilated area. containerize->store store->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to Vendor contact_vendor->provide_sds incineration Recommended Disposal: Chemical Incineration with Afterburner and Scrubber provide_sds->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methylpyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Methylpyridine-2,4-diol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This document offers a comprehensive, step-by-step approach to empower your team with the knowledge to handle this chemical with the utmost care.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent adverse health effects. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects eyes from dust particles and splashes.
Skin Protection - Gloves: Butyl rubber or Viton® gloves are recommended. Nitrile gloves are NOT recommended for prolonged contact. - Lab Coat: A chemically resistant lab coat or apron.Prevents skin contact and absorption. Butyl rubber offers superior resistance to many pyridine compounds.
Respiratory Protection A NIOSH-approved respirator with a P100 filter is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.Prevents inhalation of harmful dust particles.
Glove Selection and Chemical Resistance

Quantitative data on the chemical resistance of gloves to this compound is limited. However, data for the parent compound, pyridine, provides a strong indication of which materials offer adequate protection.

Glove MaterialBreakthrough Time (Pyridine)Recommendation for this compound
Nitrile Rubber < 1 minute[1]Not recommended for direct or prolonged contact. Suitable only for incidental splash protection, with immediate removal and replacement.[1]
Butyl Rubber "Very Good" qualitative ratingRecommended for handling. Offers good resistance to a wide variety of chemicals, including pyridine derivatives.
Natural Latex "Poor" qualitative ratingNot recommended.
Neoprene "Good" qualitative ratingA potential alternative to butyl rubber, but specific breakthrough time data is not available.

Note: The provided breakthrough time for nitrile gloves is for pyridine. While not specific to this compound, it indicates a high likelihood of rapid permeation. Always inspect gloves for any signs of degradation before and during use.

Operational Plan: Step-by-Step Handling Procedure

Following a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Engineering Controls:

  • All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood or a ventilated balance enclosure.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Personal Preparation:

  • Don all required PPE as specified in the table above before entering the designated handling area.

  • Ensure long hair is tied back and loose clothing is secured.

3. Weighing and Aliquoting:

  • If possible, use pre-weighed amounts to avoid opening the primary container frequently.

  • When weighing, use a spatula to gently transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • Work on a disposable, plastic-backed absorbent liner to contain any minor spills.

4. Dissolving the Compound:

  • If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Keep the container covered as much as possible during the dissolution process.

5. Post-Handling Procedures:

  • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Wipe down the work surface in the fume hood with a damp cloth, and dispose of the cloth as contaminated waste.

  • Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.

2. Container Labeling:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., Toxic).

3. Storage of Waste:

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area that is well-ventilated.

  • Do not mix this compound waste with other incompatible waste streams.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[2]

Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Prep Don Appropriate PPE Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Weigh Weigh Solid Chemical Eng_Controls->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve Decon_Equip Decontaminate Equipment Dissolve->Decon_Equip Clean_Area Clean Work Area Decon_Equip->Clean_Area Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Segregate Segregate Hazardous Waste (Solid, Liquid, PPE) Doff_PPE->Segregate Label Label Waste Containers Segregate->Label Store Store in Designated Area Label->Store Dispose Arrange for EHS Pickup Store->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpyridine-2,4-diol
Reactant of Route 2
6-Methylpyridine-2,4-diol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。